Product packaging for C16 Galactosylceramide(Cat. No.:CAS No. 34324-89-5)

C16 Galactosylceramide

Cat. No.: B019202
CAS No.: 34324-89-5
M. Wt: 700.0 g/mol
InChI Key: VJLLLMIZEJJZTE-DKZZKAIRSA-N
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Description

N-Palmitoylgalactosylsphingosine, also known as C16 Galactosylceramide (GalCer, d18:1/16:0), is a complex glycosphingolipid composed of a sphingosine backbone (d18:1) amide-linked to a palmitoyl fatty acid (16:0) and headgroup consisting of a β-galactose moiety . This compound is a key structural and functional lipid, particularly renowned for its critical role in the nervous system. It is a fundamental component of the myelin sheath, the insulating layer that surrounds nerve fibers, and is essential for saltatory conduction and the maintenance of neural integrity . Research into N-Palmitoylgalactosylsphingosine is therefore pivotal for studies in neurobiology, focusing on myelin formation, stability, and the pathogenesis of demyelinating disorders such as multiple sclerosis and Krabbe disease . Beyond its structural role, galactosylceramides and their metabolites are recognized as bioactive sphingolipids, part of a larger family that includes signaling molecules like ceramide and sphingosine-1-phosphate (S1P) . These lipids are integral to membrane architecture and dynamically cluster with sterols to form specialized lipid microdomains or "rafts," which function as essential platforms for cellular signal transduction, protein sorting, and receptor regulation . The metabolism of sphingolipids is an interconnected network, with ceramide serving as the central hub for the biosynthesis of complex sphingolipids, making well-defined compounds like N-Palmitoylgalactosylsphingosine crucial for dissecting these pathways . Supplied as a high-purity powder, this product is intended for use in mass spectrometry-based lipidomics, biomolecular NMR studies, and as a standard in metabolic and biochemical research to advance the understanding of sphingolipid function in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H77NO8 B019202 C16 Galactosylceramide CAS No. 34324-89-5

Properties

CAS No.

34324-89-5

Molecular Formula

C40H77NO8

Molecular Weight

700.0 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1

InChI Key

VJLLLMIZEJJZTE-DKZZKAIRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

C16-GalCer
N-palmitoyl galactosyl-C18-sphingosine
N-palmitoylgalactosylsphingosine
N-palmitoylpsychosine
NPGS
NPoGS

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, physicochemical properties, biological significance, and analytical methodologies related to C16 Galactosylceramide.

Core Chemical Structure

This compound, also known as N-palmitoyl-galactosylsphingosine, is a type of glycosphingolipid. Its structure is composed of three fundamental units: a sphingosine (B13886) base, a C16 fatty acid (palmitic acid), and a galactose sugar moiety.[1]

  • Sphingosine (d18:1): An 18-carbon amino alcohol with a characteristic trans double bond between carbons 4 and 5. It forms the backbone of the molecule.

  • Palmitic Acid (16:0): A 16-carbon saturated fatty acid. It is attached to the amino group of the sphingosine base via an amide linkage, forming the ceramide portion of the molecule.

  • Galactose: A monosaccharide that is linked to the primary hydroxyl group (C-1) of the ceramide via a β-glycosidic bond.[1]

The formal chemical name for this molecule is N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide.[2]

G Logical Structure of this compound cluster_ceramide Ceramide Ceramide Core C16GalCer This compound Ceramide->C16GalCer β-Glycosidic Bond Sphingosine Sphingosine (d18:1) Sphingosine->Ceramide forms backbone of FattyAcid Palmitic Acid (C16:0) FattyAcid->Ceramide Amide Bond Galactose Galactose Galactose->C16GalCer

Caption: Logical relationship of this compound components.

Physicochemical Properties

The quantitative physicochemical properties of this compound (d18:1/16:0) are summarized below.

PropertyValueReference(s)
Molecular Formula C40H77NO8[1][2][3]
Molecular Weight 700.1 g/mol [2]
CAS Number 34324-89-5[2]
Formal Name N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide[2]
Synonyms Galactosylceramide (d18:1/16:0), Galβ-Cer(d18:1/16:0), D-galactosyl-β-1,1' N-palmitoyl-D-erythro-sphingosine[1][2]
Purity ≥98%[2]
Formulation A solid[2]
Solubility Soluble in Chloroform (B151607):Methanol (2:1)[2]

Biological Significance and Signaling Pathways

Galactosylceramides are integral components of cell membranes, particularly in the nervous system, where they are crucial for the formation and stability of the myelin sheath that insulates nerve fibers.[1][4]

Biosynthesis and Degradation

The metabolism of Galactosylceramide is a tightly regulated process. It is synthesized from ceramide and UDP-galactose by the enzyme Ceramide galactosyltransferase (CGT) , a reaction that occurs on the luminal surface of the endoplasmic reticulum.[5][6] Conversely, its degradation occurs in the lysosome, where the enzyme Galactosylceramidase (GALC) hydrolyzes it back into ceramide and galactose.[5][7]

A defect in the GALC enzyme leads to the lysosomal storage disorder known as Krabbe disease (globoid cell leukodystrophy).[4][8] This deficiency results in the accumulation of galactosylceramide and its deacylated, cytotoxic byproduct, psychosine, leading to severe demyelination and neurodegeneration.[5][7][8]

G Metabolic Pathway of Galactosylceramide cluster_synthesis Synthesis cluster_degradation Degradation Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (Ceramide Galactosyltransferase) ER Endoplasmic Reticulum GalCer->Ceramide GALC (Galactosylceramidase) Galactose Galactose GalCer->Galactose Psychosine Psychosine (Toxic Metabolite) GalCer->Psychosine Acid Ceramidase Lysosome Lysosome CGT CGT GALC GALC

Caption: Simplified biosynthesis and degradation pathway of GalCer.

Role in Signaling and Disease

Beyond its structural role, this compound is involved in various signaling processes. It is a key player in lipid metabolism and immune regulation.[9][10] Notably, it can serve as an alternative receptor for the gp120 envelope glycoprotein (B1211001) of the Human Immunodeficiency Virus (HIV-1).[2][6] Dysregulation of sphingolipid metabolism, including that of galactosylceramide, has been implicated in the pathology of painful diabetic peripheral neuropathy through altered neuron-glia interactions.[11]

Experimental Protocols

The analysis and quantification of this compound require specific and sensitive analytical techniques due to its structural similarity to other lipids, particularly its isomer, glucosylceramide.

High-Performance Liquid Chromatography (HPLC)

A robust method for the simultaneous quantification of glucosylceramide and galactosylceramide involves enzymatic hydrolysis followed by HPLC with fluorescence detection.[12][13]

Detailed Methodology:

  • Lipid Extraction:

    • Homogenize cell or tissue samples.

    • Add a solution of Chloroform:Methanol (1:1, v/v) to the cell lysate, including an appropriate internal standard (e.g., α-ManCer).[12]

    • Incubate the mixture (e.g., at 37°C for 2 hours) to ensure complete extraction.

    • Induce phase separation by adding chloroform and water. Centrifuge the sample (e.g., 15,000 rpm for 5 min).

    • Carefully collect the lower organic phase (chloroform layer), which contains the glycosphingolipids. Repeat the extraction on the upper phase to maximize yield.[12]

    • Pool the organic phases and dry them completely using a SpeedVac concentrator.

  • Enzymatic Hydrolysis (Deacylation):

    • Re-dissolve the dried lipid extract in a reaction buffer (e.g., 25 mM sodium acetate, pH 5.5, containing 5 mM CaCl2 and 2.0% TritonX-100).

    • Add sphingolipid ceramide N-deacylase (SCDase) to the sample. This enzyme specifically cleaves the amide bond, converting GalCer to its lyso-form, galactosylsphingosine (psychosine), which has a free amino group.[13][14]

    • Incubate the reaction at 37°C.

  • Fluorescent Derivatization:

    • Stop the enzymatic reaction and re-extract the lyso-lipids.

    • Dry the extract and re-dissolve it in ethanol.

    • Add O-phthalaldehyde (OPA) reagent to the sample. OPA reacts with the primary amine of galactosylsphingosine to form a highly fluorescent derivative.[13][14]

    • Incubate the mixture (e.g., at 70°C for 60 minutes) to complete the derivatization.[12]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a normal-phase silica (B1680970) column (e.g., Intertsil SIL 150A-5).

    • Use an isocratic mobile phase, such as n-hexane/isopropyl alcohol/H2O (73/26.5/0.5, v/v/v), at a constant flow rate (e.g., 2.0 mL/min).[12]

    • Detect the fluorescent OPA-derivatives using a fluorescence detector set to excitation and emission wavelengths of 340 nm and 455 nm, respectively.[12]

    • Quantify the amount of GalCer based on the peak area relative to the internal standard. OPA-derivatized galactosylsphingosine and glucosylsphingosine (B128621) have distinct retention times, allowing for their simultaneous quantification.[13]

G Experimental Workflow for GalCer Quantification via HPLC A 1. Lipid Extraction (Chloroform/Methanol) B 2. Enzymatic Digestion (SCDase) A->B Dried Lipid Extract C 3. Fluorescent Labeling (OPA Derivatization) B->C Galactosylsphingosine (Lyso-form) D 4. HPLC Separation (Normal-Phase Column) C->D Labeled Analyte E 5. Fluorescence Detection (Ex: 340nm, Em: 455nm) D->E Separated Analytes F 6. Quantification (Peak Area vs. Standard) E->F Chromatogram

Caption: HPLC workflow for this compound analysis.

Thin-Layer Chromatography (TLC)

TLC is another common technique for separating galactosylceramide from glucosylceramide. Due to their amphipathic nature, they can be separated on borate-coated TLC plates. The separation is based on the differential ability of the cis-hydroxyl groups in galactose (at C3 and C4) to form a complex with borate, which alters its mobility compared to glucose.[4]

References

C16 Galactosylceramide in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function. Emerging evidence points to the dysregulation of lipid metabolism, particularly sphingolipids, as a key contributor to neurodegenerative processes. Among the vast array of sphingolipids, C16 Galactosylceramide, a glycosphingolipid composed of a C16 acyl chain ceramide and a galactose moiety, is gaining attention for its potential role in the pathophysiology of these devastating diseases. This technical guide provides an in-depth overview of the involvement of this compound and its metabolic precursors in various neurodegenerative disease models, with a focus on quantitative data, experimental protocols, and associated signaling pathways. While direct quantitative data for this compound is still emerging, this guide consolidates available information on its precursor, C16 ceramide, and the broader class of monohexosylceramides to provide a comprehensive resource for the research community.

Data Presentation: Quantitative Insights into C16 Ceramide and Monohexosylceramide Levels in Neurodegenerative Disease Models

The following tables summarize the quantitative changes observed for C16 ceramide and monohexosylceramides (a class that includes galactosylceramide) in various neurodegenerative disease contexts. It is important to note that many studies measure the combined pool of glucosylceramide and galactosylceramide due to their isomeric nature, referring to them as monohexosylceramides.

Table 1: Alterations in C16 Ceramide and Monohexosylceramide Levels in Parkinson's Disease Models

AnalyteModel/Patient CohortTissue/FluidObservationReference(s)
C16:0 CeramideSporadic Parkinson's Disease (PD) patients vs. ControlsPlasmaSignificantly higher levels in PD patients compared to controls. Among PD patients, levels were higher in those with cognitive impairment. Increasing C16:0 ceramide was associated with increased odds of cognitive impairment (OR 7.81, P = 0.084).[1][2]
C16:0 MonohexosylceramideSporadic PD patients vs. ControlsPlasmaSignificantly higher levels in PD patients compared to controls. Among PD patients, levels were higher in those with cognitive impairment. Increasing C16:0 monohexosylceramide was associated with increased odds of being cognitively impaired (OR 3.92, P = 0.097).[1][2]

Table 2: Alterations in C16 Ceramide Levels in Alzheimer's Disease Models

AnalyteModel/Patient CohortTissue/FluidObservationReference(s)
C16:0 CeramideAlzheimer's Disease (AD) patients vs. ControlsBrain (neocortex)Significantly different concentrations of various lipid metabolites, including ceramides, were observed between AD and control brains.[3]
C16:0 CeramideEarly-stage AD patientsCSF and BloodElevated levels of C16 ceramide were predictive of cognitive decline.[4]
C16:0 Ceramide5xFAD mouse model of familial ADBrain (cortex)Overexpression of CERTL (ceramide transfer protein) led to a decrease in ceramide d18:1/16:0 levels.[5]

Table 3: Alterations in C16 Ceramide Levels in Multiple Sclerosis Models

AnalyteModel/Patient CohortTissue/FluidObservationReference(s)
C16:0 CeramideExperimental Autoimmune Encephalomyelitis (EAE) mouse model and MS patientsCNSA large increase in ceramide was observed at the onset of EAE due to the activation of ceramide synthase 6 (CerS6). A moderate increase in C16:0 ceramide was also seen in MS and normal-appearing white matter compared to control tissues.[6][6]
C16:0 CeramideExperimental Autoimmune Encephalomyelitis (EAE) mouse model fed a high-fat dietSpinal CordA high-fat diet worsened the EAE disease course and increased spinal cord levels of ceramides.[4]
C16 CeramideNeuronal-specific deletion of CerS5 and CerS6 in EAE miceNeuronsTotal inhibition of de novo C16 ceramide synthesis in excitatory neurons decreased the severity of neurological deficits and axonal damage in EAE mice.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in neurodegenerative disease models.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a widely used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6 mice (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 200 µg of MOG35-55 and 200-400 µg of M. tuberculosis in a total volume of 200 µl of emulsion per mouse.[8][9] The emulsion is created by repeatedly drawing the mixture of aqueous MOG35-55 solution and CFA through a syringe until a thick, stable emulsion is formed.

  • Immunization: On day 0, subcutaneously inject 100 µl of the MOG35-55/CFA emulsion into two sites on the upper back of each mouse.[8][9]

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer an intraperitoneal (i.p.) injection of 200-500 ng of PTX diluted in sterile PBS.[8][9] PTX increases the permeability of the blood-brain barrier, facilitating the entry of immune cells into the CNS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization. A standard scoring system is used:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund state or death

Lipid Extraction from iPSC-Derived Neurons for Mass Spectrometry

This protocol outlines the extraction of lipids from induced pluripotent stem cell (iPSC)-derived neurons for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • iPSC-derived neuron cultures

  • Ice-cold PBS

  • Methanol (B129727), chloroform (B151607), and water (LC-MS grade)

  • Tungsten beads (2.4 mm)

  • Glass vials

  • Bead mill homogenizer

  • Sonicator

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the iPSC-derived neurons twice with ice-cold PBS.

  • Homogenization: Add 750 µl of -20°C methanol and tungsten beads to the cell pellet and homogenize using a bead mill.[10]

  • Lipid Extraction (Modified Folch Procedure):

    • Transfer the homogenate to a glass vial. Add another 750 µl of cold methanol and 3 ml of chloroform.[10]

    • Incubate the mixture for 1 hour at room temperature.[10]

    • Add 200 µl of water and vortex for 30 seconds.[10]

    • Sonicate the samples for 30 minutes, followed by immediate vortexing for another 30 seconds.[10]

    • Incubate at 4°C for 1 hour.[10]

    • Add 1.2 ml of water, mix gently, and centrifuge at 100 x g for 10 minutes to separate the phases.[10]

  • Sample Collection and Preparation:

    • Carefully collect 300 µl of the lower organic layer and transfer it to a new glass vial.[10]

    • Dry the lipid extract under a stream of nitrogen gas.[10]

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 10 µl of chloroform and 190 µl of methanol).[10]

    • Store the reconstituted samples at -20°C until analysis.

Quantitative Analysis of Galactosylceramide by LC-MS/MS

This protocol describes the general steps for the quantitative analysis of galactosylceramide isoforms in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Extracted lipid samples

  • Galactosylceramide standards with different acyl chain lengths (e.g., C16:0, C18:0, C24:1)

  • Internal standards (e.g., deuterated galactosylceramide)

  • LC-MS/MS system (e.g., Nexera X2 HPLC with LCMS-8050 triple quadrupole mass spectrometer)[11]

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile phases (e.g., acetonitrile/water/formic acid mixtures)

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a HILIC column. The use of HILIC allows for the separation of galactosylceramide from its isomer, glucosylceramide.[11]

    • Use a gradient elution with appropriate mobile phases to achieve optimal separation of the different galactosylceramide isoforms.

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each galactosylceramide isoform and one or more specific product ions generated by collision-induced dissociation.[11]

  • Quantification:

    • Generate a calibration curve using known concentrations of galactosylceramide standards.

    • Quantify the amount of each galactosylceramide isoform in the samples by comparing their peak areas to the calibration curve, normalized to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways

While the direct signaling roles of this compound are still under active investigation, studies on related glycosphingolipids, such as lactosylceramide, provide valuable insights into potential pathways involved in neuroinflammation and neuronal apoptosis. Lactosylceramide, which is structurally similar to galactosylceramide, has been shown to activate pro-inflammatory and apoptotic signaling cascades in glial cells and neurons.[8][9]

Hypothesized this compound-Mediated Signaling in Neurodegeneration:

Galactosylceramide_Signaling cluster_membrane Plasma Membrane cluster_nucleus Nucleus C16 GalCer C16 GalCer Receptor Receptor C16 GalCer->Receptor Binds/Modulates Gene_Expression Pro-inflammatory Gene Expression Ras Ras Receptor->Ras IKK IKK Receptor->IKK Apoptosis_Pathway Apoptosis_Pathway Receptor->Apoptosis_Pathway MEK MEK Ras->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->Gene_Expression IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibits NF-κB->Gene_Expression

Galactosylceramide Synthesis and Metabolism:

Galactosylceramide_Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA C16 Ceramide C16 Ceramide Serine + Palmitoyl-CoA->C16 Ceramide de novo synthesis Ceramide Synthase (CerS5/6) Ceramide Synthase (CerS5/6) Ceramide Synthase (CerS5/6)->C16 Ceramide This compound This compound C16 Ceramide->this compound Galactosylceramide Synthase Galactosylceramide Synthase Galactosylceramide Synthase->this compound UDP-Galactose UDP-Galactose UDP-Galactose->this compound This compound->C16 Ceramide Degradation Galactose Galactose C16 Sulfatide C16 Sulfatide This compound->C16 Sulfatide Sulfation Galactosylceramidase Galactosylceramidase Galactosylceramidase->C16 Ceramide Sulfotransferase Sulfotransferase Sulfotransferase->C16 Sulfatide

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in a mouse model of neurodegeneration.

Experimental_Workflow Start Start Induce_Model Induce Neurodegenerative Disease Model in Mice (e.g., EAE) Start->Induce_Model Monitor Monitor Disease Progression (e.g., Clinical Scoring) Induce_Model->Monitor Tissue_Collection Collect Brain and Spinal Cord Tissues Monitor->Tissue_Collection Lipid_Extraction Perform Lipid Extraction Tissue_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis of This compound Lipid_Extraction->LCMS_Analysis Data_Analysis Quantitative Data Analysis and Statistical Comparison LCMS_Analysis->Data_Analysis Pathway_Analysis Correlate with Signaling Pathway Analysis Data_Analysis->Pathway_Analysis End End Pathway_Analysis->End

Conclusion

The study of this compound and its metabolic network in the context of neurodegenerative diseases is a rapidly evolving field. While much of the current quantitative data focuses on its precursor, C16 ceramide, the consistent observation of its dysregulation in various disease models underscores the importance of this lipid class. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the specific roles of this compound in neuronal function, neuroinflammation, and apoptosis. Future studies employing advanced lipidomics techniques to specifically quantify this compound in different disease models, coupled with functional studies in iPSC-derived neuronal and glial co-cultures, will be crucial in elucidating its precise contribution to neurodegeneration and in identifying potential therapeutic targets within the sphingolipid metabolic pathway.

References

The Biosynthesis of C16 Galactosylceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biosynthesis of C16 Galactosylceramide (GalCer(d18:1/16:0)), a critical sphingolipid involved in various cellular processes. The pathway is detailed from its initial substrates to the final product, with a focus on enzymatic activity, cellular localization, quantitative data, and the experimental protocols used for its study.

The Core Biosynthesis Pathway

The synthesis of this compound is a two-stage process that occurs entirely within the Endoplasmic Reticulum (ER) . It begins with the formation of the C16 Ceramide backbone, which is subsequently glycosylated to yield the final product.

Stage 1: Synthesis of C16 Ceramide

The initial and rate-limiting step in the de novo synthesis of all sphingolipids is the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) , which occurs in the ER. Following a series of reactions, this leads to the formation of a sphingoid base, typically sphinganine (B43673).

The crucial step for determining the acyl chain length is catalyzed by a family of six mammalian Ceramide Synthases (CerS) . For the production of C16 ceramide, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the key enzymes.[1] These enzymes exhibit high selectivity for palmitoyl-CoA (C16:0-CoA) as the acyl donor, which they attach to the sphingoid base (sphinganine) to form dihydroceramide (B1258172).[1] A final desaturation step converts dihydroceramide to C16 ceramide. The entire process is localized to the ER membrane.[2]

Stage 2: Galactosylation of C16 Ceramide

The final step is the transfer of a galactose moiety from a donor molecule to the C16 ceramide backbone. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8 .[3][4] This enzyme is an integral membrane protein of the ER, with its active site located in the ER lumen.[3][5] It transfers galactose from UDP-galactose directly to the ceramide molecule present in the ER membrane, producing this compound.[3] This localization means that the newly synthesized ceramide does not need to be transported to the Golgi apparatus for galactosylation, unlike the synthesis of glucosylceramide or sphingomyelin.[5]

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the key steps in the this compound synthesis pathway and a typical experimental workflow for its quantification.

C16_Galactosylceramide_Biosynthesis Biosynthesis Pathway of this compound cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane ER Membrane cluster_Lumen CerS CerS5 / CerS6 C16_Ceramide C16 Ceramide CerS->C16_Ceramide Acylation CGT CGT (UGT8) C16_GalCer This compound CGT->C16_GalCer Galactosylation UDP UDP CGT->UDP PalmitoylCoA Palmitoyl-CoA (C16:0) PalmitoylCoA->CerS Sphinganine Sphinganine Sphinganine->CerS C16_Ceramide->CGT UDPGal UDP-Galactose UDPGal->CGT

Biosynthesis of this compound within the Endoplasmic Reticulum.

Experimental_Workflow Experimental Workflow for Galactosylceramide Quantification start Cell Culture / Tissue Homogenate lysis Cell Lysis & Protein Quantification start->lysis extraction Lipid Extraction (e.g., Chloroform (B151607)/Methanol) lysis->extraction Add solvents drying Dry Down Lipid Extract (e.g., under Nitrogen) extraction->drying Isolate organic phase resuspend Resuspend in Mobile Phase drying->resuspend analysis LC-MS/MS Analysis resuspend->analysis Inject sample quant Data Processing & Quantification (vs. Internal Standard) analysis->quant

Workflow for quantifying this compound from biological samples.

Quantitative Data Summary

Table 1: Substrate Concentrations
SubstrateCellular LocationTypical Physiological ConcentrationReference
Palmitoyl-CoACytoplasm / ER0.1 µM - 10 µM[6]
UDP-galactoseCytoplasm / ER Lumen~25 - 82 µmol / 100g protein[3]
Table 2: Enzyme Kinetic Parameters
EnzymeSubstrateKm (Michaelis Constant)Vmax (Maximal Velocity)Reference
CerS5 / CerS6Sphinganine2 - 5 µMNot Reported[6]
CerS5 / CerS6Palmitoyl-CoA (C16:0)Not ReportedNot ReportedN/A
CGT (UGT8)C16 CeramideNot ReportedNot ReportedN/A
CGT (UGT8)UDP-galactoseNot ReportedNot ReportedN/A

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the this compound biosynthesis pathway.

Protocol 1: Ceramide Synthase (CerS) Activity Assay

This protocol is adapted from fluorescent and mass spectrometry-based methods to measure the activity of CerS5/CerS6 using C16:0-CoA.

A. Using a Fluorescent Sphinganine Analog (NBD-sphinganine)

  • Objective: To measure the rate of NBD-C16-dihydroceramide formation from NBD-sphinganine and palmitoyl-CoA.

  • Materials:

    • Cell or tissue homogenates expressing CerS5/6.

    • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

    • Substrates: 10 µM NBD-sphinganine, 50 µM Palmitoyl-CoA (C16:0).

    • Stop Solution: Chloroform:Methanol (1:2, v/v).

    • TLC plates (Silica Gel 60) and developing solvent (e.g., chloroform:methanol:2M NH₄OH, 40:10:1, v/v/v).

  • Procedure:

    • Prepare cell or tissue homogenates and determine protein concentration.

    • In a microcentrifuge tube, prepare a 100 µL reaction mix containing the reaction buffer and substrates.

    • Initiate the reaction by adding 50 µg of homogenate protein.

    • Incubate the reaction with shaking at 37°C for 30-120 minutes.

    • Stop the reaction by adding 375 µL of the stop solution.

    • Perform lipid extraction (see Protocol 2).

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (9:1, v/v).

    • Spot the sample on a TLC plate and develop using the appropriate solvent system.

    • Visualize the fluorescent NBD-dihydroceramide product under UV light and quantify using densitometry against a standard curve.

B. Using LC-MS/MS

  • Objective: To precisely quantify the formation of specific dihydroceramide species.

  • Procedure:

    • Follow steps 1-4 from the fluorescent assay, using unlabeled sphinganine (e.g., C17-sphinganine for distinction from endogenous species).

    • Prior to stopping the reaction, spike the sample with a known amount of a suitable internal standard (e.g., d17:1/C18:0 ceramide).

    • Stop the reaction and perform lipid extraction (Protocol 2).

    • Resuspend the dried lipid extract in a mobile phase compatible with your LC system (e.g., Methanol with 1 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid).

    • Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Quantify the product by comparing the peak area of the analyte to the peak area of the internal standard. Express activity as pmol of product per mg of protein per minute.

Protocol 2: General Lipid Extraction for Galactosylceramide Analysis

This protocol is a standard method for extracting total lipids from cell lysates.

  • Objective: To isolate lipids, including galactosylceramide, from aqueous cell components.

  • Materials:

    • Cell lysate (e.g., 30 µL).

    • Internal Standard (e.g., 20 µL of 1 µM C6-NBD-GlcCer or other non-endogenous standard).

    • Chloroform.

    • Methanol.

    • Deionized water.

  • Procedure:

    • To the cell lysate, add 400 µL of chloroform:methanol (1:1, v/v) and the internal standard.

    • Incubate the mixture at 37°C for 1-2 hours to ensure protein denaturation and lipid solubilization.

    • Add 200 µL of chloroform and 150 µL of water to induce phase separation.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

    • For quantitative recovery, re-extract the upper aqueous phase with another 200 µL of chloroform, centrifuge, and pool the lower phases.

    • Dry the pooled organic phases under a stream of nitrogen or using a vacuum concentrator.

    • The dried lipid film is now ready for derivatization (if needed) or resuspension for analysis.

Protocol 3: Quantification of Galactosylceramide by HPLC

This protocol allows for the separation and quantification of galactosylceramide from its isomer, glucosylceramide.

  • Objective: To quantify this compound using High-Performance Liquid Chromatography.

  • Materials:

    • Dried lipid extract from Protocol 2.

    • Derivatization reagents (optional, e.g., O-phthalaldehyde (OPA) after enzymatic deacylation).

    • HPLC system with a fluorescence detector and a normal-phase column (e.g., Intersil SIL 150A-5).

    • Mobile Phase: e.g., n-hexane:isopropanol:water (73:26.5:0.5, v/v/v).

  • Procedure:

    • If derivatization is required for detection, follow the specific protocol (e.g., enzymatic deacylation followed by OPA labeling).

    • Resuspend the final lipid sample in a suitable solvent (e.g., ethanol (B145695) or mobile phase).

    • Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

    • Inject an aliquot (e.g., 15 µL) onto the normal-phase HPLC column.

    • Elute the lipids using the specified mobile phase at a constant flow rate (e.g., 2.0 mL/min).

    • Detect the analyte using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives).

    • Identify and quantify the galactosylceramide peak based on its retention time compared to a pure standard. Calculate the concentration based on the peak area relative to the internal standard.

References

The Pivotal Role of C16 Galactosylceramide in Sulfatide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C16 galactosylceramide's critical function as a direct precursor to C16 sulfatide, a class of sulfoglycosphingolipids vital for the integrity and function of the nervous system. We delve into the intricate enzymatic conversion process, detailing the roles of UDP-galactose:ceramide galactosyltransferase (CGT) and cerebroside sulfotransferase (CST). This document outlines detailed experimental protocols for the analysis of this pathway, presents quantitative data on the distribution of C16 sulfatides (B1148509), and explores the associated signaling cascades. The aim is to equip researchers and drug development professionals with the foundational knowledge and methodologies required to investigate the this compound-sulfatide axis in health and disease.

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids prominently found in the myelin sheath of the central and peripheral nervous systems.[1] Their synthesis is a multi-step process initiated from ceramide, with galactosylceramide serving as a key intermediate.[2] The fatty acid composition of these lipids is heterogeneous, with the C16:0 isoform of sulfatide being of particular interest due to its distinct biological roles, including the regulation of insulin (B600854) secretion and potential involvement in neurodegenerative diseases.[3] This guide focuses specifically on this compound and its conversion to C16 sulfatide, providing a detailed technical resource for the scientific community.

The biosynthesis of sulfatides begins in the endoplasmic reticulum with the conversion of ceramide to galactosylceramide, a reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT, EC 2.4.1.45).[2] Subsequently, in the Golgi apparatus, cerebroside sulfotransferase (CST, also known as GAL3ST1, EC 2.8.2.11) facilitates the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the galactose residue of galactosylceramide, yielding sulfatide.[2][4]

Dysregulation of sulfatide metabolism is implicated in several severe pathologies. A deficiency in the lysosomal enzyme arylsulfatase A (ARSA), which degrades sulfatides, leads to their accumulation and causes metachromatic leukodystrophy (MLD), a devastating demyelinating disorder.[3] Conversely, a depletion of sulfatides has been observed in the early stages of Alzheimer's disease.[5] Understanding the biosynthetic pathway, particularly the conversion of this compound to sulfatide, is therefore crucial for developing therapeutic strategies for these and other related conditions.

The Biosynthetic Pathway: From this compound to C16 Sulfatide

The synthesis of C16 sulfatide from its ceramide precursor is a two-step enzymatic process occurring in distinct subcellular compartments.

Step 1: Synthesis of this compound

The first committed step is the synthesis of this compound from C16 ceramide and UDP-galactose. This reaction is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT), an integral membrane protein of the endoplasmic reticulum.[6]

  • Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT)

  • Substrates: C16 Ceramide, UDP-galactose

  • Product: this compound, UDP

  • Location: Endoplasmic Reticulum[6]

Step 2: Sulfation of this compound

Following its synthesis, this compound is transported to the Golgi apparatus where it undergoes sulfation to form C16 sulfatide. This reaction is catalyzed by cerebroside sulfotransferase (CST), which utilizes PAPS as the sulfate donor.[2][4]

  • Enzyme: Cerebroside sulfotransferase (CST / GAL3ST1)

  • Substrates: this compound, 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Products: C16 Sulfatide, Adenosine 3',5'-bisphosphate (PAP)

  • Location: Golgi Apparatus[2]

Sulfatide Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide C16 Ceramide CGT CGT Ceramide->CGT GalCer This compound CST CST (GAL3ST1) GalCer->CST GalCer->CST Transport Sulfatide C16 Sulfatide UDP_Gal UDP-Galactose UDP_Gal->CGT CGT->GalCer UDP UDP CGT->UDP PAPS PAPS PAPS->CST CST->Sulfatide PAP PAP CST->PAP

Figure 1. Biosynthesis of C16 Sulfatide.

Quantitative Data

The levels of C16 sulfatide vary significantly across different cell types and tissues, and are altered in disease states. The following tables summarize key quantitative data from the literature.

ParameterValueSubstrateEnzyme SourceReference
Km 10 µMGalactosylceramideRecombinant human CST[1]
Vmax Not specifiedGalactosylceramideRecombinant human CST[1]
Km 50 µMGalactosylceramidePurified human renal cancer cell CST[7]
Vmax Not specifiedGalactosylceramidePurified human renal cancer cell CST[7]
Sample TypeConditionC16:0 Sulfatide LevelReference
Human PlasmaControl0.5–1.3 µM (Total Sulfatides)[8]
Human PlasmaMLD Patients0.8–3.3 µM (Total Sulfatides)[8]
Mouse PlasmaWild-typeLower levels[8]
Mouse PlasmaASA knockoutSignificantly higher than wild-type[8]
Human UrineControlUndetectable to low levels[8]
Human UrineMLD Patients~10-fold increase compared to controls[8]
Rat Pancreatic β-cells-Predominantly found[3]
Neurons and Astrocytes-Short-chain fatty acid sulfatides (including C16) are more common[9]
Myelin-Enriched in very-long-chain fatty acid sulfatides (C22/C24)[10]

Table 2: C16:0 Sulfatide Levels in Various Biological Samples and Conditions.

Experimental Protocols

In Vitro Assay for Cerebroside Sulfotransferase (CST) Activity

This protocol is adapted from a method utilizing a radiolabeled sulfate donor and anion-exchange chromatography to separate the product.[7]

Materials:

  • This compound (acceptor substrate)

  • [³⁵S]PAPS (donor substrate, ~100 dpm/pmol)

  • Enzyme source (e.g., cell lysate, purified CST)

  • Reaction Buffer: 25 mM Sodium Cacodylate, pH 6.4

  • Cofactors and detergents: 10 mM MnCl₂, 1% Lubrol PX, 0.25 mM DTT, 5 mM NaF, 2 mM ATP, 50 mM NaCl

  • Termination Solution: Chloroform/Methanol (B129727)/Water (30:60:8, v/v/v)

  • DEAE-Sephadex A-25 resin

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, cofactors, detergents, and this compound (final concentration, e.g., 50 µM).

  • Initiate the reaction: Add the enzyme source (20 µL) to the reaction mixture.

  • Add the radiolabeled substrate: Add [³⁵S]PAPS (final concentration, e.g., 40 µM). The total reaction volume should be 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Terminate the reaction: Stop the reaction by adding 1 mL of the termination solution.

  • Product separation:

    • Prepare a mini-column with 1 mL of DEAE-Sephadex A-25 resin.

    • Apply the entire reaction mixture to the column.

    • Wash the column with 3 mL of Chloroform/Methanol/Water (30:60:8) followed by 6 mL of methanol to remove unreacted substrates.

    • Elute the radiolabeled C16 sulfatide with 5 mL of 90 mM ammonium (B1175870) acetate (B1210297) in methanol directly into a scintillation vial.

  • Quantification: Add scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.

  • Blank control: Perform a parallel reaction without the acceptor substrate (this compound) to determine the background radioactivity.

  • Calculation: Calculate the enzyme activity in pmol/h/mg of protein after subtracting the blank value and accounting for the specific activity of [³⁵S]PAPS.

CST Assay Workflow A Prepare Reaction Mixture (Buffer, Cofactors, C16-GalCer) B Add Enzyme Source A->B C Add [35S]PAPS to start reaction B->C D Incubate at 37°C for 1 hour C->D E Terminate Reaction (Chloroform/Methanol/Water) D->E F Anion-Exchange Chromatography (DEAE-Sephadex A-25) E->F G Wash to remove unreacted substrates F->G H Elute [35S]C16-Sulfatide G->H I Scintillation Counting H->I J Calculate Enzyme Activity I->J

Figure 2. Workflow for CST Enzyme Assay.
Quantification of C16 Sulfatide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of C16 sulfatide from biological samples.[8][11]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., non-endogenous sulfatide species)

  • Chloroform, Methanol

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To a known amount of the biological sample, add a known amount of the internal standard.

    • Perform a lipid extraction using a modified Folch method (e.g., with a chloroform/methanol mixture).

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

  • LC Separation:

    • Inject the reconstituted lipid extract into an LC system equipped with a suitable column (e.g., C18 reversed-phase).

    • Use a gradient elution program with solvents such as methanol and water containing a modifier (e.g., ammonium formate) to separate the different lipid species.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

    • Set specific precursor-to-product ion transitions for C16 sulfatide and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of C16 sulfatide.

    • Determine the concentration of C16 sulfatide in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways

This compound and its sulfated derivative are not merely structural components but also active participants in cellular signaling, particularly in the context of the nervous system and in pathological conditions.

Sulfatide-Mediated Signaling in Oligodendrocytes

In oligodendrocytes, the myelin-producing cells of the central nervous system, sulfatides are involved in a complex interplay with extracellular matrix components and growth factor receptors, influencing cell differentiation and myelin formation.[12]

  • Laminin-Sulfatide Interaction: Sulfatides can act as receptors for laminin-2, an extracellular matrix protein present on axons. This interaction is crucial for the proper maturation of oligodendrocytes.[12]

  • Integrin and Growth Factor Receptor Crosstalk: The binding of laminin (B1169045) to sulfatide can modulate the clustering of integrin α6 and platelet-derived growth factor receptor alpha (PDGFαR) within membrane microdomains. This, in turn, influences downstream signaling pathways that control oligodendrocyte differentiation and myelination.[12]

  • Calcium Signaling: The binding of antibodies to sulfatide on the surface of cultured oligodendrocytes can trigger an influx of calcium ions, suggesting a role for sulfatide in mediating intracellular signaling events.[13]

Sulfatide Signaling in Oligodendrocytes cluster_Extracellular Extracellular Space cluster_Membrane Oligodendrocyte Membrane cluster_Intracellular Intracellular Space Laminin Laminin-2 on Axon Sulfatide Sulfatide Laminin->Sulfatide binds Integrin Integrin α6 Sulfatide->Integrin associates with Ca_influx Ca²⁺ Influx Sulfatide->Ca_influx PDGFR PDGFαR Integrin->PDGFR interacts with Signaling Downstream Signaling PDGFR->Signaling Differentiation Oligodendrocyte Differentiation & Myelination Signaling->Differentiation

Figure 3. Sulfatide Signaling in Oligodendrocytes.
C16-Ceramide and C16-Sulfatide in Cellular Signaling

While this compound's primary role is as a precursor, its upstream molecule, C16-ceramide, is a well-established signaling molecule involved in processes like apoptosis and cell cycle arrest.[14] C16-ceramide can, for instance, directly bind to and activate the tumor suppressor protein p53.[15] The subsequent conversion to this compound and then to C16 sulfatide alters the signaling properties of the lipid. C16 sulfatide has been shown to have immunomodulatory effects and can influence cytokine and chemokine production.

Implications for Drug Development

The central role of the this compound to sulfatide pathway in neurological health and disease presents several opportunities for therapeutic intervention.

  • Substrate Reduction Therapy (SRT): For lysosomal storage disorders like MLD where sulfatides accumulate, inhibiting their synthesis is a viable therapeutic strategy. Targeting either CGT or CST with small molecule inhibitors could reduce the production of sulfatides, thereby alleviating the cellular burden.[1]

  • Enhancing Sulfatide Synthesis: In conditions characterized by sulfatide deficiency, such as early Alzheimer's disease, strategies to enhance the activity of CGT or CST could be explored to restore myelin health.

  • Modulation of Signaling Pathways: A deeper understanding of the signaling roles of this compound and sulfatide could lead to the development of molecules that modulate these pathways to promote neuroprotection or repair.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of C16 sulfatide, a lipid with profound implications for the structure and function of the nervous system. The enzymatic machinery responsible for its synthesis and subsequent sulfation represents a key control point in cellular lipid homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into this critical metabolic pathway. A thorough understanding of the conversion of this compound to sulfatide and the associated signaling events will be instrumental in unraveling the complexities of neurological diseases and in the development of novel therapeutic interventions.

References

Endogenous Metabolism of C16 Galactosylceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core aspects of the endogenous metabolism of C16 Galactosylceramide (C16 GalCer). C16 GalCer is a crucial sphingolipid, particularly enriched in the myelin sheath of the nervous system, and its metabolism is integral to cellular function and implicated in several disease states. This document details the metabolic pathways, key enzymes, and experimental protocols relevant to the study of C16 GalCer, with a focus on quantitative data and signaling implications.

Introduction to this compound

Galactosylceramides are a class of glycosphingolipids characterized by a ceramide backbone linked to a galactose sugar moiety. The ceramide component consists of a sphingoid base and a fatty acid. C16 GalCer specifically contains a 16-carbon fatty acid, palmitic acid, N-acylated to the sphingoid base. This particular acyl chain length influences the biophysical properties of the lipid and its interactions within cellular membranes. Galactosylceramides are essential for the proper structure and function of myelin and are also involved in cell signaling and recognition events.[1][2] Dysregulation of GalCer metabolism is a hallmark of several lysosomal storage diseases, most notably Krabbe disease.[1][3]

Metabolic Pathways of this compound

The cellular concentration of C16 GalCer is tightly regulated through a balance of its synthesis and degradation. These processes occur in distinct subcellular compartments, requiring intracellular transport of the lipid and its precursors.

Anabolic Pathway: Synthesis of this compound

The synthesis of C16 GalCer occurs in the endoplasmic reticulum (ER).[4] The key enzyme responsible for this process is UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8 .[5][6] This enzyme catalyzes the transfer of a galactose molecule from UDP-galactose to a C16-ceramide acceptor.

The synthesis can be summarized as follows:

C16-Ceramide + UDP-galactose ---(UGT8)--> C16-Galactosylceramide + UDP

The availability of the precursor, C16-ceramide, is a critical determinant of the rate of C16 GalCer synthesis. C16-ceramide can be generated through the de novo synthesis pathway or via the breakdown of more complex sphingolipids.[7]

Catabolic Pathway: Degradation of this compound

The degradation of C16 GalCer primarily takes place in the lysosomes. The breakdown is catalyzed by the lysosomal enzyme galactosylceramidase (GALC) , also known as galactocerebrosidase.[3] This enzyme hydrolyzes the β-glycosidic bond, releasing galactose and C16-ceramide.

The degradation reaction is as follows:

C16-Galactosylceramide + H₂O ---(GALC)---> C16-Ceramide + Galactose

Deficiency in GALC activity leads to the accumulation of galactosylceramide and its cytotoxic metabolite, psychosine, resulting in the severe neurodegenerative disorder, Krabbe disease.[8][9]

cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome C16_Ceramide C16-Ceramide UGT8 UGT8 (Ceramide Galactosyltransferase) C16_Ceramide->UGT8 UDP_Galactose UDP-Galactose UDP_Galactose->UGT8 C16_GalCer_ER C16-Galactosylceramide UGT8->C16_GalCer_ER UDP UDP UGT8->UDP C16_GalCer_Lyso C16-Galactosylceramide C16_GalCer_ER->C16_GalCer_Lyso Vesicular Transport GALC GALC (Galactosylceramidase) C16_GalCer_Lyso->GALC C16_Ceramide_Lyso C16-Ceramide GALC->C16_Ceramide_Lyso Galactose Galactose GALC->Galactose

Figure 1: Overview of this compound Metabolism.

Quantitative Data

The following tables summarize available quantitative data regarding the abundance of this compound and the kinetic parameters of the enzymes involved in its metabolism.

Table 1: Concentration of this compound in Biological Samples

Biological SampleSpeciesConcentrationMethodReference
Mouse Kidney (Aged)MouseHigh abundance among sphingolipidsLC-MS/MS[1]
Human PlasmaHumanDetectableLC/ESI/DMS/MS/MS[10]
Human Cerebrospinal Fluid (CSF)HumanDetectableLC-MS/MS[4]
Diabetic Mouse Kidney CortexMouseInverse correlation with plasma levelsLC/ESI-MS/MS[11]

Note: Specific absolute concentrations are often reported relative to other lipid species or internal standards and can vary significantly based on the analytical method and tissue preparation.

Table 2: Kinetic Parameters of Enzymes in Galactosylceramide Metabolism

EnzymeSubstrateKmVmaxSourceReference
UGT8 (CGT)C6-Ceramide--Cell-based assay[12]
UGT8 (CGT)C2-Ceramide--In vitro assay with cell lysates[5]
GALC4-Methylumbelliferyl-β-D-galactopyranoside->550 pmol/min/µgFluorogenic assay[13]
GALCNBD-GalCer--Fluorescent assay[11]

Note: Kinetic parameters are highly dependent on the specific assay conditions and the nature of the substrate used (e.g., natural, short-chain, or fluorescently labeled). Data for C16-containing substrates are not always explicitly reported.

Signaling and Biological Functions

While primarily known for its structural role in myelin, C16 GalCer and its metabolic precursors are also involved in cellular signaling.

  • Lipid Rafts: Galactosylceramides are components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[14][15] The presence of GalCer can influence the physical properties of these domains, such as membrane thickness and fluidity, thereby modulating the activity of raft-associated proteins.[14]

  • C16-Ceramide Signaling: The precursor of C16 GalCer, C16-ceramide, is a well-established signaling molecule. It has been shown to directly bind to and activate the tumor suppressor protein p53 in response to cellular stress.[12][16] C16-ceramide can also influence major signaling pathways such as the mTOR pathway.[17] The conversion of C16-ceramide to C16 GalCer can therefore be a critical regulatory step in these signaling cascades.

cluster_membrane Cell Membrane (Lipid Raft) cluster_cytosol Cytosol C16_GalCer C16-Galactosylceramide Receptor Receptor Protein C16_GalCer->Receptor Modulates Activity Signaling_Complex Signaling Complex Receptor->Signaling_Complex Initiates mTOR_pathway mTOR Pathway Signaling_Complex->mTOR_pathway Downstream Signaling C16_Ceramide C16-Ceramide p53 p53 C16_Ceramide->p53 Binds and Activates C16_Ceramide->mTOR_pathway Influences p53->mTOR_pathway Regulates

Figure 2: Signaling Roles of this compound and its Precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Extraction of Galactosylceramides from Biological Samples

This protocol is adapted from methods used for the extraction of sphingolipids from tissues and cells.[7][14]

  • Homogenization: Homogenize tissue samples (e.g., 10 mg) in water (e.g., 100 µL). For cultured cells, prepare a cell lysate.

  • Protein Quantification: Determine the protein concentration of the homogenate/lysate using a standard method (e.g., BCA assay).

  • Lipid Extraction:

    • To a known amount of homogenate (e.g., corresponding to 100 µg of protein), add an appropriate internal standard (e.g., a non-endogenous or isotopically labeled GalCer).

    • Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to the sample.

    • Vortex thoroughly and incubate to ensure complete extraction.

    • Add water or a salt solution to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase with a synthetic upper phase (e.g., methanol/water) to remove non-lipid contaminants.

    • Dry the final organic extract under a stream of nitrogen.

    • Store the dried lipid extract at -80°C until analysis.

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of C16 GalCer using liquid chromatography-tandem mass spectrometry.[4][10]

  • Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or a mobile phase-like solvent).

  • Chromatographic Separation:

    • Inject the sample onto a suitable HPLC or UPLC column. For separating GalCer from its isomer Glucosylceramide, a normal-phase or HILIC column is often required.

    • Use a gradient elution with solvents such as acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source, typically in positive ion mode.

    • Set the instrument to Multiple Reaction Monitoring (MRM) mode.

    • Define the specific precursor-to-product ion transition for C16 GalCer and the internal standard. For C16 GalCer (d18:1/16:0), the precursor ion is typically [M+H]⁺, and a characteristic product ion results from the fragmentation of the glycosidic bond and the sphingoid backbone.

  • Quantification:

    • Generate a calibration curve using known concentrations of a C16 GalCer standard.

    • Calculate the concentration of C16 GalCer in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Ceramide Galactosyltransferase (UGT8) Activity Assay

This cell-based assay protocol is designed to measure the inhibitory activity of compounds against UGT8.[12]

  • Cell Culture: Use a cell line that endogenously expresses UGT8 or has been engineered to overexpress the enzyme. Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a known inhibitor like Ugt8-IN-1 as a positive control) for a defined period (e.g., 24 hours).

  • Substrate Addition: Add a cell-permeable ceramide substrate, such as C6-Ceramide, to a final concentration of 20 µM. Incubate for 4-6 hours at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant for the quantification of the product, C6-Galactosylceramide, using an appropriate LC-MS/MS method with an internal standard for normalization.

  • Data Analysis: Determine the inhibitory activity of the test compounds by measuring the reduction in C6-Galactosylceramide formation compared to untreated control cells.

Galactosylceramidase (GALC) Activity Assay

This fluorogenic assay protocol is suitable for measuring GALC activity in tissue homogenates or cell lysates.[13][18]

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Sodium Citrate, 125 mM NaCl, 0.5% Triton® X-100, pH 4.5.

    • Substrate: A fluorogenic substrate such as 4-Methylumbelliferyl-β-D-galactopyranoside or a fluorescently labeled GalCer (e.g., NBD-GalCer). Prepare a stock solution in DMSO and dilute to the working concentration in Assay Buffer.

    • Stop Solution: e.g., 0.5 M Glycine, 0.3 M NaOH.

  • Assay Procedure:

    • Add a specific amount of protein from the sample (e.g., 10-20 µg of tissue supernatant) to a microplate well.

    • Include a substrate blank containing only Assay Buffer.

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes to several hours, depending on enzyme activity).

    • Stop the reaction by adding the Stop Solution.

  • Detection:

    • Measure the fluorescence of the released fluorophore (e.g., 4-methylumbelliferone) using a fluorescent plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 445 nm emission).

  • Calculation of Specific Activity:

    • Generate a standard curve with the free fluorophore.

    • Calculate the specific activity (e.g., in pmol/min/µg) by converting the fluorescence units to the amount of product formed, adjusted for the incubation time and the amount of enzyme.

Experimental Workflows

The following diagrams illustrate logical workflows for studying this compound metabolism.

start Biological Sample (Tissue or Cells) homogenization Homogenization/ Lysis start->homogenization protein_quant Protein Quantification homogenization->protein_quant lipid_extraction Lipid Extraction (with Internal Standard) homogenization->lipid_extraction lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing interpretation Biological Interpretation data_processing->interpretation

Figure 3: Workflow for Lipidomics Analysis of this compound.

start Compound Library primary_screen Primary Screen (e.g., Fluorogenic Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response secondary_assay Secondary Assay (e.g., Cell-Based Assay) dose_response->secondary_assay lead_optimization Lead Optimization secondary_assay->lead_optimization

Figure 4: High-Throughput Screening Workflow for GALC Inhibitors.

Conclusion

The endogenous metabolism of this compound is a tightly regulated process with significant implications for cellular health, particularly in the nervous system. Understanding the synthesis, degradation, and signaling functions of this lipid is crucial for elucidating its role in both physiological and pathological conditions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to quantitatively investigate C16 GalCer metabolism and explore its potential as a therapeutic target in various diseases. Further research is needed to fully delineate the specific signaling pathways modulated by C16 GalCer and to obtain more comprehensive quantitative data on its tissue distribution and the kinetics of its metabolic enzymes.

References

The Architect of Order: C16 Galactosylceramide's Pivotal Role in Lipid Raft Formation and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid rafts, specialized microdomains within the cell membrane, are critical hubs for cellular signaling, protein trafficking, and viral entry. The unique biophysical properties of these platforms are largely dictated by their enrichment in cholesterol and sphingolipids. Among these, C16 galactosylceramide (C16-GalCer), a glycosphingolipid with a palmitoyl (B13399708) (C16:0) acyl chain, has emerged as a key player in orchestrating the formation and stability of these domains. This technical guide delves into the core functions of C16-GalCer in lipid raft architecture, presenting a synthesis of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to provide a comprehensive resource for professionals in the field.

Introduction: The Significance of this compound in Membrane Biology

Galactosylceramides are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system where they are crucial for its structure and function.[1][2] The specific acyl chain length of the ceramide backbone significantly influences the biophysical properties of these lipids. This compound, characterized by its 16-carbon saturated fatty acid, exhibits a strong propensity to interact with cholesterol and other sphingolipids, thereby promoting the formation of ordered, tightly packed membrane domains known as lipid rafts.[3][4] These domains serve as platforms to compartmentalize and modulate a variety of cellular processes.[5][6] Understanding the precise role of C16-GalCer in lipid raft formation is paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutic strategies targeting raft-associated diseases.

Biochemical Properties and Interactions of this compound

The molecular structure of C16-GalCer, with its sphingosine (B13886) base, C16 fatty acid, and galactose headgroup, facilitates specific interactions that drive lipid raft assembly.

Promotion of Membrane Order and Packing

The saturated C16 acyl chain of galactosylceramide allows for tight packing with cholesterol and the saturated acyl chains of other sphingolipids, such as sphingomyelin. This dense arrangement leads to the formation of a liquid-ordered (Lo) phase, which is characteristic of lipid rafts, in contrast to the more fluid liquid-disordered (Ld) phase of the surrounding bulk membrane.[3] The presence of C16-GalCer has been shown to significantly increase the order of the lipid bilayer. This ordering effect is a result of the strong van der Waals forces between the saturated acyl chains and the ability of the ceramide backbone to form a network of hydrogen bonds.[3][4]

Hydrogen Bonding Network

The galactose headgroup and the amide and hydroxyl groups of the ceramide backbone of C16-GalCer are capable of forming an extensive network of hydrogen bonds with neighboring lipids, including cholesterol and sphingomyelin, as well as with water molecules at the membrane interface.[4][7] This hydrogen bonding network is a critical factor in stabilizing the lipid raft structure and has been shown to significantly decrease the lateral diffusion of lipids within these domains.[3][4]

Quantitative Impact of this compound on Membrane Properties

The incorporation of C16-GalCer into lipid bilayers has a measurable impact on several key biophysical parameters of the membrane. The following tables summarize quantitative data from various studies, providing a clear comparison of these effects.

Membrane CompositionTechniqueMeasured ParameterValueReference
POPC/Chol/C16-GlcCer (varied ratios)Fluorescence Anisotropy (t-PnA)AnisotropyIncreases with increasing C16-GlcCer content[8]
POPC/Chol/C16-GlcCer (varied ratios)Fluorescence Lifetime (t-PnA)Mean LifetimeIncreases with increasing C16-GlcCer content[8]
GalCer/SM/Chol/POPCMolecular Dynamics SimulationLateral Diffusion CoefficientDecreases by almost an order of magnitude with 5-10 mol% GalCer[3][4]
DOPC/DPPC/CholesterolPulsed Field Gradient NMRLateral Diffusion Coefficient (Lo phase)~5 times slower than Ld phase[9]
RBL-2H3 Mast Cell Plasma MembraneFluorescence Anisotropy (DPH-PC)Membrane Order~40% ordered[10]

Table 1: Effect of Galactosylceramide on Membrane Order and Fluidity. This table summarizes the observed effects of incorporating galactosylceramide into model membranes on parameters indicative of membrane order and fluidity.

Membrane CompositionTechniqueMeasured ParameterValueReference
GalCer/SM/Chol/POPC (with 5 mol% GalCer)Molecular Dynamics SimulationBilayer ThicknessEnhanced[3]
GalCer/SM/Chol/POPCMolecular Dynamics SimulationNumber of Hydrogen BondsIncreases with increasing GalCer concentration[3][4]
GalCer/CholesterolMonolayer Film BalanceMolecular Area CondensationSignificant condensation observed[11][12]

Table 2: Structural Impact of Galactosylceramide on Lipid Bilayers. This table highlights the influence of galactosylceramide on the structural properties of model membranes.

This compound in Cellular Signaling

Lipid rafts serve as critical platforms for the assembly and regulation of signaling complexes. C16-GalCer plays a key role in the formation of these signaling hubs.

Glycosynapses in Oligodendrocytes

In the central nervous system, galactosylceramide and its sulfated derivative, sulfatide, are highly enriched in the myelin sheath produced by oligodendrocytes.[13][14] These glycosphingolipids can engage in trans carbohydrate-carbohydrate interactions between apposed myelin layers or between oligodendrocyte processes, forming specialized junctions termed "glycosynapses".[13][14] This interaction triggers transmembrane signaling, leading to cytoskeletal reorganization and the clustering of membrane domains, which is essential for myelin formation and stability.[13][14]

Glycosynapse_Signaling cluster_membrane1 Apposed Membrane 1 cluster_membrane2 Apposed Membrane 2 GalCer1 C16-GalCer TransInteraction Trans Carbohydrate Interaction GalCer1->TransInteraction Sulfatide1 Sulfatide Sulfatide1->TransInteraction GalCer2 C16-GalCer GalCer2->TransInteraction Sulfatide2 Sulfatide Sulfatide2->TransInteraction Clustering Clustering of Membrane Domains TransInteraction->Clustering Signaling Transmembrane Signaling Clustering->Signaling Cytoskeleton Cytoskeletal Reorganization Signaling->Cytoskeleton Myelin Myelin Stability & Function Cytoskeleton->Myelin

Caption: Glycosynapse formation and signaling in oligodendrocytes.

Raft-Mediated Toxin Entry: The Cholera Toxin Model

The B-subunit of cholera toxin (CTxB) binds specifically to the ganglioside GM1, a component of lipid rafts. This binding event cross-links multiple GM1 molecules, leading to the coalescence of smaller, transient rafts into larger, more stable platforms.[5][15] This stabilized raft serves as an entry portal for the toxin, facilitating its retrograde transport to the endoplasmic reticulum.[8] The study of CTxB serves as a valuable model for understanding how multivalent interactions can remodel lipid raft architecture and initiate signaling cascades from the cell surface.[5][15]

Cholera_Toxin_Entry CTxB Cholera Toxin B-Subunit (Pentameric) GM1 GM1 Ganglioside (in small rafts) CTxB->GM1 Binds to 5 GM1 molecules LargeRaft Large, Stabilized Lipid Raft GM1->LargeRaft Cross-linking & Raft Coalescence Endocytosis Raft-mediated Endocytosis LargeRaft->Endocytosis RetrogradeTransport Retrograde Transport to ER Endocytosis->RetrogradeTransport Toxicity Cellular Toxicity RetrogradeTransport->Toxicity

Caption: Raft-mediated entry of Cholera Toxin.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of lipid rafts and the role of C16-GalCer. Below are protocols for key experiments.

Isolation of Detergent-Resistant Membranes (DRMs)

This protocol describes a common method for isolating lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[5]

Materials:

  • Cells grown to confluency

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

  • Sucrose (B13894) solutions (w/v) in TNE buffer: 80%, 30%, and 5%

  • Ultracentrifuge and swing-out rotor (e.g., SW 41 Ti)

  • Ultracentrifuge tubes

Procedure:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 1 ml of ice-cold lysis buffer for 30 minutes on ice.

  • Homogenize the lysate by passing it through a 22-gauge needle 10 times.

  • In an ultracentrifuge tube, mix 1 ml of the cell lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Carefully overlay the 40% sucrose layer with 4 ml of 30% sucrose solution.

  • Carefully overlay the 30% sucrose layer with 4 ml of 5% sucrose solution.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • After centrifugation, a light-scattering band, representing the DRMs (lipid rafts), should be visible at the 5%/30% sucrose interface.

  • Carefully collect 1 ml fractions from the top of the gradient. Fractions 4 and 5 typically contain the lipid rafts.

  • The collected fractions can be analyzed for protein and lipid composition.

DRM_Isolation_Workflow Start Cell Culture Wash Wash with ice-cold PBS Start->Wash Lyse Lyse in 1% Triton X-100 Wash->Lyse Homogenize Homogenize Lysate Lyse->Homogenize SucroseMix Mix with 80% Sucrose (to final 40%) Homogenize->SucroseMix Gradient Create Sucrose Gradient (5%, 30%, 40%) SucroseMix->Gradient Centrifuge Ultracentrifugation (200,000 x g, 18-20h, 4°C) Gradient->Centrifuge Collect Collect Fractions Centrifuge->Collect Analyze Analyze Protein & Lipid Composition Collect->Analyze

Caption: Experimental workflow for DRM isolation.

Atomic Force Microscopy (AFM) Imaging of Supported Lipid Bilayers

AFM provides high-resolution imaging of membrane topography, allowing for the direct visualization of lipid domains.[6][16]

Materials:

  • Lipid mixture (e.g., DOPC:SM:Cholesterol 2:2:1 molar ratio) in chloroform[6]

  • Freshly cleaved mica discs

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Vesicle preparation equipment (e.g., sonicator or extruder)

  • Atomic Force Microscope

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid film by evaporating the solvent from the lipid mixture under a stream of nitrogen.

    • Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

    • Prepare small unilamellar vesicles (SUVs) from the MLV suspension by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[6]

  • Supported Lipid Bilayer (SLB) Formation:

    • Pipette the SUV solution onto a freshly cleaved mica surface.

    • Incubate to allow vesicle fusion and formation of a continuous SLB.

    • Gently rinse the SLB with buffer to remove excess vesicles.[17]

  • AFM Imaging:

    • Mount the SLB sample in the AFM fluid cell, ensuring it remains hydrated with buffer.

    • Engage the AFM tip with the sample surface.

    • Image the SLB in tapping mode or contact mode. Lipid domains (rafts) will appear as regions with a different height (typically higher for the more ordered Lo phase) compared to the surrounding Ld phase.[16]

    • Force spectroscopy can also be performed to measure the mechanical properties (e.g., breakthrough force) of the different lipid phases.[6]

AFM_Workflow Start Prepare Lipid Mixture LipidFilm Create Lipid Film Start->LipidFilm Hydration Hydrate to form MLVs LipidFilm->Hydration VesicleFormation Form SUVs (Sonication/Extrusion) Hydration->VesicleFormation SLB_Formation Incubate SUVs on Mica to form SLB VesicleFormation->SLB_Formation Rinse Rinse to remove excess vesicles SLB_Formation->Rinse AFM_Imaging AFM Imaging in Fluid Rinse->AFM_Imaging Analysis Analyze Topography & Mechanical Properties AFM_Imaging->Analysis

Caption: Workflow for AFM imaging of lipid domains.

Fluorescence Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to study the proximity of molecules in the nanometer range, providing insights into the co-localization of lipids and proteins within rafts.[18][19]

Materials:

  • Cells or Giant Unilamellar Vesicles (GUVs)

  • Fluorescently labeled lipid probes (a donor and an acceptor pair, e.g., NBD-PE and Rhodamine-PE) that partition into different lipid phases.

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera or a fluorescence lifetime imaging (FLIM) module).

Procedure:

  • Sample Preparation:

    • Label cells or GUVs with the donor and acceptor fluorescent probes.

  • Image Acquisition:

    • Acquire images of the donor fluorescence in the presence and absence of the acceptor.

    • Acquire an image of the acceptor fluorescence.

  • FRET Analysis:

    • Calculate the FRET efficiency (E) from the quenching of the donor fluorescence in the presence of the acceptor: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence intensity with the acceptor and F_D is the donor fluorescence intensity without the acceptor.

    • Alternatively, measure the donor's fluorescence lifetime, which decreases in the presence of FRET.

    • High FRET efficiency between probes that preferentially partition into ordered and disordered domains can indicate the presence of small, closely associated domains below the resolution limit of the microscope.

FRET_Workflow Start Prepare Sample (Cells or GUVs) Label Label with Donor & Acceptor Fluorophores Start->Label Image Acquire Fluorescence Images (Donor & Acceptor Channels) Label->Image CalculateFRET Calculate FRET Efficiency (Intensity or Lifetime based) Image->CalculateFRET Analyze Analyze Proximity & Co-localization CalculateFRET->Analyze

Caption: General workflow for FRET microscopy of lipid rafts.

Conclusion and Future Directions

This compound is a fundamental building block of lipid rafts, driving their formation and stability through its unique ability to promote membrane order and engage in extensive hydrogen bonding. Its influence on the biophysical properties of the membrane has profound implications for a myriad of cellular functions, from myelin maintenance to signal transduction. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these critical membrane microdomains.

Future research should focus on elucidating the dynamic nature of C16-GalCer-containing rafts in living cells, moving beyond static models to understand their transient assembly and disassembly in response to cellular stimuli. Advanced imaging techniques, such as super-resolution microscopy, combined with sophisticated molecular dynamics simulations, will be instrumental in unraveling the intricate interplay between C16-GalCer and other raft components in real-time. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases where lipid raft dysfunction is implicated.

References

An In-depth Technical Guide to C16 Galactosylceramide: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C16 Galactosylceramide, a prominent member of the glycosphingolipid family, has been a subject of intense scientific scrutiny since its initial discovery in the late 19th century. As a key component of the myelin sheath, its role in maintaining the integrity and function of the central and peripheral nervous systems is paramount. Dysregulation of its metabolism is implicated in severe neurological disorders, most notably Krabbe disease. This technical guide provides a comprehensive overview of this compound, encompassing its historical discovery, detailed biochemical properties, methodologies for its study, and its intricate involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, lipidomics, and drug development, offering insights into the multifaceted nature of this critical biomolecule.

Discovery and History

The journey into the world of galactosylceramides began in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum, who is widely regarded as the founder of neurochemistry.[1][2] In his seminal treatise "A Treatise on the Chemical Constitution of the Brain" (1884), Thudichum described a new class of lipids isolated from the brain, which he termed "cerebrosides" due to their cerebral origin.[1][2] He recognized that these substances were composed of a fatty acid, a nitrogenous base he named "sphingosine" (after the enigmatic Sphinx), and a sugar moiety.[1][3]

It took several more decades for the precise chemical structures to be elucidated. In the early 20th century, the sugar component of cerebrosides was identified as galactose.[1] The correct structure of sphingosine (B13886) was finally established in 1947 by Carter and colleagues.[1] The term "galactosylceramide" was later introduced to more accurately describe the structure, consisting of a ceramide backbone (sphingosine acylated with a fatty acid) linked to a galactose sugar. The specific C16 variant, N-palmitoyl-D-erythro-galactosylsphingosine, features a 16-carbon saturated fatty acid (palmitic acid) attached to the sphingosine base.

Physicochemical Properties and Quantitative Distribution

This compound is an amphipathic molecule with a polar galactose headgroup and a nonpolar ceramide tail. This structure dictates its behavior in biological membranes, where it contributes to membrane stability and organization.

Data Presentation: Quantitative Analysis of Myelin Lipids

The following tables summarize the lipid composition of myelin, highlighting the significant contribution of galactosylceramides.

Lipid Class Human CNS Myelin (% of total lipid dry weight) Bovine CNS Myelin (% of total lipid dry weight) Rat CNS Myelin (% of total lipid dry weight)
Cholesterol27.527.327.7
Galactosylceramide 22.7 23.7 23.5
Sulfatide3.85.47.1
Phosphatidylethanolamine15.615.616.5
Phosphatidylcholine11.210.310.0
Sphingomyelin7.97.77.9
Phosphatidylserine4.84.74.8
Plasmalogens12.312.012.5

Source: Adapted from Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999.

Fatty Acid Composition of Galactosylceramides in Bovine Brain (%)
C16:0 (Palmitic acid) 2.5
C18:0 (Stearic acid)18.5
C20:0 (Arachidic acid)5.0
C22:0 (Behenic acid)8.0
C24:0 (Lignoceric acid)35.0
C24:1 (Nervonic acid)20.0
Other11.0

Source: O'Brien JS, Rouser G. The fatty acid composition of lipids of human gray and white matter. J Lipid Res. 1964;5:339-342.

Experimental Protocols

Extraction and Purification of Galactosylceramides from Brain Tissue

This protocol is adapted from established methods for the large-scale isolation of cerebrosides.[4]

Materials:

Procedure:

  • Homogenization and Extraction: Homogenize fresh or frozen brain tissue in a chloroform:methanol (2:1, v/v) mixture.

  • Dehydration: Add anhydrous sodium sulfate to the extract to absorb water.

  • Filtration: Filter the mixture to remove the solid residue.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain a total lipid extract.

  • Alkaline Methanolysis: Treat the lipid extract with a mild alkaline methanolysis reagent to cleave ester linkages of glycerolipids, leaving the amide-linked fatty acid of the ceramide intact.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column equilibrated with chloroform.

    • Dissolve the lipid extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor the elution of galactosylceramides using Thin-Layer Chromatography (TLC).

  • Pooling and Drying: Pool the fractions containing pure galactosylceramides, evaporate the solvent, and lyophilize to obtain a dry powder.

Thin-Layer Chromatography (TLC) for Galactosylceramide Analysis

TLC is a rapid and effective method for the qualitative analysis and separation of glycolipids.

Materials:

  • Silica gel TLC plates

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Spotting capillaries or micropipette

  • TLC developing chamber

  • Visualization reagent (e.g., orcinol-sulfuric acid spray)

  • Heating plate

Procedure:

  • Sample Preparation: Dissolve the lipid extract or purified galactosylceramide in a small volume of chloroform:methanol (2:1, v/v).

  • Spotting: Carefully spot the sample onto the origin line of the TLC plate using a capillary or micropipette.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent, ensuring the solvent level is below the origin line. Allow the solvent to ascend the plate by capillary action.

  • Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and allow it to air dry completely.

  • Visualization: Spray the plate with the orcinol-sulfuric acid reagent and heat it on a hot plate until the glycolipid spots become visible (typically purple-colored spots).

Mass Spectrometry for this compound Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and quantification of specific lipid species.

Materials:

  • High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • C18 reverse-phase or HILIC analytical column

  • Mobile phase solvents (e.g., methanol, acetonitrile, water, with additives like formic acid or ammonium (B1175870) formate)

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the lipid extract in a suitable solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto the LC system. The lipids are separated based on their polarity and fatty acid chain length.

  • Mass Spectrometry Analysis:

    • The eluting lipids are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer.

    • For identification, a full scan MS analysis is performed to determine the molecular weight of the parent ion. For this compound (d18:1/16:0), the expected [M+H]+ ion is at m/z 700.6.

    • For confirmation and structural elucidation, tandem mass spectrometry (MS/MS) is performed. Fragmentation of the parent ion will yield characteristic product ions, including one corresponding to the loss of the galactose headgroup and another representing the sphingoid base.

  • Quantification: For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed using a stable isotope-labeled internal standard.

Enzymatic Assay for UDP-galactose:ceramide galactosyltransferase (CGT)

This assay measures the activity of the enzyme responsible for the synthesis of galactosylceramide.

Materials:

  • Cell or tissue homogenate containing CGT

  • UDP-[14C]galactose (radiolabeled substrate)

  • Ceramide substrate (e.g., C6-ceramide for easier handling)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing MnCl2)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, ceramide substrate, and reaction buffer.

  • Initiate Reaction: Start the reaction by adding UDP-[14C]galactose.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a chloroform:methanol mixture to extract the lipids.

  • Phase Separation: Add water and centrifuge to separate the aqueous and organic phases. The radiolabeled galactosylceramide will partition into the lower organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the CGT activity.

Signaling Pathways and Biological Functions

This compound is not merely a structural component of myelin; it also plays a crucial role in various signaling pathways, particularly in the differentiation of oligodendrocytes and the formation of lipid rafts.

Role in Oligodendrocyte Differentiation

Oligodendrocytes are the myelin-producing cells of the central nervous system. Their differentiation is a complex process involving a cascade of signaling events. Galactosylceramide, along with other myelin lipids, is essential for this process. It is involved in the formation of specialized membrane microdomains known as lipid rafts.

Oligodendrocyte_Differentiation cluster_0 Extracellular Signals cluster_1 Oligodendrocyte Precursor Cell (OPC) cluster_2 Lipid Raft Axon Axonal Signals (e.g., Neuregulin-1) Integrins Integrins Axon->Integrins Interaction Fyn Fyn Kinase Lyn Lyn Kinase OPC_nucleus Nucleus Fyn->OPC_nucleus Signal Transduction Integrins->Fyn Activation Myelin_Genes Myelin Gene Expression OPC_nucleus->Myelin_Genes Transcription GalCer_synthesis GalCer Synthesis (in ER) Myelin_Genes->GalCer_synthesis Translation GalCer_synthesis->Fyn Incorporation into Lipid Rafts

Caption: Signaling cascade in oligodendrocyte differentiation involving Fyn kinase.

Involvement in Lipid Raft Formation and Signaling

Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as platforms for signal transduction. Galactosylceramide, with its saturated acyl chain, preferentially partitions into these ordered domains. Within lipid rafts, GalCer can modulate the activity of various signaling proteins, including Src-family kinases like Fyn and Lyn.

Lipid_Raft_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_cytosol Cytosol GalCer C16 GalCer Fyn Fyn Kinase GalCer->Fyn Lyn Lyn Kinase GalCer->Lyn Receptor Receptor GalCer->Receptor Cholesterol Cholesterol Cholesterol->Fyn Cholesterol->Lyn Cholesterol->Receptor Downstream Downstream Signaling Cascade Fyn->Downstream Lyn->Downstream Receptor->Fyn Activation NonRaft Disordered Membrane Ligand Extracellular Ligand Ligand->Receptor

Caption: A simplified model of lipid raft-mediated signaling.

Role in Disease and Therapeutic Implications

The critical role of this compound is underscored by the devastating consequences of its metabolic dysregulation.

Krabbe Disease

Krabbe disease, or globoid cell leukodystrophy, is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme galactosylceramidase (GALC).[5] This enzyme is responsible for the degradation of galactosylceramide. Its deficiency leads to the accumulation of galactosylceramide and its cytotoxic metabolite, psychosine, in the nervous system. This accumulation triggers widespread demyelination and neurodegeneration, leading to severe neurological impairment and early death. This compound is one of the accumulating species in this disease.

Multiple Sclerosis

While not a primary cause, alterations in myelin lipid composition, including galactosylceramides, have been observed in multiple sclerosis (MS), an autoimmune demyelinating disease.[6][7] The breakdown of myelin releases lipid antigens that may contribute to the inflammatory cascade. Furthermore, the generation of ceramides (B1148491) with different acyl chain lengths, including C16, has been implicated in the neurodegenerative processes of MS.[6][7]

Therapeutic Avenues

The central role of this compound in neurological health and disease presents several potential therapeutic targets.

  • Enzyme Replacement Therapy (ERT) and Gene Therapy: For Krabbe disease, strategies aimed at restoring GALC activity are being actively investigated.

  • Substrate Reduction Therapy (SRT): Inhibiting the synthesis of galactosylceramide through the inhibition of UDP-galactose:ceramide galactosyltransferase (CGT) is another promising approach for Krabbe disease.

  • Modulation of Lipid Rafts: Targeting the composition and function of lipid rafts could offer a novel therapeutic strategy for a range of neurological disorders where signaling pathways are dysregulated.

Conclusion

This compound, since its discovery as a fundamental component of the brain, has emerged as a molecule of profound importance in neurobiology. Its structural role in myelin is intricately linked to its function as a key player in cellular signaling, orchestrating processes vital for the development and maintenance of the nervous system. The detailed understanding of its biochemistry, metabolism, and involvement in disease pathways, as outlined in this guide, provides a solid foundation for future research and the development of innovative therapeutic interventions for devastating neurological disorders. The continued exploration of the complex world of glycosphingolipids promises to unveil new insights into the intricate workings of the brain and offer hope for patients affected by these conditions.

References

An In-depth Technical Guide to the Biological Properties of C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biological properties of C16 Galactosylceramide (C16-GalCer), a crucial sphingolipid in cellular function and disease. It delves into its structure, metabolism, and multifaceted roles in membrane biology and cell signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Properties and Structure

This compound is a glycosphingolipid composed of a ceramide backbone with a C16:0 fatty acid (palmitic acid) N-acylated to a sphingosine (B13886) base, and a galactose sugar moiety attached to the primary hydroxyl group of the ceramide.[1] Its amphipathic nature, with a hydrophilic galactose headgroup and a hydrophobic ceramide tail, dictates its localization and function within cellular membranes.

Physicochemical and Biophysical Data

Quantitative data for this compound and related compounds are summarized below, providing key parameters for experimental design and interpretation.

PropertyValueReference
Molecular Formula C40H77NO8[1]
Molecular Weight 700.05 g/mol [2]
Purity >99%[1]
Appearance White to off-white solid
Solubility Soluble in Chloroform:Methanol (2:1)[2]
Storage Temperature -20°C[1][3]
Stability At least 1 year at -20°C[1]
Bilayer Periodicity (for C16:0-Lactosyl-Ceramide) ~65 Å (ordered phase), ~59 Å (liquid crystalline phase)[4]
Chain-melting Transition Temperature (for C16:0-Lactosyl-Ceramide) 78°C[4]

Metabolism: Synthesis and Degradation

The cellular levels of C16-GalCer are tightly regulated by the coordinated action of synthetic and degradative enzymes.

Synthesis Pathway

The synthesis of C16-GalCer primarily occurs in the endoplasmic reticulum and involves two key enzymatic steps. First, ceramide synthase 6 (CerS6) or ceramide synthase 5 (CerS5) catalyzes the acylation of a sphingoid base with palmitoyl-CoA to form C16-ceramide.[5] Subsequently, UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose moiety from UDP-galactose to the C1 position of C16-ceramide.[6]

cluster_synthesis This compound Synthesis Palmitoyl-CoA Palmitoyl-CoA C16-Ceramide C16-Ceramide Palmitoyl-CoA->C16-Ceramide CerS5/CerS6 Sphingoid Base Sphingoid Base Sphingoid Base->C16-Ceramide C16-Galactosylceramide C16-Galactosylceramide C16-Ceramide->C16-Galactosylceramide CGT UDP-Galactose UDP-Galactose UDP-Galactose->C16-Galactosylceramide

Biosynthesis of this compound.
Degradation Pathway

The degradation of C16-GalCer occurs in the lysosomes. The primary enzyme responsible is galactosylceramidase (GALC), which hydrolyzes the glycosidic bond to release galactose and C16-ceramide.[7] A deficiency in GALC activity leads to the lysosomal storage disorder Krabbe disease.[7] The resulting C16-ceramide can be further metabolized by acid ceramidase into sphingosine and palmitic acid.

cluster_degradation This compound Degradation C16-Galactosylceramide C16-Galactosylceramide C16-Ceramide C16-Ceramide C16-Galactosylceramide->C16-Ceramide GALC Galactose Galactose C16-Galactosylceramide->Galactose Sphingosine Sphingosine C16-Ceramide->Sphingosine Acid Ceramidase Palmitic Acid Palmitic Acid C16-Ceramide->Palmitic Acid

Lysosomal degradation of this compound.

Biological Functions and Signaling

C16-GalCer plays a pivotal role in various cellular processes, primarily related to its structural function in membranes and its emerging role in cell signaling.

Membrane Structure and Myelin Formation

Galactosylceramides are major components of the myelin sheath that insulates neuronal axons, with specific acyl chain lengths being crucial for myelin stability.[1][8] C16-GalCer, along with other galactosylceramides, contributes to the formation of specialized membrane microdomains, often referred to as lipid rafts. These domains are enriched in cholesterol and sphingolipids and are critical for the proper localization and function of membrane proteins.[9] The interaction of C16-GalCer with cholesterol and proteins like proteolipid protein (PLP) is essential for the assembly and maintenance of the compact myelin structure.[9]

Cell Signaling

While direct signaling pathways initiated by C16-GalCer are still under investigation, its precursor, C16-ceramide, is a well-established signaling molecule involved in pathways regulating cell growth, apoptosis, and stress responses.[10] C16-ceramide has been shown to modulate the mTOR signaling pathway, a central regulator of cell metabolism and proliferation.[10][11]

Furthermore, galactosylceramides in the myelin sheath are proposed to participate in "glycosynapses," where trans-interactions between GalCer and other glycosphingolipids on apposing membranes trigger transmembrane signaling.[12][13][14] This signaling is thought to involve the clustering of membrane proteins like Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) and Proteolipid Protein (PLP), potentially influencing cytoskeletal dynamics and maintaining myelin integrity.[15]

cluster_signaling Hypothesized C16-Galactosylceramide Signaling in Oligodendrocytes Extracellular Ligand Extracellular Ligand C16-GalCer Cluster C16-GalCer Cluster Extracellular Ligand->C16-GalCer Cluster Binds to MOG/PLP MOG/PLP C16-GalCer Cluster->MOG/PLP Recruits Transmembrane Signaling Transmembrane Signaling MOG/PLP->Transmembrane Signaling Initiates Cytoskeletal Reorganization Cytoskeletal Reorganization Transmembrane Signaling->Cytoskeletal Reorganization Leads to Myelin Stability Myelin Stability Cytoskeletal Reorganization->Myelin Stability Maintains

Hypothetical signaling via C16-GalCer glycosynapses.

Role in Disease

Dysregulation of C16-GalCer metabolism is implicated in several neurological and other diseases.

  • Krabbe Disease: A deficiency in the GALC enzyme leads to the accumulation of galactosylceramides, including C16-GalCer, and its cytotoxic metabolite psychosine, causing severe demyelination and neurodegeneration.[7]

  • Multiple Sclerosis (MS): Altered levels of specific ceramide species, including C16-ceramide, are observed in MS lesions, suggesting a role in the inflammatory and neurodegenerative aspects of the disease.[5][16]

  • HIV Infection: Galactosylceramide can act as an alternative receptor for the HIV-1 envelope glycoprotein gp120, potentially facilitating viral entry into certain cell types.[2]

  • Painful Diabetic Peripheral Neuropathy (PDPN): Reduced levels of GalCer in satellite glial cells are associated with impaired neuron-glia communication and the progression of neuropathic pain.[17]

Experimental Protocols

Extraction and Quantification of C16-Galactosylceramide

This protocol outlines a general workflow for the extraction and quantification of C16-GalCer from biological samples using HPLC.

cluster_workflow Workflow for C16-GalCer Quantification Cell Lysate Cell Lysate Lipid Extraction Lipid Extraction Cell Lysate->Lipid Extraction Chloroform:Methanol Deacylation Deacylation Lipid Extraction->Deacylation SCDase Fluorescent Labeling Fluorescent Labeling Deacylation->Fluorescent Labeling OPA HPLC Analysis HPLC Analysis Fluorescent Labeling->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

General workflow for C16-GalCer analysis.

Protocol: Quantification of Galactosylceramide by HPLC

This protocol is adapted from established methods for the quantification of monohexosylceramides.[18][19][20]

1. Materials and Reagents:

  • Chloroform, Methanol, Water (HPLC grade)

  • Internal Standard (e.g., C12-Galactosylceramide or a fluorescently labeled analog)

  • Sphingolipid ceramide N-deacylase (SCDase)

  • Sodium acetate (B1210297) buffer (25 mM, pH 5.5) containing 5 mM CaCl2 and 2.0% Triton X-100

  • o-Phthalaldehyde (OPA) reagent

  • Boric acid buffer (3% w/v, pH 10.5)

  • 2-Mercaptoethanol

  • Ethanol

  • Normal-phase HPLC system with a fluorescence detector

2. Lipid Extraction:

  • To 30 µL of cell lysate, add 400 µL of Chloroform:Methanol (1:1, v/v) and a known amount of internal standard.

  • Incubate at 37°C for 2 hours.

  • Add 200 µL of Chloroform and 150 µL of water, and vortex thoroughly.

  • Centrifuge at 15,000 rpm for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Repeat the extraction of the upper phase with 200 µL of Chloroform.

  • Pool the organic phases and dry under a stream of nitrogen or using a SpeedVac concentrator.

3. Deacylation and Fluorescent Labeling:

  • Resuspend the dried lipid extract in 27 µL of sodium acetate buffer.

  • Add 0.6 mU of SCDase and incubate at 37°C for 2-3 hours to hydrolyze GalCer to galactosylsphingosine (psychosine).

  • Stop the reaction by adding 200 µL of Chloroform:Methanol (1:1, v/v).

  • Extract the lyso-glycosphingolipids as described in the lipid extraction steps.

  • Dry the extracted lyso-glycosphingolipids.

  • Resuspend the dried sample in 120 µL of ethanol.

  • Prepare the OPA reagent by mixing 10 mg of OPA in 0.1 mL of ethanol, 20 µL of 2-mercaptoethanol, and 9.9 mL of boric acid buffer.

  • Add 15 µL of OPA reagent to the ethanol-resuspended sample.

  • Incubate at 70°C for 60 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes and transfer the supernatant to an HPLC vial.

4. HPLC Analysis:

  • Inject the labeled sample onto a normal-phase silica (B1680970) column.

  • Use an isocratic mobile phase, for example, n-hexane:isopropyl alcohol:water (73:26.5:0.5, v/v/v), at a flow rate of 2.0 mL/min.[19]

  • Detect the OPA-derivatized galactosylsphingosine using a fluorescence detector with excitation at 340 nm and emission at 455 nm.[19]

  • Quantify the amount of C16-GalCer by comparing the peak area to a standard curve generated with known amounts of C16-Galactosylceramide and normalized to the internal standard.

Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of different acyl chain variants of galactosylceramide.

Protocol: LC-MS/MS Quantification of C16-Galactosylceramide

This protocol is a generalized procedure based on established lipidomics methods.[21][22][23]

1. Sample Preparation:

  • Perform lipid extraction as described in the HPLC protocol, using an appropriate deuterated C16-Galactosylceramide internal standard.

2. LC Separation:

  • Use a suitable LC column for lipid separation, such as a C18 reversed-phase column or a HILIC column for separating isomers.

  • Employ a gradient elution with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for C16-Galactosylceramide. The precursor ion will be [M+H]+, and a characteristic product ion is often m/z 264, corresponding to the sphingoid base fragment.

  • Optimize instrument parameters such as cone voltage and collision energy for maximum sensitivity.

  • Quantify C16-GalCer by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.

Conclusion

This compound is a fundamentally important sphingolipid with diverse biological roles. Its structural contribution to myelin is well-established, and its involvement in cellular signaling and disease is an active area of research. The technical information and protocols provided in this guide are intended to support further investigation into the multifaceted nature of this lipid, ultimately aiding in the development of new therapeutic strategies for associated disorders.

References

C16 Galactosylceramide as an HIV-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the CD4 molecule is the primary receptor for Human Immunodeficiency Virus Type 1 (HIV-1), a growing body of evidence has established that the virus can also utilize alternative receptors to gain entry into CD4-negative cells. This is particularly significant in tissues such as the central nervous system and the gastrointestinal tract, where CD4 expression may be low or absent. One of the most well-characterized alternative receptors is galactosylceramide (GalCer), a glycosphingolipid found in the cell membranes of various cell types, including neuronal cells and colonic epithelial cells.[1][2][3][4] The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and GalCer facilitates viral entry and subsequent infection.[5][6][7] This technical guide provides an in-depth overview of the role of a specific isoform, C16 galactosylceramide, as an HIV-1 receptor, focusing on the molecular interactions, experimental methodologies to study this phenomenon, and potential implications for drug development.

This compound: Structure and Function

This compound is a glycosphingolipid consisting of a ceramide molecule linked to a galactose sugar moiety. The ceramide component is characterized by a C16 fatty acid chain (palmitic acid) attached to the sphingosine (B13886) backbone.

  • Molecular Formula: C40H77NO8[8][9][10]

  • Molecular Weight: 700.04 g/mol [8]

G cluster_C16GalCer This compound Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine C16FA C16 Fatty Acid (Palmitic Acid) Ceramide->C16FA Galactose Galactose Galactose->Ceramide

Figure 1: Structural components of this compound.

The length and hydroxylation of the fatty acid chain of the ceramide can influence the interaction with HIV-1 gp120. Studies have shown that HIV-1 gp120 can penetrate a monomolecular film of alpha-hydroxylated galactosylceramide (GalCer-HFA), while being inactive with non-hydroxylated GalCer, suggesting the importance of the ceramide structure in this interaction.

Interaction with HIV-1 Envelope Glycoprotein gp120

The primary interaction between HIV-1 and this compound occurs between the viral envelope glycoprotein gp120 and the galactose headgroup of the glycolipid. The V3 loop of gp120 has been identified as a key binding site for GalCer.[5][11][12] Some studies have further mapped the binding region to amino acids 206-275 of gp120.[13] This interaction is crucial for the CD4-independent entry of HIV-1 into susceptible cells.

While the binding has been described as "high affinity," specific quantitative data such as dissociation constants (Kd) for this compound are not extensively reported in the literature. However, related studies on synthetic GalCer analogues provide some insights into the binding energetics.

Quantitative Data on HIV-1 gp120 Interaction with Galactosylceramide and its Analogs

CompoundMethodParameterValueReference
Soluble GalCer Analog (CA52(n15))[3H]suramin binding assayIC501.2 µM[11]
Amphiphilic Anionic GalCer AnaloguesAnti-HIV ActivityIC5010 to 50 µM[14]

Experimental Protocols

gp120-Galactosylceramide Binding Assay (Liposome-Based)

This protocol is adapted from methodologies described for studying the binding of gp120 to liposomes containing GalCer.[7]

Objective: To quantify the binding of recombinant HIV-1 gp120 to liposomes containing this compound.

Materials:

  • This compound (Avanti Polar Lipids or equivalent)

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Recombinant HIV-1 gp120

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Sucrose (B13894) solutions (e.g., 60%, 30%, 0% w/v in PBS)

  • Microcentrifuge tubes

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture of PC, cholesterol, and this compound in a glass tube. A typical molar ratio would be 1:1:0.5, but this can be optimized.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with PBS by vortexing, to form multilamellar vesicles.

    • For unilamellar vesicles, sonicate the suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • In a microcentrifuge tube, mix the GalCer-containing liposomes with a known concentration of recombinant gp120 in PBS containing 1% BSA (to block non-specific binding).

    • As a negative control, use liposomes prepared without GalCer.

    • Incubate the mixture for 1 hour at 37°C with gentle agitation.

  • Liposome Flotation:

    • At the bottom of an ultracentrifuge tube, place the liposome-gp120 mixture.

    • Carefully overlay with a discontinuous sucrose gradient, for example, 30% sucrose followed by 0% sucrose in PBS.

    • Centrifuge at high speed (e.g., 200,000 x g) for 2 hours at 4°C. Liposomes will float to the interface between the lower density sucrose layers.

  • Analysis:

    • Carefully collect fractions from the top of the gradient.

    • Analyze the amount of gp120 in each fraction by Western blotting or ELISA using an anti-gp120 antibody.

    • The amount of gp120 in the liposome-containing fractions is indicative of binding.

G cluster_workflow Liposome Binding Assay Workflow A Prepare Liposomes (with and without C16 GalCer) B Incubate Liposomes with recombinant gp120 A->B C Layer on Sucrose Gradient B->C D Ultracentrifugation C->D E Fraction Collection D->E F Analyze gp120 content (Western Blot/ELISA) E->F

Figure 2: Workflow for the gp120-liposome binding assay.
HIV-1 Entry Assay (Pseudovirus-Based)

This protocol describes a common method to assess HIV-1 entry into cells expressing GalCer using pseudotyped viruses.

Objective: To determine if this compound can mediate HIV-1 entry into a target cell line.

Materials:

  • Target cell line (e.g., a CD4-negative cell line that expresses or is engineered to express GalCer).

  • HIV-1 pseudoviruses expressing an envelope glycoprotein of interest and containing a reporter gene (e.g., luciferase or GFP).

  • Control pseudoviruses (e.g., VSV-G pseudotyped viruses).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Luciferase assay reagent (if using luciferase reporter).

  • Plate reader for luminescence or fluorescence.

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pseudovirus Infection:

    • On the day of infection, dilute the HIV-1 pseudovirus stocks to the desired concentration in cell culture medium.

    • Remove the old medium from the cells and add the virus-containing medium.

    • As a control for non-specific entry, include wells with VSV-G pseudotyped viruses. To confirm the role of GalCer, pre-incubate some cells with an anti-GalCer antibody before adding the virus.

    • Incubate the plates for 48-72 hours at 37°C.

  • Reporter Gene Analysis:

    • If using a luciferase reporter, lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • If using a GFP reporter, analyze the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Compare the reporter gene activity in cells infected with the HIV-1 pseudovirus to the controls. Increased reporter activity in the presence of GalCer and its inhibition by an anti-GalCer antibody would indicate GalCer-mediated entry.

G cluster_workflow Pseudovirus Entry Assay Workflow A Seed GalCer-expressing and control cells B Infect with HIV-1 pseudovirus (with/without anti-GalCer Ab) A->B C Incubate for 48-72 hours B->C D Measure reporter gene activity (Luciferase/GFP) C->D E Analyze and compare results D->E

Figure 3: Workflow for the HIV-1 pseudovirus entry assay.

Signaling Pathways

The signaling events immediately following the binding of HIV-1 to GalCer are not as well-defined as those for the canonical CD4 receptor. In the context of CD4-mediated entry, the interaction of gp120 with CD4 can trigger signaling cascades involving kinases such as p56lck.[1] However, for CD4-independent entry via GalCer, the downstream signaling pathways remain an active area of research. It is hypothesized that the clustering of GalCer in lipid rafts upon virus binding may initiate signaling events that facilitate viral entry and fusion.

G cluster_pathway Hypothesized CD4-Independent Entry and Signaling HIV HIV-1 gp120 gp120 HIV->gp120 GalCer This compound gp120->GalCer Binding LipidRaft Lipid Raft GalCer->LipidRaft Clustering Signaling Downstream Signaling (Hypothetical) LipidRaft->Signaling Entry Viral Entry / Fusion Signaling->Entry

References

An In-depth Technical Guide to the Cellular Localization of C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular distribution of C16 Galactosylceramide (C16 GalCer), a crucial sphingolipid involved in membrane structure, cell signaling, and myelination. This document details its subcellular localization, the experimental protocols used for its study, and its role in key signaling pathways.

Introduction to this compound

Galactosylceramide (GalCer) is a glycosphingolipid composed of a ceramide backbone linked to a galactose sugar moiety. The ceramide itself consists of a sphingosine (B13886) base and a fatty acid. The C16 designation refers to the presence of a 16-carbon fatty acid, palmitic acid, in the ceramide backbone. GalCer is a key component of cellular membranes, particularly in the nervous system, where it is essential for the formation and stability of the myelin sheath[1]. Beyond its structural role, GalCer is involved in a variety of cellular processes, including cell-cell recognition, signal transduction, and as a receptor for certain pathogens, such as the Human Immunodeficiency Virus (HIV)[2][3]. The specific fatty acid chain length of GalCer can influence its biophysical properties and its trafficking and localization within the cell[4].

Cellular and Subcellular Localization of this compound

This compound exhibits a specific and dynamic distribution within the cell, which is critical for its diverse functions. Its synthesis and transport are tightly regulated processes involving several organelles.

Biosynthesis in the Endoplasmic Reticulum: The synthesis of GalCer is initiated on the luminal surface of the endoplasmic reticulum (ER)[5][6]. The enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to a ceramide precursor[4]. This luminal synthesis dictates that the subsequent transport of GalCer to other cellular compartments is primarily mediated by vesicular trafficking.

Trafficking through the Golgi Apparatus: Following its synthesis in the ER, GalCer is transported to the Golgi apparatus. Within the Golgi, it can be further modified, for instance, by sulfation to form sulfatide, another important component of myelin[7][8]. The Golgi complex acts as a central sorting station, directing GalCer to its final destinations.

Enrichment in the Plasma Membrane and Lipid Rafts: A significant portion of cellular GalCer is found in the plasma membrane, where it is predominantly located in the outer leaflet[5]. Here, it plays a crucial role in specialized membrane microdomains known as lipid rafts. These are dynamic, ordered platforms enriched in sphingolipids and cholesterol that are involved in signal transduction and membrane trafficking[9]. The interaction of GalCer with cholesterol and other sphingolipids is a driving force for the formation of these domains[10].

Myelin Sheath: In the central and peripheral nervous systems, GalCer is a major lipid component of the myelin sheath, the insulating layer around neuronal axons formed by oligodendrocytes and Schwann cells, respectively[2][11]. Galactosylceramides, including the C16 isoform, can constitute a significant percentage of the total lipid mass in myelin, contributing to its stability and insulating properties[7].

Endosomal System: GalCer is also found within the endosomal pathway, particularly in late endosomes and the trans-Golgi network[12]. This localization is part of the dynamic turnover and recycling of membrane components within the cell.

Quantitative Distribution of Galactosylceramide
Cellular CompartmentRelative Abundance of GalactosylceramideKey Functions
Myelin Sheath Highly Enriched (Major lipid component)Axonal insulation, nerve impulse conduction
Plasma Membrane (Lipid Rafts) EnrichedSignal transduction, cell recognition, pathogen entry
Golgi Apparatus ModerateSynthesis of complex glycosphingolipids, sorting
Endoplasmic Reticulum Low to ModerateSite of biosynthesis
Late Endosomes/Lysosomes VariableDegradation and recycling

Note: The values represent relative enrichment rather than absolute concentrations, which can vary significantly between cell types and physiological conditions.

Signaling Pathways Involving Galactosylceramide

Galactosylceramide is not merely a structural lipid; it actively participates in cellular signaling, primarily through its organization within lipid rafts.

Transmembrane Signaling in Oligodendrocytes (Glycosynapse)

In oligodendrocytes, GalCer and its sulfated derivative, sulfatide, are proposed to form "glycosynapses"[13][14]. This model suggests that the carbohydrate headgroups of GalCer and sulfatide on the extracellular surface of the myelin sheath can interact with each other and with receptors on adjacent cells or even on the same cell. This interaction can trigger transmembrane signaling events, leading to the clustering of membrane domains and reorganization of the underlying cytoskeleton[12][13]. This signaling is thought to be crucial for the proper formation and maintenance of the myelin sheath. Myelin proteins such as Myelin Oligodendrocyte Glycoprotein (MOG) and Proteolipid Protein (PLP) may be involved in transducing these signals across the membrane[12].

Glycosynapse_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GalCer_Sulfatide GalCer/Sulfatide Cluster Receptor Cell Surface Receptor GalCer_Sulfatide->Receptor Interaction MOG_PLP MOG / PLP Receptor->MOG_PLP Signaling_Cascade Downstream Signaling Cascade MOG_PLP->Signaling_Cascade Cytoskeleton Cytoskeletal Reorganization Signaling_Cascade->Cytoskeleton

Glycosynapse signaling pathway in oligodendrocytes.
Regulation of mTOR Signaling

While direct regulation of the mTOR (mammalian target of rapamycin) pathway by this compound is not well-documented, its precursor, C16-ceramide, has been shown to have an inhibitory effect on mTOR signaling[15]. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. The balance between ceramide and sphingosine-1-phosphate (S1P) is thought to be a critical determinant of mTOR activity, with C16-ceramide promoting anti-proliferative signals, in part through the downregulation of mTOR activity. This suggests that the metabolic flux through the sphingolipid pathway, including the synthesis of C16 GalCer from C16-ceramide, can influence this crucial signaling network.

mTOR_Signaling C16_Ceramide C16-Ceramide mTOR_Complex mTORC1 C16_Ceramide->mTOR_Complex Inhibition Cell_Growth Cell Growth & Proliferation mTOR_Complex->Cell_Growth Promotes Immunofluorescence_Workflow Start Cultured Oligodendrocytes Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization & Blocking (Digitonin/BSA) Fixation->Permeabilization Primary_Ab Primary Antibody (anti-GalCer) Permeabilization->Primary_Ab Secondary_Ab Secondary Antibody (Cy3-conjugated) & Hoechst Primary_Ab->Secondary_Ab Imaging Confocal Microscopy Secondary_Ab->Imaging Subcellular_Fractionation_Workflow Start Brain Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Pellet1 Nuclei & Debris Centrifugation1->Pellet1 Sucrose_Gradient Sucrose Gradient Ultracentrifugation (100,000 x g) Supernatant1->Sucrose_Gradient Fractions Fraction Collection (F1, F2, F3) Sucrose_Gradient->Fractions Lipid_Extraction Lipid Extraction Fractions->Lipid_Extraction Analysis HPLC-MS/MS Analysis Lipid_Extraction->Analysis

References

Methodological & Application

Purification of C16 Galactosylceramide from Natural Sources: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of pure C16 Galactosylceramide from natural sources is a critical step in advancing our understanding of its role in neurobiology, immunology, and various disease states. This document provides detailed application notes and experimental protocols for the purification of this important glycosphingolipid.

This compound (N-palmitoyl-D-erythro-sphingosyl-β-D-galactoside) is a key structural component of the myelin sheath in the nervous system, playing a crucial role in nerve impulse conduction.[1] Its aberrant metabolism or distribution has been implicated in several demyelinating diseases, most notably Multiple Sclerosis (MS). In MS, alterations in the levels of C16-containing ceramides (B1148491) and hexosylceramides in the cerebrospinal fluid and brain plaques have been observed, suggesting their involvement in the disease's pathology, including mitochondrial dysfunction and axonal injury.[2][3][4][5] Furthermore, this compound has been identified as a potential alternative receptor for the HIV-1 envelope glycoprotein (B1211001) gp120, highlighting its significance in virology research.

This document outlines a comprehensive approach to the purification of this compound, with a primary focus on its isolation from bovine brain tissue, a rich and commonly used source. The protocols provided detail methods for lipid extraction, saponification to remove glycerolipids, and chromatographic separation to achieve high purity.

Quantitative Data Summary

Natural SourceAnalyteConcentration/AmountAnalytical MethodReference
Human Cerebrospinal Fluid (CSF) of Parkinson's Disease PatientsGalactosylceramide (C16:0)Levels measured in conjunction with Glucosylceramide isoformsLC-MS/MS[6][7]
Human Milk Fat Globule MembraneGalactosylceramideMajor cerebroside identifiedNot Quantified[8]
Mouse and Human Brain TissueGalactosylceramide isoforms (including C16:0)Quantified alongside Glucosylceramide isoformsUPLC-MS/MS[9]
Chronic Multiple Sclerosis LesionsHexosylceramides (including C16-HexCer)Significantly upregulated compared to control tissueNot specified[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound from bovine brain tissue.

Protocol 1: Total Lipid Extraction from Bovine Brain (Folch Method)

This protocol is adapted from the widely used Folch method for total lipid extraction.[10][11][12][13][14]

Materials:

  • Fresh or frozen bovine brain tissue

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Tissue homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Glassware

Procedure:

  • Tissue Preparation: Weigh 100 g of fresh or frozen bovine brain tissue. Mince the tissue into small pieces.

  • Homogenization: Transfer the minced tissue to a homogenizer. Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 L for 100 g of tissue). Homogenize until a uniform suspension is achieved.

  • Agitation: Transfer the homogenate to a suitable container and agitate on an orbital shaker for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Separate the liquid phase from the solid residue by either filtration through filter paper or centrifugation.

  • Phase Separation: To the collected liquid phase, add 0.2 volumes of 0.9% NaCl solution (e.g., 400 mL for 2 L of extract). Mix thoroughly by vortexing or inverting the container.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Two distinct phases will form: a lower chloroform phase containing the lipids and an upper methanol/water phase.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the total lipid extract.

  • Drying: Evaporate the solvent from the collected chloroform phase using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract as a residue.

Protocol 2: Saponification of Total Lipid Extract

This protocol is designed to remove glycerolipids from the total lipid extract, enriching the sample for sphingolipids like galactosylceramides.[15][16][17]

Materials:

  • Dried total lipid extract from Protocol 1

  • Methanol

  • 4 M NaOH

  • 4 M Acetic acid

  • Water

  • Glass vials

Procedure:

  • Redissolving the Lipid Extract: Dissolve the dried total lipid extract in 2 mL of methanol.

  • Alkaline Hydrolysis: Add 25 µL of 4 M NaOH to the methanolic lipid solution.

  • Incubation: Incubate the mixture at 37°C for 2 hours with shaking. This step hydrolyzes the ester bonds of glycerolipids.

  • Neutralization: Add 25 µL of 4 M acetic acid to neutralize the NaOH.

  • Water Addition: Add 2 mL of water to the mixture. The saponified lipids (now fatty acid salts and glycerol) will be soluble in the aqueous methanol, while the sphingolipids will be less soluble.

Protocol 3: Silica (B1680970) Gel Column Chromatography for Galactosylceramide Purification

This protocol separates the desired galactosylceramides from other lipids based on their polarity using silica gel chromatography.[18][19][20][21][22]

Materials:

  • Saponified lipid extract from Protocol 2

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents: Chloroform, Methanol, Acetone

  • Glass wool or cotton

  • Sand

  • Fraction collector and test tubes

  • TLC plates and developing chamber

  • Iodine vapor or other visualization agent

Procedure:

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in chloroform and pour it into the column, allowing it to settle into a packed bed. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running chloroform through it until the silica gel is fully wetted and the baseline is stable.

  • Sample Loading:

    • Dissolve the saponified lipid extract in a minimal amount of chloroform.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% chloroform to elute non-polar lipids.

    • Gradually increase the polarity of the mobile phase by adding methanol. A common gradient is to increase the methanol concentration in chloroform (e.g., 98:2, 95:5, 90:10, 80:20 v/v chloroform:methanol).

    • Collect fractions of a consistent volume using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing galactosylceramides.

    • Spot a small aliquot of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

    • Visualize the spots using iodine vapor or another appropriate stain. Galactosylceramides will have a characteristic retention factor (Rf) value.

  • Pooling and Drying:

    • Pool the fractions containing pure galactosylceramides.

    • Evaporate the solvent to obtain the purified galactosylceramide fraction.

Protocol 4: Purity Assessment by HPLC-MS/MS

The purity of the isolated this compound should be confirmed using a high-resolution technique like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

  • HPLC system with a suitable column (e.g., HILIC or normal-phase)

  • Tandem mass spectrometer (e.g., triple quadrupole)

General Procedure:

  • Sample Preparation: Dissolve a small amount of the purified galactosylceramide fraction in an appropriate solvent (e.g., methanol).

  • Chromatographic Separation: Inject the sample onto the HPLC column. Use a gradient elution program to separate the different galactosylceramide species based on their acyl chain length and other structural features.

  • Mass Spectrometric Detection: The eluting compounds are introduced into the mass spectrometer. For this compound, specific precursor and product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection.[6][23][24]

  • Data Analysis: The purity is assessed by the presence of a single major peak at the expected retention time and with the correct mass-to-charge ratio for this compound.

Visualizations

Experimental Workflow for this compound Purification

Purification_Workflow Start Bovine Brain Tissue Homogenization Homogenization (Chloroform:Methanol 2:1) Start->Homogenization Extraction Liquid-Liquid Extraction (Folch Method) Homogenization->Extraction TotalLipid Total Lipid Extract Extraction->TotalLipid Saponification Saponification (Methanolic NaOH) TotalLipid->Saponification NonSaponifiable Non-Saponifiable Lipids (Sphingolipid Enriched) Saponification->NonSaponifiable ColumnChrom Silica Gel Column Chromatography NonSaponifiable->ColumnChrom Elution Gradient Elution (Chloroform -> Methanol) ColumnChrom->Elution Fractionation Fraction Collection & TLC Analysis Elution->Fractionation PureGalCer Purified Galactosylceramide Fraction Fractionation->PureGalCer Purity Purity Assessment (HPLC-MS/MS) PureGalCer->Purity FinalProduct Pure this compound Purity->FinalProduct

Caption: Workflow for this compound Purification.

Signaling Pathway Implication in Multiple Sclerosis

MS_Signaling Diet High Saturated Fat Diet (e.g., Palmitic Acid) C16CerSynthase Ceramide Synthase 5/6 (CerS5/6) Diet->C16CerSynthase Substrate Myelin Myelin Sheath Damage (in Multiple Sclerosis) C16Cer Increased C16 Ceramide Myelin->C16Cer Hydrolysis of Sphingomyelin C16CerSynthase->C16Cer De novo Synthesis Mitochondria Mitochondrial Dysfunction C16Cer->Mitochondria Impairs Function AxonalInjury Axonal Injury & Neurodegeneration Mitochondria->AxonalInjury

Caption: C16 Ceramide Signaling in Multiple Sclerosis.

References

Application Notes & Protocols: Reconstitution of C16 Galactosylceramide in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galactosylceramides (GalCer) are crucial glycosphingolipids that play significant roles in cellular processes, including cell adhesion, proliferation, and signaling. C16 Galactosylceramide (d18:1/16:0), characterized by a palmitoyl (B13399708) fatty acid chain, is a key component of myelin sheaths and can serve as a receptor for various pathogens.[1] Reconstituting C16 GalCer into liposomes provides a powerful tool for studying its biophysical properties in a model membrane environment and for developing targeted drug delivery systems. These application notes provide a detailed protocol for the reconstitution of this compound into liposomes using the thin-film hydration method followed by extrusion, ensuring the formation of unilamellar vesicles with a defined size distribution.

Quantitative Data Summary

The following table summarizes the physicochemical characteristics of liposomes containing C16-Ceramide at different molar ratios. The data demonstrates the formation of monodisperse liposomes in the 130-140 nm range.

Lipid Composition (molar ratio)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
POPC:CHOL:C16-Cer (65:25:10)132 ± 10.089[2]
POPC:CHOL:C16-Cer (55:25:20)140 ± 20.108[2]

Table 1: Physicochemical properties of C16-Ceramide containing liposomes.

Experimental Protocols

Materials and Reagents:
  • This compound (d18:1/16:0)

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4 or 300 mM Ammonium Sulfate, pH 4.0)[3][4]

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Mini-extruder set

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of liposomes containing this compound using the well-established thin-film hydration method, followed by extrusion to produce unilamellar vesicles of a specific size.[5]

1. Lipid Film Preparation: a. Weigh the desired amounts of this compound, POPC, and Cholesterol to achieve the target molar ratio (e.g., 65:25:10). b. Dissolve the lipid mixture in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.[3] Ensure the total lipid concentration is between 10-20 mg/mL. c. Attach the flask to a rotary evaporator. d. Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 65°C).[3] e. Evaporate the organic solvent under reduced pressure (e.g., 200 mbar) while rotating the flask to form a thin, uniform lipid film on the inner surface.[3] f. After the film appears dry, continue to apply a vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6]

2. Hydration of the Lipid Film: a. Pre-heat the chosen aqueous hydration buffer to the same temperature as the water bath used for film formation (e.g., 65°C).[6] b. Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or by continued rotation on the evaporator (without vacuum) for at least 1 hour.[3] This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs). The suspension will appear milky or opalescent.

3. Liposome Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Pre-heat the extruder block to the hydration temperature to prevent lipid precipitation. c. Draw the MLV suspension into a gas-tight syringe and place it in the extruder. d. Extrude the liposome suspension by passing it through the membranes 11 to 21 times.[7][8] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs). The suspension should become more translucent. e. The resulting liposome solution can be stored at 4°C.

4. Characterization: a. Determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a monodisperse population.[9] b. The zeta potential can also be measured to assess the surface charge and stability of the liposomes.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Lipid Film Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing cluster_3 Step 4: Characterization A Dissolve Lipids (C16 GalCer, POPC, CHOL) in Chloroform:Methanol B Solvent Evaporation (Rotary Evaporator) A->B C Dry Film Under Vacuum B->C D Add Warm Aqueous Buffer C->D Hydrate Film E Agitate to Form Multilamellar Vesicles (MLVs) D->E F Extrusion (100 nm membrane, >11 passes) E->F Size Reduction G Final Product: Unilamellar Vesicles (LUVs) F->G Homogenize H Analysis (DLS for Size & PDI) G->H

Caption: Workflow for this compound liposome reconstitution.

Conceptual Cellular Interaction

G cluster_cell Target Cell cell_membrane Cell Membrane cytoplasm Cytoplasm liposome C16-GalCer Liposome liposome->cell_membrane Membrane Fusion or Endocytosis galcer C16 GalCer

Caption: Liposomal delivery of this compound into a cell.

References

Application Notes and Protocols for C16 Galactosylceramide in Primary Oligodendrocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides (GalCer) are integral glycosphingolipids of the myelin sheath, playing a crucial role in the differentiation of oligodendrocytes, the myelinating cells of the central nervous system. C16 Galactosylceramide (N-palmitoyl-D-galactosyl-sphingosine) is a specific variant of GalCer characterized by a 16-carbon fatty acid chain. Its application in primary oligodendrocyte cultures provides a valuable in vitro system to study the molecular mechanisms of myelination, screen for potential therapeutic compounds for demyelinating diseases, and investigate fundamental aspects of oligodendrocyte biology.

These application notes provide detailed protocols for the use of this compound in primary oligodendrocyte precursor cell (OPC) cultures, including methods for cell isolation and culture, preparation and application of this compound, and downstream analysis of oligodendrocyte differentiation and signaling pathways.

Data Presentation

Table 1: Representative Dose-Dependent Effect of this compound on Oligodendrocyte Differentiation
This compound Concentration (µM)Percentage of MBP-positive Cells (%) (Mean ± SD)Fold Change in MBP Protein Expression (vs. Control)
0 (Vehicle Control)15 ± 31.0
122 ± 41.5
538 ± 52.5
1045 ± 63.0
2042 ± 52.8

Note: The data presented are representative and may vary depending on the specific experimental conditions, including the source and purity of primary cells and the specific lot of this compound.

Table 2: Expected Changes in Signaling Molecules Following this compound Treatment
Signaling MoleculeExpected Change in Activity/ExpressionMethod of Analysis
Fyn Kinase (phosphorylated)IncreaseWestern Blot, Kinase Activity Assay
RhoA (GTP-bound)DecreaseRhoA Pull-down Assay, G-LISA
Myelin Basic Protein (MBP)IncreaseWestern Blot, Immunocytochemistry
Proteolipid Protein (PLP)IncreaseWestern Blot, Immunocytochemistry

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)

This protocol describes the isolation of OPCs from neonatal rodent brains using a mixed glial culture and immunopanning method.

Materials:

  • P1-P2 rodent pups

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine (PDL) coated flasks and plates

  • Anti-Ran-2 antibody (for immunopanning)

  • Goat anti-mouse IgM coated plates

  • OPC proliferation medium (DMEM/F-12, N2 supplement, B27 supplement, PDGF-AA, FGF-2)

  • OPC differentiation medium (DMEM/F-12, N2 supplement, B27 supplement, T3)

Procedure:

  • Mixed Glial Culture:

    • Dissect cortices from P1-P2 rodent pups and mechanically dissociate the tissue.

    • Treat with trypsin-EDTA to obtain a single-cell suspension.

    • Plate the cells in PDL-coated flasks in DMEM/F-12 with 10% FBS and penicillin-streptomycin.

    • Culture for 7-10 days until a confluent layer of astrocytes is formed with microglia and OPCs on top.

  • OPC Isolation:

    • Shake the mixed glial cultures overnight on an orbital shaker to detach OPCs and microglia.

    • Collect the supernatant and plate on a new uncoated flask for 1 hour to allow microglia to adhere.

    • Collect the non-adherent cell suspension (enriched in OPCs).

    • For higher purity, proceed with immunopanning by incubating the cell suspension on plates coated with anti-Ran-2 antibody, followed by panning on goat anti-mouse IgM coated plates.

    • Collect the adherent OPCs.

  • OPC Culture:

    • Plate purified OPCs on PDL-coated plates in OPC proliferation medium.

    • To induce differentiation, replace the proliferation medium with OPC differentiation medium.

Protocol 2: Preparation and Application of this compound

This compound is poorly soluble in aqueous solutions and requires a specific preparation method for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Water bath or heat block

  • Sonicator

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Dissolve this compound in DMSO at a concentration of 1 mg/mL.

    • Gently heat the solution at 80°C for several minutes to aid dissolution.

    • Sonicate the solution for up to 2 hours to ensure complete solubilization.

    • The stock solution can be stored in glass vials at -20°C for up to 3 months.

  • Working Solution Preparation and Application:

    • Thaw the stock solution at room temperature.

    • Further dilute the stock solution in pre-warmed OPC differentiation medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).

    • It is recommended to prepare fresh working solutions for each experiment.

    • Add the this compound-containing medium to the cultured OPCs. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

    • Incubate the cells for the desired period (e.g., 48-72 hours) to assess differentiation.

Protocol 3: Assessment of Oligodendrocyte Differentiation

A. Immunocytochemistry for Myelin Basic Protein (MBP):

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-MBP

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary anti-MBP antibody (diluted in blocking solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantify the percentage of MBP-positive cells from multiple random fields of view.

B. Western Blot for MBP and PLP:

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MBP, anti-PLP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Treatment cluster_opc_prep OPC Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis opc_isolation Isolate Primary OPCs (Mixed Glial Culture & Immunopanning) opc_culture Culture OPCs in Proliferation Medium opc_isolation->opc_culture induce_diff Induce Differentiation (Switch to Differentiation Medium) opc_culture->induce_diff add_c16 Add this compound (Various Concentrations + Vehicle Control) induce_diff->add_c16 incubation Incubate for 48-72 hours add_c16->incubation icc Immunocytochemistry (MBP, PLP) incubation->icc western Western Blot (MBP, PLP, p-Fyn, RhoA-GTP) incubation->western morphology Morphological Analysis (Process Complexity) incubation->morphology

Caption: Experimental workflow for this compound treatment of primary oligodendrocytes.

signaling_pathway Proposed Signaling Pathway of Exogenous this compound C16_GalCer Exogenous This compound Lipid_Raft Lipid Raft Clustering C16_GalCer->Lipid_Raft Induces Transmembrane_Proteins Transmembrane Proteins (e.g., MOG, PLP) Lipid_Raft->Transmembrane_Proteins Recruits Fyn_Kinase Fyn Kinase Transmembrane_Proteins->Fyn_Kinase Activates RhoA RhoA Fyn_Kinase->RhoA Inhibits Cytoskeleton Cytoskeletal Rearrangement Fyn_Kinase->Cytoskeleton Promotes RhoA->Cytoskeleton Inhibits Process_Outgrowth Process Outgrowth & Membrane Expansion Cytoskeleton->Process_Outgrowth Leads to Differentiation Oligodendrocyte Differentiation (MBP, PLP expression) Process_Outgrowth->Differentiation Promotes

Caption: Proposed signaling cascade initiated by exogenous this compound in oligodendrocytes.

Application Notes and Protocols for C16 Galactosylceramide in In Vitro Myelination Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelination, the process of forming a lipid-rich myelin sheath around neuronal axons, is crucial for the proper functioning of the central nervous system (CNS). This intricate process is orchestrated by oligodendrocytes and involves a complex interplay of signaling molecules and structural components. Among the key players are galactosphingolipids, with galactosylceramide (GalCer) being a major constituent of the myelin sheath. The acyl chain length of ceramide, the backbone of GalCer, is critical for myelin stability; a shift from very long-chain (C22/C24) to long-chain (C16/C18) sphingolipids can lead to myelin destabilization.[1] C16 Galactosylceramide, specifically, is a significant component of these myelin lipids and is integral to the structure and function of the myelin sheath.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro myelination assays. This information is intended to guide researchers in studying the mechanisms of myelination, screening for potential therapeutic agents for demyelinating diseases, and understanding the role of specific lipid components in myelin formation and stability.

Signaling Pathway of Galactosylceramide in Myelination

This compound is a key component of lipid rafts, which are specialized microdomains within the oligodendrocyte plasma membrane enriched in cholesterol and sphingolipids.[2] These rafts function as signaling platforms, concentrating various proteins and facilitating their interaction to initiate downstream signaling cascades essential for myelination.

One of the critical signaling molecules recruited to these GalCer-rich lipid rafts is the non-receptor tyrosine kinase, Fyn. The clustering of cell adhesion molecules, such as Neural Cell Adhesion Molecule (NCAM) and F3/contactin, within these rafts leads to the activation of Fyn kinase. Activated Fyn then phosphorylates several downstream targets, initiating a cascade of events that promote oligodendrocyte differentiation and myelination. This includes the phosphorylation of proteins involved in cytoskeletal rearrangement, such as Tau, and the regulation of local protein synthesis, including that of Myelin Basic Protein (MBP), a crucial structural protein of compact myelin.

G cluster_membrane Oligodendrocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade C16_GalCer This compound Lipid_Raft Lipid Raft Formation C16_GalCer->Lipid_Raft Cholesterol Cholesterol Cholesterol->Lipid_Raft Fyn_Kinase Fyn Kinase Activation Lipid_Raft->Fyn_Kinase Recruitment & Activation Axon Axonal Signals (e.g., Adhesion Molecules) Axon->Lipid_Raft Interaction Downstream Downstream Signaling Fyn_Kinase->Downstream Cytoskeletal Cytoskeletal Rearrangement Downstream->Cytoskeletal MBP_Translation MBP mRNA Translation Downstream->MBP_Translation Myelination Myelination Cytoskeletal->Myelination MBP_Translation->Myelination

Signaling pathway of this compound in myelination.

Experimental Protocols

Protocol 1: In Vitro Myelination Assay using Neuron-Oligodendrocyte Co-culture

This protocol describes the establishment of a co-culture system of primary neurons and oligodendrocyte precursor cells (OPCs) to study the effect of exogenous this compound on myelination.

Materials:

  • Primary cortical neurons (e.g., from E15 mouse embryos)

  • Primary OPCs (e.g., from P1-P2 rat pup cortices)

  • Neuron culture medium

  • OPC proliferation medium

  • Myelination differentiation medium

  • This compound

  • Vehicle for this compound (e.g., DMSO or ethanol)

  • Poly-D-lysine coated coverslips or plates

  • Anti-MBP antibody

  • Anti-Neurofilament antibody

  • Fluorescently labeled secondary antibodies

  • DAPI

Procedure:

  • Neuron Culture:

    • Plate dissociated primary cortical neurons on poly-D-lysine coated coverslips in neuron culture medium.

    • Culture neurons for 7-10 days to allow for axon growth and network formation.

  • OPC Culture and Co-culture Initiation:

    • Culture primary OPCs in proliferation medium.

    • After the neuronal culture has matured, seed the OPCs onto the neuron culture at a density of approximately 50,000 cells/cm².

    • Allow the OPCs to attach and integrate into the neuronal network for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle. A pilot study is recommended to determine the optimal, non-toxic concentration.

    • Switch the co-culture medium to myelination differentiation medium.

    • Add this compound to the differentiation medium at various concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle-only control.

    • Culture for 14-21 days, replacing the medium with fresh medium containing this compound every 2-3 days.

  • Immunocytochemistry and Quantification:

    • Fix the co-cultures with 4% paraformaldehyde.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies against MBP (to label myelin sheaths) and neurofilament (to label axons).

    • Incubate with appropriate fluorescently labeled secondary antibodies and counterstain with DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify myelination by measuring the number and length of MBP-positive segments co-localized with neurofilament-positive axons. The myelination index can be calculated as the ratio of the total length of myelinated segments to the total length of axons.

G start Start neuron_culture Culture Primary Neurons (7-10 days) start->neuron_culture opc_culture Culture OPCs start->opc_culture co_culture Seed OPCs onto Neurons neuron_culture->co_culture opc_culture->co_culture treatment Treat with this compound (14-21 days) co_culture->treatment fix_stain Fix and Immunostain (MBP, Neurofilament, DAPI) treatment->fix_stain imaging Fluorescence Microscopy fix_stain->imaging quantification Quantify Myelination imaging->quantification end End quantification->end

Workflow for in vitro myelination assay with this compound.

Data Presentation

The quantitative data obtained from the in vitro myelination assays should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Myelination Markers

Treatment GroupMyelination Index (Myelinated Length / Total Axon Length)Number of Myelinated Segments per FieldAverage Length of Myelinated Segments (µm)
Vehicle Control0.15 ± 0.0325 ± 550 ± 8
1 µM this compound0.20 ± 0.0435 ± 655 ± 7
5 µM this compound0.35 ± 0.0550 ± 865 ± 9*
10 µM this compound0.45 ± 0.06 65 ± 1070 ± 10
25 µM this compound0.42 ± 0.0562 ± 9 68 ± 11

*Note: Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. The values presented are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Oligodendrocyte Differentiation

Treatment GroupPercentage of MBP-positive Oligodendrocytes
Vehicle Control30% ± 5%
1 µM this compound38% ± 6%
5 µM this compound55% ± 8%*
10 µM this compound65% ± 7%
25 µM this compound62% ± 9%

*Note: Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. The values presented are hypothetical and for illustrative purposes.

Troubleshooting

  • Low Myelination in Control Group: Ensure the health and maturity of both neuronal and OPC cultures before initiating the co-culture. The differentiation medium should contain all necessary factors to promote myelination.

  • Toxicity of this compound: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. The choice of vehicle is also critical; ensure the final concentration of the vehicle in the medium is minimal and non-toxic.

  • Variability in Results: Biological replicates are essential. Use cells from different preparations to ensure the reproducibility of the findings. Standardize all steps of the protocol, including cell plating densities and incubation times.

Conclusion

The use of this compound in in vitro myelination assays provides a valuable tool for investigating the molecular mechanisms of myelination and for the discovery of novel therapeutic agents for demyelinating diseases. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust and reproducible experiments. Further optimization of the this compound treatment protocol, including concentration and delivery method, will be crucial for obtaining reliable and significant results.

References

Application Notes and Protocols for the HPLC-MS Analysis of C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of C16 Galactosylceramide (C16-GalCer) in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). C16-GalCer is a key sphingolipid involved in various cellular processes, and its accurate quantification is crucial for understanding its role in health and disease.

Introduction

Galactosylceramides are a class of glycosphingolipids that are important structural components of cellular membranes, particularly in the nervous system.[1] The C16:0 acyl chain variant, this compound, has been implicated in several neurodegenerative disorders, including multiple sclerosis.[2] HPLC-MS has emerged as a powerful technique for the specific and sensitive quantification of individual sphingolipid species, enabling researchers to elucidate the metabolic pathways and signaling roles of molecules like C16-GalCer.[3] This application note details a robust method for the extraction, separation, and detection of C16-GalCer from biological matrices.

Signaling Pathway and Analytical Workflow

The analysis of C16-GalCer is often placed within the broader context of sphingolipid metabolism. Sphingolipids are a complex class of lipids with bioactive members like ceramide, sphingosine, and sphingosine-1-phosphate that regulate cellular processes such as proliferation, apoptosis, and differentiation.[3][4] The balance between these metabolites is critical for cellular homeostasis.

cluster_0 Sphingolipid Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin SMS Galactosylceramide Galactosylceramide Ceramides->Galactosylceramide CGT Sphingosine Sphingosine Ceramides->Sphingosine Ceramidase Sphingomyelin->Ceramides SMase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK

Figure 1: Simplified Sphingolipid Metabolism Pathway.

The general workflow for the HPLC-MS analysis of C16-GalCer involves several key steps, from sample collection to data analysis. A systematic approach is crucial for obtaining accurate and reproducible results.

Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction HPLC Separation HPLC Separation Lipid Extraction->HPLC Separation MS Detection MS Detection HPLC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Figure 2: General Workflow for HPLC-MS Analysis of C16-GalCer.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of sphingolipids from biological samples.[2]

Materials:

  • Tissue homogenate or cell pellet

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • Deionized water

  • Internal Standard (IS): A non-endogenous ceramide species, such as C17-Ceramide, is recommended for accurate quantification.[5]

Procedure:

  • To your sample (e.g., 100 µL of tissue homogenate), add the internal standard.[2]

  • Add a mixture of chloroform and methanol (e.g., 1:2, v/v).[5]

  • Vortex the mixture thoroughly to ensure complete mixing.

  • Induce phase separation by adding chloroform and water.[6]

  • Centrifuge the sample to separate the aqueous and organic layers.[7]

  • Carefully collect the lower organic phase, which contains the lipids.[6]

  • Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis, such as methanol.[6]

HPLC Separation

For the separation of galactosylceramide from its isomers (e.g., glucosylceramide) and other lipid classes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.[4][8] Reversed-phase chromatography (e.g., C18) can also be used and is effective for separating lipids based on their acyl chain length.[6]

HILIC Method:

  • Column: A sub-2 µm particle size HILIC column.[8]

  • Mobile Phase A: Acetonitrile with 0.2% formic acid.[6]

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.[6]

  • Gradient: A typical gradient runs from a high concentration of mobile phase A to an increasing concentration of mobile phase B.[6]

  • Flow Rate: 200-400 µL/min.[6]

  • Column Temperature: 50°C.[8]

Reversed-Phase (C18) Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient: A typical gradient starts with a lower concentration of mobile phase B and increases over the run.

Mass Spectrometry Detection

Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of galactosylceramides.[1] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[4][9]

Typical MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[9]

  • Source Temperature: 120°C.

  • Desolvation Temperature: 425°C.

  • MRM Transition: For this compound (d18:1/16:0), a common transition is the precursor ion [M+H]⁺ to a characteristic product ion. A key fragment ion for many sphingolipids is m/z 264.4, which corresponds to the sphingoid backbone.[1]

Quantitative Data

Quantitative analysis is performed by creating a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Example MRM Transitions for Ceramides

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)Reference
C16:0-Ceramide538.6264.3[5]
C17:0-Ceramide (IS)552.0264.0[5]
C18:0-Ceramide566.6264.3[5]
C24:0-Ceramide650.7264.3[5]
C24:1-Ceramide648.0264.0[5]

Table 2: Linearity of Detection for Sphingolipids

AnalyteLinear RangeReference
Glucosylceramides0.05 - 25 ng
Galactosylceramides0.05 - 25 ng
Ceramides2.8 - 357 ng[5]

Conclusion

The HPLC-MS method described provides a sensitive, specific, and robust platform for the quantitative analysis of this compound in biological samples.[3] The combination of HILIC for isomeric separation and MRM for sensitive detection allows for the reliable measurement of this important sphingolipid. This application note provides a foundational protocol that can be adapted by researchers to investigate the role of C16-GalCer in various physiological and pathological processes.

References

handling and long-term storage of C16 Galactosylceramide powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (N-palmitoyl-D-galactosyl-sphingosine) is a glycosphingolipid of significant interest in neuroscience and immunology. As a major component of the myelin sheath, it plays a crucial role in nerve function and is implicated in various demyelinating diseases such as multiple sclerosis and Krabbe disease.[1][2] It is also involved in cell signaling pathways, including those related to oligodendrocyte differentiation and immune responses.[3][4] This document provides detailed protocols for the proper handling, long-term storage, and experimental application of this compound powder to ensure its stability and optimal performance in research settings.

Product Information and Storage

Proper storage is critical to maintain the integrity and stability of this compound powder.

ParameterSpecificationSource
Synonyms GalCer (d18:1/16:0), N-Hexadecanoyl-β-D-Galactosylceramide, Palmitoyl GalCer[2]
Molecular Formula C40H77NO8[1][2]
Molecular Weight 700.1 g/mol [2]
Appearance Solid powder
Long-Term Storage -20°C[1][2]
Stability ≥ 4 years (at -20°C)[2]
Shipping Typically at room temperature[2]

Reconstitution of this compound Powder

This compound is a lipid and therefore insoluble in aqueous solutions. The following protocols detail methods for its solubilization to prepare stock solutions for various experimental applications.

Safety Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, lab coat, and safety glasses) and handling the powder in a well-ventilated area or a chemical fume hood.

Protocol for Preparing a Stock Solution in Chloroform:Methanol

This protocol is suitable for applications where the solvent can be evaporated, such as lipid film hydration for liposome (B1194612) preparation or for analytical techniques like mass spectrometry.

Materials:

  • This compound powder

  • Chloroform (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Glass vials with Teflon-lined caps

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Prepare a 2:1 (v/v) solution of chloroform:methanol.

  • Add the desired volume of the chloroform:methanol solvent to the vial to achieve the target concentration (e.g., 1-10 mg/mL).

  • Vortex gently until the powder is completely dissolved. Sonication in a water bath for a few minutes can aid dissolution if necessary.

  • To prevent oxidation, overlay the solution with an inert gas before capping the vial tightly.

  • Store the stock solution at -20°C.

Protocol for Preparing a Stock Solution in DMSO for Cell Culture

For cell-based assays, a solvent compatible with cell culture is required. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Follow steps 1 and 2 from the chloroform:methanol protocol.

  • Add the appropriate volume of sterile DMSO to the this compound powder to create a high-concentration stock solution (e.g., 10-20 mM).

  • Gently warm the mixture to 37°C and vortex or sonicate until the powder is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note on Cell Culture Application: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[5][6][7] Prepare intermediate dilutions of the DMSO stock solution in culture medium before adding to the cells.

Experimental Protocols

Preparation of Galactosylceramide-Containing Liposomes

Liposomes are widely used as model membrane systems and for delivery of lipids to cells.

Materials:

  • This compound stock solution in chloroform:methanol

  • Other lipids (e.g., phosphatidylcholine, cholesterol) in chloroform:methanol

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS or Tris buffer)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, combine the desired molar ratios of this compound and other lipids from their respective stock solutions.

  • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

  • To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size.

Induction of Oligodendrocyte Differentiation

This compound is a key marker of oligodendrocyte differentiation and can influence this process.

Materials:

  • Oligodendrocyte progenitor cells (OPCs)

  • Differentiation medium

  • This compound stock solution in DMSO

  • Cell culture plates and supplies

Procedure:

  • Plate OPCs at the desired density in proliferation medium.

  • To induce differentiation, switch the cells to a differentiation medium.

  • Prepare the desired working concentration of this compound by diluting the DMSO stock solution in the differentiation medium. A typical working concentration to study its effects can range from 1 to 20 µM.

  • Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Culture the cells for the desired period (e.g., 3-7 days), monitoring for morphological changes and expression of differentiation markers (e.g., MBP, O1).

Quantitative Data Summary

ParameterValueApplication/ContextSource
Typical Stock Solution Concentration 1-10 mg/mL (in Chloroform:Methanol)General use, Liposome preparation
Typical Stock Solution Concentration 10-20 mM (in DMSO)Cell culture experiments
Working Concentration in Cell Culture 1-20 µMOligodendrocyte differentiation
Working Concentration for NKT Cell Activation 100 ng/mL (α-Galactosylceramide)In vitro NKT cell activation assays[8]
Phase Transition Temperature (Tm) ~82°C (for saturated acyl chain GalCer)Biophysical studies[9]

Visualizations

Workflow for Handling and Preparation

G Workflow for this compound Handling and Preparation cluster_storage Storage and Initial Handling cluster_reconstitution Reconstitution cluster_application Application storage Store powder at -20°C equilibrate Equilibrate vial to room temp. storage->equilibrate centrifuge Centrifuge vial briefly equilibrate->centrifuge reconstitute_cm Dissolve in Chloroform:Methanol (2:1) centrifuge->reconstitute_cm For lipid films, analytical standards reconstitute_dmso Dissolve in DMSO centrifuge->reconstitute_dmso For cell culture lipid_film Prepare lipid film reconstitute_cm->lipid_film cell_culture Dilute in media & add to cells reconstitute_dmso->cell_culture liposomes Form liposomes lipid_film->liposomes

Caption: Workflow for handling and preparation of this compound powder.

Sphingolipid Metabolism Pathway

G Simplified Sphingolipid Metabolism Pathway cluster_synthesis Ceramide Ceramide GalCer This compound Ceramide->GalCer CGT GlcCer Glucosylceramide Ceramide->GlcCer GCS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sulfatide Sulfatide GalCer->Sulfatide CST ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide de novo synthesis Dihydroceramide->Ceramide de novo synthesis cgt_label CGT: Ceramide Galactosyltransferase cst_label CST: Cerebroside Sulfotransferase gcs_label GCS: Glucosylceramide Synthase sms_label SMS: Sphingomyelin Synthase

Caption: this compound synthesis from ceramide in the sphingolipid pathway.

Role in Myelin Formation and Signaling

G Role of Galactosylceramide in Myelin Formation cluster_galcer Galactosylceramide (GalCer) Involvement OPC Oligodendrocyte Progenitor Cell (OPC) PreOL Pre-myelinating Oligodendrocyte OPC->PreOL Differentiation MatureOL Mature Myelinating Oligodendrocyte PreOL->MatureOL Maturation GalCer_synthesis GalCer Synthesis PreOL->GalCer_synthesis Myelin Myelin Sheath MatureOL->Myelin Myelination Axon Axon Myelin->Axon ensheaths Rafts Lipid Raft Formation GalCer_synthesis->Rafts Signaling Cell-Cell Adhesion & Signaling (Axon-Glia) Rafts->Signaling Signaling->Myelin stabilizes

Caption: Galactosylceramide's role in oligodendrocyte differentiation and myelin sheath formation.

References

Application Notes: C16 Galactosylceramide as a Standard for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides are a class of glycosphingolipids that play crucial roles in cellular processes, particularly in the nervous system where they are major components of the myelin sheath.[1] C16 Galactosylceramide (N-palmitoyl-D-erythro-galactosylsphingosine) is a specific molecular species of galactosylceramide containing a 16-carbon fatty acid chain (palmitic acid). In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification of individual lipid species is paramount. This compound serves as an essential analytical standard for the precise identification and quantification of galactosylceramides and other related sphingolipids in complex biological samples using mass spectrometry-based techniques.[2][3] Its well-defined chemical structure and physical properties allow for the development of robust and reproducible analytical methods critical for disease biomarker discovery and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use as a standard.

PropertyValueReference
Systematic Name N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide[4]
Molecular Formula C₄₀H₇₇NO₈[4]
Molecular Weight 700.1 g/mol [4]
Appearance Solid
Solubility Soluble in Chloroform (B151607):Methanol (B129727) (2:1, v/v)[4]
Storage Store at -20°C for long-term stability.[4]

Quantitative Data Presentation

The use of this compound as a standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for the establishment of calibration curves for the accurate quantification of galactosylceramides in various biological matrices. The following table summarizes typical quantitative performance data from a validated LC-MS/MS method.[2][5]

ParameterC16:0 GalactosylceramideMethodBiological MatrixReference
Linearity Range (nM) 2.5 - 200HILIC-ESI-MS/MSCerebrospinal Fluid (CSF)[2][5]
Coefficient of Determination (R²) ≥ 0.995HILIC-ESI-MS/MSCerebrospinal Fluid (CSF)[2][5]
Limit of Quantification (LOQ) (nM) 5HILIC-ESI-MS/MSCerebrospinal Fluid (CSF)[2][5]
Between-run Precision (% CV) ≤ 12.5HILIC-ESI-MS/MSCerebrospinal Fluid (CSF)[2][5]
Between-run Accuracy (%) ± 9HILIC-ESI-MS/MSCerebrospinal Fluid (CSF)[2][5]
Linear Response Range (ng) 0.05 - 25LC-ESI-MS/MSMouse Tissues

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

This protocol describes the preparation of standard solutions of this compound for the generation of calibration curves and as a quality control standard.

Materials:

  • This compound (≥98% purity)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes and tips

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound into a glass vial.

    • Dissolve the lipid in a 2:1 (v/v) mixture of chloroform and methanol to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C in a tightly sealed amber glass vial.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., from 2.5 nM to 200 nM).[2][5]

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Store working solutions at -20°C and bring to room temperature before use.

Protocol 2: Quantification of Galactosylceramides in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of galactosylceramides from biological samples, such as cerebrospinal fluid (CSF) or tissue homogenates, using this compound as an external standard. An appropriate internal standard (e.g., a stable isotope-labeled galactosylceramide) should be used to correct for extraction efficiency and matrix effects.

Materials:

  • Biological sample (e.g., CSF, tissue homogenate)

  • This compound working solutions

  • Internal Standard (IS) solution (e.g., C17-Galactosylceramide or a deuterated analog)

  • Chloroform, Methanol, Water (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Autosampler vials

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of the biological sample, add a known amount of the internal standard.

    • Perform a lipid extraction using a modified Bligh-Dyer method:

      • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.

      • Add 125 µL of chloroform and vortex.

      • Add 125 µL of water and vortex.

      • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of isomeric glucosylceramides and galactosylceramides.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium formate.

    • Gradient Elution: Establish a suitable gradient to separate the analytes of interest. A typical gradient might start at a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

    • Injection Volume: 5-10 µL.

    • MS/MS Parameters: Optimize the precursor and product ion transitions for this compound and the internal standard. A common transition for galactosylceramides involves the neutral loss of the galactose headgroup.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

    • Quantify the amount of endogenous galactosylceramides in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualization of Pathways and Workflows

Sphingolipid Metabolism and Signaling

Galactosylceramides are integral components of the complex sphingolipid metabolic network. Ceramide, the precursor for galactosylceramide synthesis, is a central hub in sphingolipid signaling, involved in cellular processes such as apoptosis and proliferation.[6][7] The following diagram illustrates the key steps in sphingolipid metabolism leading to the formation of galactosylceramide and its subsequent involvement in signaling.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_utilization Ceramide Utilization Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide->Ceramide-1-Phosphate Apoptosis Apoptosis Ceramide->Apoptosis Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide Sulfatide Sulfatide Galactosylceramide->Sulfatide Proliferation Proliferation Ceramide-1-Phosphate->Proliferation Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., CSF, Tissue) Spike_IS Spike with Internal Standard Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike_IS->Lipid_Extraction Dry_Reconstitute Dry and Reconstitute Lipid_Extraction->Dry_Reconstitute LC_Separation HILIC Separation Dry_Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Calibration_Curve Generate Calibration Curve (with C16-GalCer Standard) MS_Detection->Calibration_Curve Quantification Quantify Endogenous Galactosylceramides Calibration_Curve->Quantification

References

Application of C16 Galactosylceramide in Immune Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (C16-α-GalCer) is a synthetic glycolipid antigen that serves as a potent and specific activator of invariant Natural Killer T (iNKT) cells. As a structural analog of the well-characterized α-Galactosylceramide (KRN7000), which possesses a C26 acyl chain, C16-α-GalCer offers a valuable tool for dissecting the intricate mechanisms of iNKT cell-mediated immune responses. The length of the N-acyl chain of α-Galactosylceramide analogues is a critical determinant of the resulting cytokine profile, influencing the balance between T helper 1 (Th1) and T helper 2 (Th2) type immune responses. Generally, analogues with shorter acyl chains tend to elicit a more Th2-biased cytokine response, characterized by the production of interleukin-4 (IL-4). This makes C16-α-GalCer a particularly interesting molecule for studies aiming to modulate the nature of the immune response.

This document provides detailed application notes and protocols for the use of this compound in immune cell activation studies, targeting researchers, scientists, and professionals in drug development.

Principle of Action

This compound, like other α-Galactosylceramides, is presented by the non-classical MHC class I-like molecule, CD1d, which is expressed on the surface of various antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B cells.[1][2][3] The glycolipid's acyl chain anchors within the hydrophobic grooves of the CD1d molecule, while the galactose headgroup is exposed. This CD1d-glycolipid complex is then recognized by the semi-invariant T cell receptor (TCR) expressed by iNKT cells.[3] This trimolecular interaction triggers the activation of iNKT cells, leading to the rapid secretion of a diverse array of cytokines, including interferon-gamma (IFN-γ) and IL-4.[2][4] These cytokines, in turn, orchestrate a downstream cascade of immune activation, influencing the function of other immune cells including NK cells, T cells, B cells, and DCs.[2][3]

Data Presentation

The following tables summarize quantitative data on the effects of α-Galactosylceramide and its analogues on immune cell activation. While specific data for C16-α-GalCer is limited in publicly available literature, the provided data for other acyl chain variants illustrates the expected trends and provides a framework for experimental design.

Table 1: In Vitro Cytokine Production by Murine Splenocytes Stimulated with α-Galactosylceramide Analogues

α-GalCer AnalogueConcentration (ng/mL)IFN-γ (pg/mL)IL-4 (pg/mL)Th1/Th2 Bias
KRN7000 (C26:0) 1002500 - 50001000 - 2000Mixed Th1/Th2
C20:2 Analogue 100500 - 10002000 - 4000Th2-biased
C16:0 (Expected) 100Lower than KRN7000Higher than KRN7000Th2-biased

Note: The data for KRN7000 and C20:2 are representative values compiled from multiple studies. The values for C16:0 are expected trends based on the established structure-activity relationship of α-Galactosylceramide analogues.

Table 2: In Vitro Activation of Human Peripheral Blood Mononuclear Cells (PBMCs) with α-Galactosylceramide

Cell TypeStimulantConcentrationPrimary Cytokines Induced
Human iNKT Cells α-Galactosylceramide100 - 1000 ng/mLIFN-γ, IL-4, TNF-α, IL-2
Human NK Cells (downstream of iNKT activation)-IFN-γ
Human B Cells (downstream of iNKT activation)-Antibody Production

Experimental Protocols

Protocol 1: In Vitro Activation of Murine Splenocytes with this compound

Objective: To assess the ability of this compound to induce cytokine production from murine splenocytes.

Materials:

  • This compound

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Spleen from a C57BL/6 mouse

  • 96-well flat-bottom culture plates

  • ELISA kits for murine IFN-γ and IL-4

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Prepare Splenocyte Suspension:

    • Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.

    • Gently tease the spleen apart using sterile forceps and a syringe plunger to release the cells.

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of ACK lysis buffer to lyse red blood cells. Incubate for 1-2 minutes at room temperature.

    • Add 9 mL of complete RPMI-1640 medium and centrifuge again.

    • Resuspend the cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Stimulation:

    • Adjust the splenocyte concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., from 1 ng/mL to 1000 ng/mL).

    • Add 100 µL of the this compound dilutions to the respective wells. For the negative control, add 100 µL of medium only.

    • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • Cytokine Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentrations of IFN-γ and IL-4 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vitro Activation of Human PBMCs with this compound

Objective: To evaluate the activation of human iNKT cells within a PBMC population by this compound.

Materials:

  • This compound

  • Ficoll-Paque PLUS

  • Human peripheral blood

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against human CD3, Vα24-Jα18 TCR, IFN-γ, and IL-4

  • Brefeldin A

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Isolate PBMCs:

    • Dilute fresh human peripheral blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

    • Determine the cell concentration and viability.

  • Cell Plating and Stimulation:

    • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Add this compound to the desired final concentration (e.g., 100 ng/mL). Include an unstimulated control.

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

    • For the last 4 hours of incubation, add Brefeldin A (e.g., 10 µg/mL) to each well to block cytokine secretion and allow for intracellular accumulation.

  • Intracellular Cytokine Staining and Flow Cytometry:

    • After incubation, harvest the cells and wash with PBS.

    • Stain the cells with fluorochrome-conjugated antibodies against surface markers (CD3 and Vα24-Jα18 TCR) to identify iNKT cells.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines using fluorochrome-conjugated antibodies against IFN-γ and IL-4.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ and IL-4 producing iNKT cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of iNKT Cell Activation

G cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT Cell CD1d CD1d CD1d_Complex CD1d-C16-GalCer Complex CD1d->CD1d_Complex C16_GalCer This compound C16_GalCer->CD1d Binding TCR Invariant TCR CD1d_Complex->TCR Recognition Activation Activation Signaling Cascade TCR->Activation Cytokines Cytokine Production (IFN-γ, IL-4, etc.) Activation->Cytokines

Caption: iNKT cell activation by this compound presented on CD1d.

Experimental Workflow for In Vitro Murine Splenocyte Activation

G splenocyte_isolation 1. Isolate Splenocytes from Mouse Spleen cell_counting 2. Count Cells and Adjust Concentration splenocyte_isolation->cell_counting plating 3. Plate Cells in 96-well Plate cell_counting->plating stimulation 4. Add this compound plating->stimulation incubation 5. Incubate for 48-72h stimulation->incubation supernatant_collection 6. Collect Supernatant incubation->supernatant_collection elisa 7. Analyze Cytokines (IFN-γ, IL-4) by ELISA supernatant_collection->elisa

Caption: Workflow for stimulating murine splenocytes with this compound.

Logical Relationship of Downstream Immune Activation

G C16_GalCer This compound iNKT_Activation iNKT Cell Activation C16_GalCer->iNKT_Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4) iNKT_Activation->Cytokine_Release B_Cell_Help B Cell Help iNKT_Activation->B_Cell_Help DC_Maturation Dendritic Cell Maturation Cytokine_Release->DC_Maturation NK_Activation NK Cell Activation Cytokine_Release->NK_Activation T_Cell_Priming T Cell Priming DC_Maturation->T_Cell_Priming

Caption: Downstream effects following iNKT cell activation by this compound.

References

Application Notes and Protocols: C16 Galactosylceramide in Cell-Based Antigen Presentation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide is a synthetic analog of the potent immunostimulatory glycolipid, α-Galactosylceramide (α-GalCer). Like its prototype, this compound is recognized by invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. This recognition occurs when this compound is presented by the non-classical MHC class I-like molecule, CD1d, expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and B cells.[1][2] Upon activation, iNKT cells rapidly produce a plethora of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines, enabling them to modulate a wide range of immune responses.[2][3] This potent immunomodulatory activity has positioned this compound and other α-GalCer analogs as attractive candidates for therapeutic development in cancer immunotherapy, vaccine adjuvants, and the treatment of autoimmune diseases.[2]

These application notes provide detailed protocols for utilizing this compound in cell-based antigen presentation assays to stimulate and analyze iNKT cell responses.

Data Presentation

The following tables summarize quantitative data from representative studies on iNKT cell activation by α-Galactosylceramide analogs. These values can serve as a baseline for expected results when using this compound.

Table 1: In Vitro iNKT Cell Activation by α-Galactosylceramide Analogs

Cell TypeStimulant (Concentration)ReadoutResultReference
Mouse Vα14Vβ8.2 NKT cell hybridomaα-GalCer (100 ng/mL) pulsed A20-CD1d cellsIL-2 ProductionHigh[4]
Human iNKT cell linesα-GalCer (various concentrations) pulsed PBMCsGM-CSF ProductionDose-dependent increase[4]
Human PBMCsKRN7000 (α-GalCer)IFN-γ production by iNKT cellsPeak at 24-48 hours[5]
Human PBMCsKRN7000 (α-GalCer)NK cell transactivation (IFN-γ production)Peak at 20-24 hours[5]

Table 2: In Vivo iNKT Cell Activation by α-Galactosylceramide in Mice

Mouse StrainStimulant (Dose)Tissue/SerumReadoutResultReference
C57BL/6α-GalCer (1 µg)SerumIFN-γPeak at 24 hours[4]
C57BL/6α-GalCer (intraperitoneal injection)SpleenIncreased frequency of iNKT cellsSignificant increase[6]
C57BL/6α-GalCer pretreatmentSpleen and LiverDecreased IL-1β expression by NKT cellsSignificant decrease[3]

Experimental Protocols

Protocol 1: In Vitro iNKT Cell Activation and Cytokine Release Assay

This protocol details the co-culture of iNKT cells with APCs pulsed with this compound to measure subsequent cytokine production.

Materials:

  • This compound

  • Vehicle (e.g., DMSO with sucrose, L-histidine, and Tween-20)[7]

  • CD1d-expressing APCs (e.g., A20-CD1d B cell lymphoma line, bone marrow-derived dendritic cells, or PBMCs)

  • iNKT cells (e.g., iNKT cell hybridoma or isolated primary iNKT cells)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin-streptomycin, and β-mercaptoethanol)[8]

  • 96-well flat-bottom culture plates

  • Cytokine detection kit (e.g., ELISA or CBA) for IFN-γ and IL-4

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of this compound:

    • Reconstitute lyophilized this compound in the vehicle solution to a stock concentration of 100-200 µg/mL. This may require sonication, vortexing, and gentle heating (e.g., 60°C) to ensure complete dissolution.[7]

    • Prepare serial dilutions of the this compound stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for pulsing (e.g., 0.1, 1, 10, 100 ng/mL).

  • Pulsing of Antigen-Presenting Cells (APCs):

    • Harvest and count the CD1d-expressing APCs.

    • Resuspend the APCs in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • Add 1 x 10⁵ APCs to each well of a 96-well plate.

    • Add the diluted this compound to the wells containing APCs and incubate for 2-4 hours at 37°C in a CO₂ incubator to allow for antigen loading.[9][10]

  • Co-culture with iNKT Cells:

    • Following the pulsing period, add 5 x 10⁴ iNKT cells to each well containing the pulsed APCs.[4]

    • Include appropriate controls:

      • Unpulsed APCs + iNKT cells (negative control)

      • APCs pulsed with vehicle + iNKT cells (vehicle control)

      • iNKT cells alone (background control)

      • Pulsed APCs alone (background control)

    • Incubate the co-culture for 24-72 hours at 37°C in a CO₂ incubator.

  • Cytokine Measurement:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant.

    • Measure the concentration of IFN-γ and IL-4 in the supernatants using an ELISA or Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.[8][9]

Protocol 2: iNKT Cell Proliferation Assay

This protocol assesses the proliferative response of iNKT cells to this compound presentation.

Materials:

  • All materials from Protocol 1

  • Cell proliferation dye (e.g., CFSE)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-iNKT TCR)

Procedure:

  • Labeling iNKT Cells with CFSE:

    • Harvest and count the iNKT cells.

    • Resuspend the iNKT cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

    • Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C, protected from light.[11]

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI 1640 medium.

    • Wash the cells twice with complete RPMI 1640 medium to remove excess CFSE.

  • Antigen Presentation and Co-culture:

    • Follow steps 1 and 2 from Protocol 1 to prepare and pulse the APCs with this compound.

    • Add the CFSE-labeled iNKT cells to the wells with the pulsed APCs.

    • Incubate the co-culture for 3-5 days at 37°C in a CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the culture plate.

    • Stain the cells with fluorescently labeled antibodies specific for iNKT cell surface markers (e.g., anti-CD3 and an antibody specific for the invariant TCR).

    • Analyze the cells using a flow cytometer.

    • Gate on the iNKT cell population and assess proliferation by measuring the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell C16_GalCer This compound Endosome Endosome/Lysosome C16_GalCer->Endosome Uptake CD1d CD1d TCR iNKT TCR CD1d->TCR Presentation Endosome->CD1d Loading Signaling_Cascade Downstream Signaling (PKC, MAPK, etc.) Transcription_Factors Transcription Factors (e.g., T-bet, GATA-3) Cytokine_Production Cytokine Production IFNg IFN-γ (Th1) IL4 IL-4 (Th2)

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_C16 Prepare C16 Galactosylceramide Pulse_APCs Pulse APCs with This compound Prepare_C16->Pulse_APCs Prepare_APCs Prepare APCs Prepare_APCs->Pulse_APCs Prepare_iNKTs Prepare iNKT Cells Co_culture Co-culture APCs and iNKT Cells Prepare_iNKTs->Co_culture Pulse_APCs->Co_culture Collect_Supernatant Collect Supernatant Co_culture->Collect_Supernatant Analyze_Proliferation Analyze Proliferation (CFSE/Flow Cytometry) Co_culture->Analyze_Proliferation Measure_Cytokines Measure Cytokines (ELISA/CBA) Collect_Supernatant->Measure_Cytokines

References

Application Notes and Protocols: C16 Galactosylceramide in Demyelinating Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C16 Galactosylceramide (C16-GalCer) in the study of demyelinating disorders. This document includes its role in oligodendrocyte biology, potential as a biomarker, and detailed protocols for its application in in vitro and in vivo models of demyelination.

Introduction to this compound

Galactosylceramide (GalCer) is a major glycosphingolipid component of the myelin sheath, produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1] The lipid composition of myelin is approximately 70%, and GalCer, along with its sulfated form, sulfatide, plays a crucial role in myelin formation, stability, and function.[1][2] The C16 acyl chain version of ceramide (C16-Cer) is a precursor to C16-GalCer and has been found at elevated levels in neurodegenerative disorders, including multiple sclerosis (MS).[3][4][5] This suggests that the metabolism of C16 sphingolipids may be a key factor in the pathogenesis of demyelinating diseases.

Applications in Demyelinating Disorder Research

Investigation of Oligodendrocyte Differentiation and Myelination

C16-GalCer is integral to the process of oligodendrocyte differentiation. GalCer appears at a critical point when oligodendrocyte progenitors (OPCs) cease proliferation and begin terminal differentiation.[6] It is a key component of lipid rafts, which are specialized membrane microdomains that regulate signaling and protein sorting.[1][6]

Signaling Pathway: Galactosylceramide-enriched lipid rafts are crucial for oligodendrocyte differentiation, a process influenced by the Sigma-1 receptor (Sig-1R), an endoplasmic reticulum (ER) chaperone protein.[1][6] Sig-1R is believed to be involved in the transport and compartmentalization of ER-synthesized lipids like GalCer.[1] The interaction within these lipid rafts can initiate downstream signaling cascades that promote myelin gene expression and membrane formation.

C16_Cer C16 Ceramide CGT Ceramide Galactosyltransferase (CGT) C16_Cer->CGT Synthesis C16_GalCer_ER This compound CGT->C16_GalCer_ER LipidRaft Lipid Raft C16_GalCer_ER->LipidRaft Transport Sig1R_ER Sigma-1 Receptor Sig1R_ER->LipidRaft Translocation C16_GalCer_Mem This compound Sig1R_Mem Sigma-1 Receptor Differentiation Oligodendrocyte Differentiation LipidRaft->Differentiation Signaling Cascade Myelination Myelination Differentiation->Myelination

C16-GalCer Signaling in Oligodendrocyte Differentiation
C16-GalCer as a Biomarker for Demyelination

Elevated levels of GalCer have been detected in the serum and cerebrospinal fluid (CSF) of MS patients, correlating with clinical relapses.[7][8] This suggests that C16-GalCer could serve as a valuable biomarker for monitoring disease activity and the efficacy of therapeutic interventions.

AnalyteSample TypeDisease Model/Patient CohortObservationReference
GalactosylceramideSerumRelapsing-Remitting Multiple Sclerosis PatientsLevels correlate with clinical relapses.[7]
Cerebrosides (includes GalCer)CSFMultiple Sclerosis PatientsAccumulation is a specific feature of demyelination.[8]
C16:0 CeramideSerumMultiple Sclerosis PatientsHigher levels associated with worsening disability (EDSS score) at 5 years.[9]
Hexosyl-Ceramides (includes GalCer)SerumProgressive Multiple Sclerosis PatientsHigher levels correlated with retinal nerve fiber thinning.[10]
C16 CeramideCSF and BloodAlzheimer's Disease PatientsElevated levels predictive of cognitive decline.[5]
Therapeutic Potential in Demyelinating Disorders

Exogenous administration of galactosylceramide has shown therapeutic benefits in a mouse model of CLN3 disease, a pediatric neurodegenerative disorder.[11] This suggests a potential therapeutic avenue for C16-GalCer in demyelinating diseases by potentially replenishing its levels in the myelin sheath, promoting remyelination, and improving neuronal function.

Experimental Protocols

Protocol 1: In Vitro Demyelination and Remyelination Model Using Lysolecithin

This protocol describes the induction of demyelination in organotypic cerebellar slice cultures, providing a platform to test the effects of C16-GalCer on remyelination.[12]

Materials:

  • Postnatal day 10 (P10) rat cerebella

  • Culture medium (e.g., DMEM/F12 with supplements)

  • Lysolecithin (lysophosphatidylcholine)

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Antibodies for immunofluorescence (e.g., anti-MBP for myelin, anti-Olig2 for oligodendrocytes)

  • Fluorescence microscope

Procedure:

  • Organotypic Slice Culture:

    • Prepare parasagittal slices of P10 rat cerebella.

    • Culture the slices on membrane inserts for 7 days in vitro (DIV) to allow for myelination.[12]

  • Demyelination:

    • At 7 DIV, treat the cultures with lysolecithin (e.g., 0.5 mg/mL) for 15-17 hours to induce demyelination.[12]

    • Remove the lysolecithin-containing medium and wash the slices with fresh medium.

  • C16-GalCer Treatment:

    • Following demyelination, culture the slices in fresh medium containing C16-GalCer at various concentrations. Include a vehicle-only control.

    • Culture for an additional 7-14 days to allow for potential remyelination.

  • Analysis:

    • Fix the slices at different time points post-treatment.

    • Perform immunofluorescence staining for myelin basic protein (MBP) to assess the extent of myelination/remyelination.

    • Quantify the MBP-positive area to determine the effect of C16-GalCer on myelin repair.

P10_Cerebella P10 Rat Cerebella Slicing Slicing P10_Cerebella->Slicing Culture_7d Culture (7 DIV) Myelination Slicing->Culture_7d Lysolecithin Lysolecithin Treatment (15-17h) Culture_7d->Lysolecithin Demyelination Demyelination Lysolecithin->Demyelination C16_GalCer_Treat C16-GalCer Treatment (7-14 DIV) Demyelination->C16_GalCer_Treat Remyelination Remyelination C16_GalCer_Treat->Remyelination Analysis Immunofluorescence Analysis (MBP) Remyelination->Analysis

In Vitro Demyelination/Remyelination Workflow
Protocol 2: Quantification of C16-GalCer in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the quantification of C16-GalCer in serum or CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Materials:

  • Serum or CSF samples

  • Internal standard (e.g., C17-Ceramide or a labeled C16-GalCer)

  • Solvents for extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • Add a known amount of internal standard to each sample.

    • Perform lipid extraction using an appropriate method (e.g., Folch or Bligh-Dyer).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column and gradient.

    • Detect and quantify C16-GalCer and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Calculate the ratio of the peak area of C16-GalCer to the peak area of the internal standard.

    • Determine the concentration of C16-GalCer in the samples by comparing the peak area ratios to a standard curve prepared with known amounts of C16-GalCer.

Sample Serum/CSF Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction Dry_Reconstitute Dry and Reconstitute Lipid_Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Quantification Quantification LC_MS->Quantification

LC-MS/MS Quantification Workflow
Protocol 3: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used in vivo model of MS.[5] This protocol describes the induction of EAE in mice to study the effects of C16-GalCer metabolism on disease progression.

Materials:

  • C57BL/6 mice

  • Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTx)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Immunization:

    • Prepare an emulsion of MOG35-55 in CFA.

    • Anesthetize the mice and administer the emulsion subcutaneously.[5]

    • Inject pertussis toxin intraperitoneally on the day of immunization and two days later.[5]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis).

    • Score the disease severity based on a standardized scale.

  • Application of C16-GalCer:

    • C16-GalCer or vehicle can be administered to the mice (e.g., via intraperitoneal injection or oral gavage) starting before or after disease onset, depending on the experimental question (prophylactic vs. therapeutic).

  • Tissue Analysis:

    • At the end of the experiment, perfuse the mice and collect the brain and spinal cord.

    • Process the tissues for histology (e.g., Luxol Fast Blue staining for myelin) or lipid analysis by LC-MS/MS to assess demyelination and C16-GalCer levels.

Conclusion

This compound is a critical lipid in the biology of oligodendrocytes and the pathogenesis of demyelinating disorders. Its role in myelin formation, potential as a biomarker, and therapeutic possibilities make it a key molecule for further investigation. The protocols provided here offer a framework for researchers to explore the multifaceted functions of C16-GalCer in the context of diseases like multiple sclerosis.

References

Troubleshooting & Optimization

C16 Galactosylceramide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C16 Galactosylceramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (GalCer) is a glycosphingolipid composed of a ceramide molecule with a C16 fatty acid chain (palmitic acid) and a galactose sugar moiety. It is a key component of cell membranes, particularly in the nervous system where it is crucial for the formation and maintenance of myelin sheaths.[1] It is also involved in various cellular processes, including signal transduction and immune modulation.[2][3]

Q2: What are the primary research applications of this compound?

This compound is widely used in neurobiology research to study myelin structure and function.[1] It is also significant in exploring the pathogenesis of demyelinating disorders like multiple sclerosis.[1] Furthermore, it has been identified as an alternative receptor for the HIV-1 envelope glycoprotein (B1211001) gp120, making it relevant in virology and infectious disease research.[4]

Q3: What is the stability of this compound?

When stored as a solid at -20°C, this compound is stable for at least one to four years.[1][4] Stability in solution is dependent on the solvent and storage conditions. It is recommended to prepare solutions fresh and store them for short periods at -20°C or -80°C to minimize degradation.

Solubility in Aqueous Buffers

This compound is inherently hydrophobic and exhibits very low solubility in aqueous buffers.[5] Achieving a stable and usable solution for experiments like cell-based assays often requires the use of organic co-solvents, detergents, or formulation into liposomes.

Quantitative Solubility Data Summary

Solvent/Buffer SystemTemperaturepHMaximum Concentration/SolubilitySource(s)
WaterAmbientNeutralInsoluble[5]
Phosphate-Buffered Saline (PBS)Ambient7.4Insoluble (requires co-solvents or detergents)Inferred from multiple sources
Chloroform:Methanol (2:1, v/v)AmbientN/ASoluble[4][6]
Dimethyl Sulfoxide (DMSO)AmbientN/ASlightly soluble[5]
EthanolAmbientN/ASlightly solubleInferred from ceramide protocols
PBS with 0.5% Tween 2037°C (with heating and sonication)7.4Forms a suspension/micellar solutionInferred from α-GalCer protocols
DMSO followed by dilution in PBSAmbient7.4Forms a suspension; final DMSO concentration should be low (<0.5%) for cell compatibility[7]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during my experiment.

  • Cause: The aqueous buffer alone cannot maintain the solubility of the hydrophobic this compound.

  • Solution:

    • Use a co-solvent: Prepare a stock solution in DMSO and then dilute it into your aqueous buffer immediately before use. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).

    • Incorporate a detergent: For cell culture experiments, using a biocompatible detergent like Tween 20 can help to create a stable micellar solution. A common starting point is 0.5% Tween 20 in PBS.

    • Prepare liposomes: For in vivo or certain in vitro applications, formulating this compound into liposomes can provide a stable delivery vehicle.

Issue 2: I am observing inconsistent results between experiments.

  • Cause: Incomplete solubilization or aggregation of this compound can lead to variability in the effective concentration.

  • Solution:

    • Ensure complete initial dissolution: When preparing your stock solution in an organic solvent, ensure all solid material is fully dissolved. Gentle warming and vortexing can aid this process.

    • Sonication: After diluting the stock solution into an aqueous buffer, sonication can help to create a more uniform dispersion of micelles or liposomes. Use a bath sonicator for this purpose.

    • Fresh preparations: Prepare your working solutions fresh for each experiment to avoid potential aggregation or degradation over time.

Issue 3: My cells are showing signs of toxicity.

  • Cause: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.

  • Solution:

    • Minimize final solvent concentration: Prepare a concentrated stock solution of this compound so that the volume of organic solvent added to your cell culture medium is minimal (ideally below 0.1-0.5%).

    • Solvent control: Always include a vehicle control in your experiments (i.e., cells treated with the same concentration of the solvent without this compound) to assess the baseline level of toxicity from the solvent itself.

    • Alternative delivery methods: Consider using liposomal formulations of this compound, which are generally more biocompatible.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture (DMSO-based)

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a stock concentration of 1-10 mg/mL. Gentle warming (to 37°C) and vortexing may be required to fully dissolve the lipid.

  • Storage of Stock Solution: Aliquot the stock solution into small volumes in glass vials and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration should be kept below 0.5%.

  • Application to Cells: Vortex the working solution gently and add it to your cell cultures. Mix gently by swirling the plate.

Protocol 2: Preparation of this compound Liposomes

This protocol is a general guideline and may require optimization for specific applications.

  • Lipid Film Hydration:

    • Dissolve this compound (and any other lipids, if preparing mixed liposomes) in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by adding the buffer to the flask and vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Sonication/Extrusion:

    • To obtain smaller, more uniform liposomes, the hydrated lipid suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

This compound is involved in several key biological processes, including the maintenance of myelin integrity and as a receptor for HIV-1. It can also influence inflammatory signaling.

C16_Galactosylceramide_Signaling cluster_myelin Myelin Sheath Integrity cluster_hiv HIV-1 Entry cluster_inflammation Inflammatory Signaling C16_GalCer This compound Myelin Myelin Sheath C16_GalCer->Myelin Structural Component gp120 HIV-1 gp120 C16_GalCer2 This compound (Cell Surface Receptor) gp120->C16_GalCer2 Binding Viral_Entry Viral Entry C16_GalCer2->Viral_Entry Mediates C16_GalCer3 This compound Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) C16_GalCer3->Cytokines Increases Production

Caption: Overview of this compound's roles.

Experimental Workflow: Investigating the Effect of this compound on Cytokine Production

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare C16 GalCer Stock in DMSO prep_working Dilute to Working Concentration in Media prep_stock->prep_working treatment Treat Cells with C16 GalCer prep_working->treatment cell_culture Culture Immune Cells (e.g., Macrophages) cell_culture->treatment incubation Incubate for 24 hours treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Measure Cytokine Levels (ELISA) collect_supernatant->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Workflow for studying C16 GalCer's inflammatory effects.

Logical Relationship: Troubleshooting this compound Precipitation

Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed in Aqueous Buffer cause1 Low Aqueous Solubility start->cause1 cause2 Aggregation Over Time start->cause2 cause3 High Concentration start->cause3 solution1 Use Co-solvent (DMSO) cause1->solution1 solution2 Add Detergent (Tween 20) cause1->solution2 solution3 Prepare Liposomes cause1->solution3 solution4 Use Fresh Solutions cause2->solution4 solution5 Sonication cause2->solution5 cause3->solution1

References

Technical Support Center: C16 Galactosylceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution and use of C16 Galactosylceramide (C16-GalCer) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture?

A1: The recommended solvent for creating a stock solution of this compound for cell culture applications is dimethyl sulfoxide (B87167) (DMSO).[1][2] Ethanol can also be used.[3] For other applications, such as HPTLC, a chloroform:methanol (2:1) mixture is often employed.[1][2]

Q2: Why does my this compound precipitate when added to my cell culture medium?

A2: this compound, like many sphingolipids, has poor solubility in aqueous solutions such as cell culture media.[4] Precipitation often occurs when the organic solvent stock solution is diluted into the aqueous medium, causing the lipid to fall out of solution.[4] This can be influenced by the final concentration of the lipid, the concentration of the organic solvent in the medium, and the temperature.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: Several methods can be employed to improve solubility and prevent precipitation. These include using a co-solvent or surfactant like Tween 20, complexing the lipid with bovine serum albumin (BSA), and utilizing physical methods like heating and sonication during preparation.[4][5][6]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid cytotoxic effects.[3] It is crucial to include a vehicle control (medium with the same concentration of DMSO without the lipid) in your experiments to account for any effects of the solvent itself.

Q5: Can I store this compound in solution?

A5: Yes, this compound can be stored in a solvent. For instance, in DMSO, it can be stored at -80°C for up to a year. When dissolved, it is stable for approximately 3 months at 4°C or -20°C.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding C16-GalCer to the medium. - High final concentration of C16-GalCer.- High percentage of organic solvent in the final solution.- Insufficient mixing.- Lower the final concentration of C16-GalCer.- Ensure the stock solution is added to the medium slowly while vortexing or stirring.- Warm the medium to 37°C before adding the lipid solution.[4]
Cloudiness or precipitate appears in the medium after incubation. - The lipid is coming out of solution over time.- Temperature fluctuations in the incubator.- Use a carrier protein like fatty acid-free BSA to enhance solubility.- Employ a surfactant like Tween 20 in your preparation.[5]
No observable cellular effect after treatment. - The lipid may not be bioavailable due to precipitation.- The concentration used is too low.- Visually inspect the culture wells for any signs of precipitation. If present, optimize the dissolution method.- Consider preparing a fresh stock solution and trying a higher concentration.
Cell death observed in vehicle control wells. - The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.- Reduce the final concentration of the organic solvent in the culture medium to a non-toxic level (typically ≤0.1%).[3]

Quantitative Data Summary

ParameterMethod 1: DMSOMethod 2: Tween 20Method 3: BSA Complex
Stock Solvent DMSO0.5% Tween 20 in PBS or NaClMethanol:Water (95:5)
Stock Concentration 1 mg/mL[5]0.2 mg/mL[5]0.5 mg/mL
Working Concentration Varies (e.g., 20 nM to 50 µM)[4]VariesVaries
Preparation Aid Heating (80°C), Sonication (2h)[5]Heating (37-85°C), Sonication[5]Evaporation of methanol, incubation with BSA solution at 37°C[7]
Final Solvent Conc. ≤0.5% (v/v)VariesN/A

Experimental Protocols

Protocol 1: Dissolving this compound using DMSO
  • Prepare a 1 mg/mL stock solution of C16-GalCer in 100% DMSO.

  • To aid dissolution, heat the solution at 80°C for several minutes and sonicate in a water bath sonicator for up to 2 hours.[5]

  • Aliquot the stock solution into glass vials and store at -80°C for long-term storage.

  • To prepare the working solution, warm the cell culture medium to 37°C.

  • Dilute the stock solution directly into the pre-warmed medium to the desired final concentration. Ensure the final DMSO concentration is not toxic to the cells (ideally ≤0.1%). Mix immediately and thoroughly.

Protocol 2: Dissolving this compound using Tween 20
  • Prepare a solution of 0.5% Tween 20 in PBS.

  • Add C16-GalCer to the Tween 20 solution to a final concentration of 0.2 mg/mL.

  • Warm the mixture to 37°C and sonicate for 2 hours.[5] For more difficult to dissolve batches, heating to 80-85°C for a short period until the solution becomes cloudy, followed by cooling to room temperature, may be effective.[5]

  • The resulting solution may be a suspension rather than a clear solution.[5]

  • Add the C16-GalCer/Tween 20 mixture to your cell culture medium to the desired final concentration.

Protocol 3: Preparing a this compound-BSA Complex
  • Dissolve C16-GalCer in a methanol:water (95:5) solution to a concentration of 0.5 mg/mL. Gentle heating and sonication may be required.

  • In a sterile glass tube, aliquot the desired amount of the lipid solution.

  • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the wall of the tube.

  • Prepare a solution of fatty acid-free BSA in sterile water or PBS at a concentration of 4 mg/mL and warm it to 37°C.

  • Add the warm BSA solution to the lipid film to achieve the desired final lipid concentration (e.g., 125 µM).[7]

  • Incubate the mixture at 37°C for 30 minutes, vortexing or sonicating periodically to ensure the lipid-BSA complex is fully formed.[7]

  • The C16-GalCer-BSA complex can now be added to the cell culture medium.

Visualizations

G cluster_0 C16-GalCer Dissolution Workflow start Start: C16-GalCer Powder stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) start->stock heat_sonicate Heat (80°C) & Sonicate (2h) stock->heat_sonicate dilute Dilute in Pre-warmed (37°C) Cell Culture Medium heat_sonicate->dilute troubleshoot Precipitation? dilute->troubleshoot apply Apply to Cells troubleshoot->apply No bsa_tween Use BSA or Tween 20 (See Protocol 2/3) troubleshoot->bsa_tween Yes bsa_tween->dilute

Caption: Workflow for dissolving this compound for cell culture.

G cluster_1 C16-GalCer Anti-Apoptotic Signaling Pathway galcer This compound tnfrsf1b TNFRSF1B (Pro-apoptotic) galcer->tnfrsf1b tnfrsf9 TNFRSF9 (Pro-apoptotic) galcer->tnfrsf9 bcl2 BCL2 (Anti-apoptotic) galcer->bcl2 apoptosis Apoptosis tnfrsf1b->apoptosis tnfrsf9->apoptosis bcl2->apoptosis

Caption: C16-GalCer's role in regulating apoptosis-related gene expression.

References

preventing C16 Galactosylceramide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the aggregation of C16 Galactosylceramide in solution.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer.

Possible Cause: this compound is a lipid and has very low solubility in aqueous solutions. Direct addition of the powdered form to a buffer will likely result in aggregation.

Solution:

  • Use of Co-solvents: Initially dissolve the this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for biological experiments.[1] Chloroform (B151607):Methanol (B129727) (2:1) is also an effective solvent for initial stock preparation.[2][3]

  • Incorporate a Detergent: Non-ionic detergents can aid in the solubilization of glycolipids. Tween-20 at a concentration of 0.5% is often used.

  • Apply Physical Disruption Methods:

    • Heating: Gently warming the solution can help dissolve the lipid. For instance, heating to 80-85°C for several minutes can be effective.[4]

    • Sonication: Use a bath sonicator to break down aggregates. It is crucial to perform sonication in a glass vial, as it is less effective in plastic tubes.[4]

Q2: After dissolving, my this compound solution appears cloudy or forms a precipitate over time.

Possible Cause: The concentration of this compound may be above its Critical Aggregation Concentration (CAC), leading to the formation of micelles or larger aggregates.

Solution:

  • Lower the Concentration: Work with the lowest effective concentration of this compound required for your experiment. While the exact CAC for this compound is not widely published, for some neutral glycosphingolipids, aggregation can be induced at concentrations as low as 1 µM, with maximum aggregation observed between 10-20 µM.[5]

  • Optimize Detergent Concentration: Ensure you are using an adequate concentration of a non-ionic detergent like Tween-20 (e.g., 0.5%) to maintain a micellar solution.

  • Re-sonicate Before Use: If the solution has been stored, brief sonication before use can help to redisperse any small aggregates that may have formed.

  • Storage: Store stock solutions at -20°C in glass vials.[6] For aqueous solutions, it is often recommended not to store them for more than one day.[7]

Q3: I am observing inconsistent or unexpected results in my cell-based assays.

Possible Cause: Aggregates of this compound can lead to artifacts in biological assays. The aggregated form may not interact with cellular targets in the same way as the monomeric form.

Solution:

  • Confirm Complete Solubilization: Before adding to your assay, ensure your this compound is fully dissolved and the solution is clear. A cloudy solution is an indication of aggregation.

  • Vehicle Control: Always include a vehicle control in your experiments that contains the same concentration of co-solvents (e.g., DMSO) and detergents (e.g., Tween-20) used to dissolve the this compound.

  • Consider a Two-Step Dissolution Protocol: For sensitive applications, a thin-film hydration method can be employed. First, dissolve the this compound in a volatile organic solvent like Chloroform:Methanol (2:1), then evaporate the solvent to create a thin lipid film. This film can then be rehydrated with your assay buffer containing a detergent, followed by sonication. This method promotes more uniform dispersion.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

For initial stock solutions, a 2:1 mixture of chloroform and methanol is highly effective.[2][3] For direct use in aqueous-based experiments, dissolving in DMSO first is a common practice, followed by dilution into the final buffer.[1]

Q2: What is the recommended storage condition for this compound?

As a solid, this compound should be stored at -20°C and is stable for at least four years.[2] Stock solutions in organic solvents should also be stored at -20°C in tightly sealed glass vials.

Q3: Can I use a probe sonicator to dissolve this compound?

While probe sonicators are powerful, they can generate significant heat, which may degrade the lipid. A bath sonicator is generally recommended for this application.[1] If a probe sonicator is used, it should be on a low power setting and the sample should be kept on ice to prevent overheating.

Q4: Is there a difference in handling α- and β-Galactosylceramides?

The general principles of handling are similar due to their shared lipid nature. However, their biological activities can differ significantly. The solubilization protocols developed for α-Galactosylceramide, which is widely studied as an immunostimulant, are generally applicable to C16 (β)-Galactosylceramide.

Q5: What is the Critical Aggregation Concentration (CAC) of this compound?

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Chloroform:Methanol (2:1)Soluble[2][3]
DMSOSlightly Soluble[1]
MethanolSlightly Soluble[1]
Aqueous BuffersInsoluble[4]

Experimental Protocols

Protocol 1: Solubilization using DMSO for Aqueous Solutions

  • Weigh the desired amount of this compound powder in a glass vial.

  • Add a small volume of high-purity DMSO to achieve a concentrated stock solution (e.g., 1-10 mg/mL).

  • Gently warm the vial to 80°C for several minutes to aid dissolution.

  • Place the glass vial in a bath sonicator and sonicate for up to 2 hours. The solution should become clear.[4]

  • This DMSO stock solution can then be diluted into your aqueous experimental buffer. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.

Protocol 2: Solubilization using Tween-20 for Aqueous Solutions

  • Prepare a solution of 0.5% Tween-20 in your desired aqueous buffer (e.g., PBS or 0.9% NaCl).

  • Add the this compound powder to the Tween-20 solution.

  • Heat the solution to 85°C until it appears cloudy.[4]

  • Remove from heat and allow it to cool to room temperature. The solution should become clear.

  • If any particulate matter remains, sonicate the solution in a glass vial until clear.

  • For sterile applications, the final solution can be filtered through a 0.2 µm filter.

Protocol 3: Thin-Film Hydration Method

  • Dissolve the this compound in a 2:1 Chloroform:Methanol mixture in a round-bottom flask or glass vial.

  • Evaporate the solvent using a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the container.

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Rehydrate the lipid film with your final aqueous buffer, which should contain a solubilizing agent like 0.5% Tween-20.

  • Vortex the solution vigorously.

  • Sonicate the solution in a bath sonicator until the lipid is fully suspended and the solution is clear.

Protocol 4: Determination of Critical Aggregation Concentration (CAC)

This protocol uses a fluorescent probe, such as diphenylhexatriene (DPH), which exhibits a change in fluorescence in a hydrophobic environment.

  • Prepare a stock solution of DPH in methanol.

  • Prepare a series of this compound solutions in your experimental buffer with varying concentrations, spanning a wide range (e.g., from nanomolar to high micromolar).

  • Add a small, constant amount of the DPH stock solution to each this compound dilution.

  • Incubate the samples at your experimental temperature.

  • Measure the fluorescence intensity of DPH in each sample using a fluorometer.

  • Plot the fluorescence intensity as a function of the this compound concentration.

  • The CAC is the concentration at which a sharp increase in fluorescence intensity is observed, indicating the formation of micelles and the partitioning of DPH into their hydrophobic core.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution start Start with this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO or Chloroform:Methanol) start->dissolve thin_film Evaporate Solvent to Create Thin Film dissolve->thin_film Optional Method dilute Dilute into Aqueous Buffer (+/- Detergent) dissolve->dilute rehydrate Rehydrate with Aqueous Buffer (+/- Detergent) thin_film->rehydrate heat_sonicate Apply Heat and/or Sonication rehydrate->heat_sonicate dilute->heat_sonicate clear_solution Obtain Clear Solution heat_sonicate->clear_solution

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start Problem Encountered dissolving Difficulty Dissolving? start->dissolving cloudy Solution Cloudy/ Precipitate Forms? start->cloudy inconsistent_results Inconsistent Assay Results? start->inconsistent_results solubilization_method Review Solubilization Method: - Use co-solvent (DMSO) - Add detergent (Tween-20) - Apply heat/sonication dissolving->solubilization_method concentration Check Concentration: - Is it above CAC? - Lower the concentration cloudy->concentration resonicate Re-sonicate before use cloudy->resonicate confirm_solubility Confirm Complete Solubilization: - Solution must be clear inconsistent_results->confirm_solubility vehicle_control Use Proper Vehicle Control inconsistent_results->vehicle_control

Caption: Troubleshooting logic for this compound aggregation issues.

signaling_pathway_placeholder cluster_aggregation Factors Influencing Aggregation cluster_prevention Prevention Strategies Concentration Concentration > CAC Aggregation This compound Aggregation Concentration->Aggregation Temperature Low Temperature Temperature->Aggregation Buffer Buffer Composition (e.g., ionic strength) Buffer->Aggregation Purity Compound Purity Purity->Aggregation Lower_Conc Lower Concentration Aggregation->Lower_Conc Detergent Add Detergent (e.g., Tween-20) Aggregation->Detergent Cosolvent Use Co-solvent (e.g., DMSO) Aggregation->Cosolvent Sonication Sonication Aggregation->Sonication No_Aggregation Stable Solution Lower_Conc->No_Aggregation Detergent->No_Aggregation Cosolvent->No_Aggregation Sonication->No_Aggregation

Caption: Factors influencing and preventing this compound aggregation.

References

Technical Support Center: C16 Galactosylceramide in Neuronal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of C16 Galactosylceramide (C16-GalCer) in neuronal experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in the nervous system?

A1: this compound (C16-GalCer) is a type of sphingolipid, which is a class of lipids integral to cell membrane structure and signaling.[1] Specifically, it consists of a ceramide molecule with a C16 (palmitic acid) fatty acid chain linked to a galactose sugar. Galactosylceramides are crucial components of myelin and neuronal membranes, where they are essential for maintaining membrane integrity and facilitating signal transduction.[2] Aberrant GalCer metabolism can impair communication between satellite glial cells and neurons, potentially contributing to neurodegeneration and neuropathic pain.[2] It is also known to be a key lipid in the differentiation of oligodendrocytes, the myelin-producing cells of the central nervous system.[3]

Q2: How should I dissolve C16-GalCer for use in cell culture?

A2: C16-GalCer is inherently challenging to dissolve in aqueous solutions like cell culture media.[4] Direct addition will likely result in precipitation. The recommended method is to first dissolve the lipid in an organic solvent and then dilute it into the culture medium. For cell-based assays, dissolving in DMSO is a common practice.[5] Alternatively, a mixture of chloroform (B151607) and methanol (B129727) (2:1) can be used for initial dissolution, followed by evaporation to create a thin lipid film that can be more easily resuspended in a vehicle like DMSO or a solution containing a detergent such as Tween-20.[4]

Q3: What is a recommended starting concentration for treating neuronal cultures?

A3: The optimal concentration of C16-GalCer is highly dependent on the specific cell type, experimental duration, and the endpoint being measured. Neurons are known to be more sensitive to ceramide-induced toxicity compared to glial cells.[6][7] Therefore, it is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model. A starting range of 1-50 µM is often a reasonable starting point for such a titration.

Q4: What are the essential controls to include in my experiment?

A4: To ensure that the observed effects are due to C16-GalCer and not the solvent, a "vehicle control" is mandatory. This control should contain the highest concentration of the solvent (e.g., DMSO, ethanol/dodecane) used in the experimental conditions but without the C16-GalCer. Additionally, an untreated control group (cells in medium only) should be included to establish a baseline for the measured parameters.

Q5: How can I assess potential cytotoxicity of C16-GalCer in my neuronal cultures?

A5: Several standard assays can be used to measure cell viability and cytotoxicity. Common methods include the MTT assay, which measures metabolic activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells.[7] Live/dead staining using reagents like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can also provide a direct visualization of cell health.

Troubleshooting Guide

Q: My C16-GalCer is precipitating out of the culture medium after addition. What can I do?

A: This is a common issue due to the poor aqueous solubility of C16-GalCer.[4]

  • Improve Solubilization: Ensure your initial stock solution is fully dissolved. Sonication of the stock solution in a glass vial can help break up lipid aggregates.[4]

  • Use a Carrier: Consider using a vehicle that improves dispersion, such as a solution containing 0.5% Tween-20.[4]

  • Two-Step Dissolution: For maximum solubility, use the thin-film method. Dissolve the C16-GalCer in a chloroform:methanol (2:1) mixture, evaporate the solvent with a gentle stream of nitrogen to create a thin film on the bottom of a glass vial, and then resuspend the film in your final vehicle (e.g., DMSO).[4]

  • Final Dilution: When adding the stock solution to your culture medium, add it dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Q: I am observing high levels of neuronal death even at low concentrations. How can I mitigate this?

A: Neurons are particularly sensitive to disruptions in lipid homeostasis.[6][8][9]

  • Confirm Non-Toxicity of Vehicle: First, run a vehicle-only control at the highest concentration used in your experiment to ensure the solvent itself is not causing the toxicity.

  • Perform a Detailed Dose-Response: Test a wider range of lower concentrations (e.g., 0.1 µM to 10 µM) to identify a sub-lethal concentration.

  • Reduce Incubation Time: Shorten the exposure duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) can reveal the onset of toxicity and help you select an appropriate endpoint.

  • Check Culture Health: Ensure your neuronal cultures are healthy and mature before beginning treatment, as stressed cells will be more susceptible to any additional insults.

Q: My experimental results are inconsistent between replicates. What are the likely causes?

A: Variability often stems from the preparation and handling of the lipid.

  • Stock Solution Inconsistency: Prepare a single, large batch of the C16-GalCer stock solution for the entire experiment. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

  • Incomplete Solubilization: Ensure the lipid is fully dissolved before each use. If the stock has been frozen, warm it to room temperature and vortex or sonicate briefly before diluting.

  • Pipetting Errors: Due to the small volumes of stock solution typically used, ensure your pipettes are calibrated and use appropriate techniques for handling viscous solvents like DMSO.

  • Cellular Heterogeneity: Ensure you are using cells of a similar passage number and seeding density across all experimental plates.

Data Presentation

Table 1: Summary of Solubilization Methods for Galactosylceramides

MethodSolvent/VehicleProcedureSuitabilityReference
Direct Dissolution DMSODissolve GalCer directly in DMSO. Dilute stock into aqueous medium.Cell Culture[5]
Detergent & Heat 0.5% Tween-20, 0.9% NaClDissolve GalCer in solution. Heat to 85°C until cloudy. Sonicate.In vitro assays[4]
Thin-Film Hydration Chloroform:Methanol (2:1) -> DMSO or PBS/Tween-20Dissolve GalCer in Chloroform:Methanol. Evaporate solvent to create a thin film. Resuspend film in final vehicle with heating/sonication.Cell Culture[4]
Ethanol/Dodecane Ethanol:Dodecane (98:2, v/v)Use this solvent mixture to disperse natural ceramides (B1148491) into aqueous solutions.Cell Culture[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM C16-GalCer Stock Solution (Thin-Film Method)

  • Weigh 7 mg of this compound (MW: 700.1 g/mol ) into a sterile glass vial.

  • Add 1 mL of a sterile-filtered 2:1 chloroform:methanol solvent mixture. Vortex until the lipid is completely dissolved.

  • Under a sterile hood, evaporate the solvent using a gentle stream of filtered nitrogen gas until a thin, dry lipid film is formed on the bottom and sides of the vial.

  • Place the open vial in a desiccator under vacuum for at least 1 hour to remove any residual solvent.

  • To the dried lipid film, add 1 mL of sterile, cell-culture grade DMSO.

  • Seal the vial and heat to 37°C for 10-15 minutes. Vortex or sonicate in a water bath sonicator for 2-5 minutes, or until the lipid film is completely redissolved, to yield a clear 10 mM stock solution.[4]

  • Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Treating Neuronal Cultures

  • Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at the desired density and allow them to adhere and differentiate according to your standard protocol.

  • On the day of the experiment, thaw an aliquot of the 10 mM C16-GalCer stock solution and your vehicle control (DMSO) at room temperature.

  • Prepare serial dilutions of the C16-GalCer stock solution in fresh, pre-warmed culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock to 999 µL of medium. Prepare a corresponding vehicle control by adding 1 µL of DMSO to 999 µL of medium.

  • Carefully remove the old medium from the cultured cells.

  • Gently add the medium containing the desired final concentration of C16-GalCer or the vehicle control to the cells.

  • Return the cells to a 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 24 hours).

  • Proceed with downstream analysis (e.g., viability assay, immunofluorescence, western blotting).

Visualizations

Sphingolipid_Synthesis_Pathway Precursors Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Precursors->Dihydroceramide C16Ceramide C16 Ceramide Dihydroceramide->C16Ceramide CerS5 / CerS6 C16GalCer This compound C16Ceramide->C16GalCer CGT

Caption: Simplified de novo synthesis pathway for this compound.

Experimental_Workflow arrow A Prepare C16-GalCer Stock Solution B Perform Dose-Response Assay (e.g., 0.1 µM to 100 µM) A->B C Include Vehicle & Untreated Controls B->C D Assess Neuronal Viability (e.g., MTT, CellTiter-Glo) C->D E Is Toxicity Observed? D->E F Select Highest Non-Toxic Concentration (HNC) E->F No G Adjust Concentration Range (Test Lower Doses) E->G Yes H Proceed with Functional Assays Using HNC F->H G->B

Caption: Experimental workflow for optimizing C16-GalCer concentration.

Troubleshooting_Logic Problem Problem Encountered During Experiment Precipitation Precipitation in Media? Problem->Precipitation Toxicity High Cell Toxicity? Problem->Toxicity NoEffect Inconsistent / No Effect? Problem->NoEffect Sol_Action Action: 1. Use thin-film hydration method. 2. Add detergent (e.g., Tween-20). 3. Sonicate stock solution before use. Precipitation->Sol_Action Yes Tox_Action Action: 1. Perform detailed dose-response. 2. Reduce incubation time. 3. Verify vehicle is not toxic. Toxicity->Tox_Action Yes NoEffect_Action Action: 1. Prepare fresh stock solution. 2. Confirm C16-GalCer purity/identity. 3. Check cell health and passage number. NoEffect->NoEffect_Action Yes

Caption: Troubleshooting logic for common C16-GalCer experimental issues.

References

troubleshooting C16 Galactosylceramide instability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for C16 Galactosylceramide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and ensure the stability and reliability of their experiments.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the handling, storage, and application of this compound.

Q1: My this compound has been stored for a while. How can I ensure it is still stable and pure?

A: The stability of this compound is highly dependent on storage conditions. As a solid, it is stable for at least four years when stored at -20°C.[1][2] Stock solutions in organic solvents should be stored at -80°C for up to one year.[3] To minimize degradation, store solutions under an inert atmosphere like nitrogen or argon, protect them from light, and avoid repeated freeze-thaw cycles.[4][5] For analytical confirmation of purity, High-Performance Liquid Chromatography (HPLC) can be used. A single, sharp peak at the expected retention time indicates high purity, while the appearance of multiple peaks may suggest degradation or contamination.[5]

Q2: I'm having trouble dissolving this compound for my experiments. What is the best solvent to use?

A: this compound has limited solubility in common laboratory solvents. It is soluble in a chloroform:methanol (2:1) mixture and slightly soluble in DMSO and methanol.[1][3] For cell culture experiments, a common practice is to first dissolve the lipid in a small volume of a pure organic solvent like ethanol (B145695) or DMSO. This stock solution is then further diluted into the aqueous cell culture medium, often with gentle agitation.[6] To improve dispersion in aqueous solutions, a carrier molecule such as bovine serum albumin (BSA) can be used.

Q3: My experimental results are inconsistent across different batches or experiments. What could be the cause?

A: Inconsistent results can stem from several factors related to the compound's stability and handling:

  • Compound Instability : this compound can degrade through oxidation of the double bond in its sphingoid backbone.[4] Ensure stock solutions are fresh and stored properly under an inert atmosphere to prevent the formation of oxidized products.[4][5]

  • Solvent Purity : Use high-purity, peroxide-free solvents for reconstitution and dilution. Impurities or reactive species in the solvent can degrade the lipid.[5]

  • Experimental Conditions : Minor variations in incubation times, cell densities, or media composition can affect cellular uptake and metabolism, leading to variability.[5] Standardize these parameters rigorously across all experiments.

  • Freeze-Thaw Cycles : Avoid repeatedly freezing and thawing stock solutions as this can accelerate degradation. Aliquot the stock solution into single-use vials.[5]

Q4: I am observing significant cytotoxicity in my cell culture experiments after treatment with this compound. How can I mitigate this?

A: Cytotoxicity is a common issue when working with lipids. Here are some strategies to address it:

  • Optimize Concentration : High concentrations of lipids can be toxic to cells. Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell type.[4]

  • Check for Oxidation : Oxidized lipid byproducts are often more cytotoxic than the parent compound.[4] Ensure your stock solutions have been stored correctly to prevent degradation.

  • Vehicle Control : The solvent used to dissolve the lipid (e.g., DMSO, ethanol) can also be toxic at certain concentrations. Always include a vehicle-only control in your experiments to distinguish between solvent-induced and compound-induced cytotoxicity.

Q5: I am seeing a low or non-existent cellular response to this compound treatment. What are the possible reasons?

A: A lack of cellular response could be due to several factors:

  • Sub-optimal Concentration : The effective concentration is often cell-type dependent. A dose-response curve is essential to determine the optimal concentration for your model.[5]

  • Poor Bioavailability : Lipids can bind to proteins in the serum of cell culture medium, reducing their availability to the cells.[5] Consider reducing the serum concentration during treatment or using a serum-free medium if your cell line permits.

  • Rapid Metabolism : Cells may rapidly metabolize this compound, preventing it from reaching its target or accumulating to effective concentrations.

  • Incorrect Isomer : Ensure you are using this compound and not its isomer, C16 Glucosylceramide, as they have different biological functions and can be difficult to distinguish analytically.[7][8]

Q6: I am using mass spectrometry for analysis and cannot distinguish this compound from C16 Glucosylceramide. How can I resolve this?

A: this compound and C16 Glucosylceramide are structural isomers that differ only in the orientation of a hydroxyl group on the sugar moiety.[8] This makes them indistinguishable by mass alone in a standard mass spectrometer. To accurately identify and quantify them, chromatographic separation prior to mass analysis is required. Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are necessary to separate the isomers before detection.[7][9][10]

Data Presentation: Storage and Solubility

The following tables summarize key quantitative data for this compound.

Table 1: Storage Conditions and Stability

FormStorage TemperatureDurationReference(s)
Solid / Powder-20°C≥ 4 years[1][2]
In Solvent-80°C~1 year[3]

Table 2: Solubility Profile

SolventSolubilityReference(s)
Chloroform:Methanol (2:1)Soluble[1][2]
MethanolSlightly Soluble[3]
DMSOSlightly Soluble[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing : Carefully weigh the desired amount of this compound powder in a chemical fume hood.

  • Reconstitution : Add the appropriate volume of a high-purity organic solvent (e.g., Chloroform:Methanol 2:1, or DMSO for cellular assays) to the powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution : Vortex the solution gently until the powder is fully dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but avoid excessive heat.

  • Storage : Dispense the stock solution into single-use aliquots in amber glass vials. Purge the vials with an inert gas (argon or nitrogen) before sealing to prevent oxidation.[4][5]

  • Label and Store : Clearly label the aliquots with the compound name, concentration, date, and solvent. Store immediately at -80°C.

Protocol 2: Preparation of Working Solution for Cell Culture (BSA Complex)

This protocol is adapted for lipids that have poor solubility in aqueous media.

  • Prepare BSA Solution : Prepare a sterile solution of fatty-acid-free Bovine Serum Albumin (BSA) in serum-free cell culture medium or PBS (e.g., 10% w/v).

  • Prepare Lipid Stock : Thaw an aliquot of your this compound organic stock solution (from Protocol 1, preferably in ethanol or DMSO).

  • Complexation : Gently warm the BSA solution to 37°C. While gently vortexing the BSA solution, slowly add the lipid stock solution dropwise. The final molar ratio of lipid to BSA should typically be between 2:1 and 6:1.

  • Incubation : Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the lipid-BSA complex.[4]

  • Sterilization : Sterile-filter the final solution using a 0.22 µm filter.

  • Application : The complex is now ready to be diluted to the final desired concentration in your complete cell culture medium for treating cells.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

This diagram illustrates the primary synthesis and degradation pathways for this compound within the cell. Synthesis occurs from ceramide, while degradation primarily takes place in the lysosome.

GalCer_Metabolism cluster_enzymes Key Enzymes Ceramide Ceramide (C16) GalCer This compound Ceramide->GalCer Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase FattyAcid Fatty Acid (Palmitic Acid) Ceramide->FattyAcid Acid Ceramidase GalCer->Ceramide Psychosine Psychosine (Galactosylsphingosine) GalCer->Psychosine Deacylase Salvage Salvage Pathway (Ceramide Resynthesis) Sphingosine->Salvage Galactose Galactose CGT CGT: Ceramide Galactosyltransferase GALC GALC: Galactosylceramidase

This compound synthesis and degradation pathways.

Experimental Workflow for Cellular Uptake Assay

This workflow provides a general overview of the steps involved in a typical cell-based assay to measure the uptake or effect of this compound.

Cellular_Assay_Workflow Start Start PlateCells Plate cells and allow to adhere Start->PlateCells PrepareLipid Prepare C16 GalCer working solution (e.g., with BSA) PlateCells->PrepareLipid TreatCells Treat cells with C16 GalCer and controls (Vehicle, Untreated) PrepareLipid->TreatCells Incubate Incubate for defined time period TreatCells->Incubate WashCells Wash cells with PBS to remove excess lipid Incubate->WashCells LyseCells Cell Lysis or Fixation WashCells->LyseCells Analysis Downstream Analysis (e.g., Lipid Extraction & LC-MS, Immunofluorescence, Viability Assay) LyseCells->Analysis End End Analysis->End

General workflow for a cell-based lipid treatment experiment.

Troubleshooting Logic for Inconsistent Results

This decision tree helps diagnose the root cause of variability in experimental outcomes.

Troubleshooting_Tree Problem Inconsistent Experimental Results CheckStorage Review Storage Conditions: - Temp (-80°C)? - Inert gas? - Aliquoted? Problem->CheckStorage Start Here CheckHandling Review Handling Procedures: - Avoided freeze-thaw? - Used pure solvents? CheckStorage->CheckHandling Yes StorageIssue Root Cause: Lipid Degradation Action: Use fresh aliquot, re-verify purity via HPLC CheckStorage->StorageIssue No CheckProtocol Review Experimental Protocol: - Consistent cell density? - Consistent incubation time? CheckHandling->CheckProtocol Yes HandlingIssue Root Cause: Contamination or Degradation Action: Use fresh, high-purity solvents; prepare new stock CheckHandling->HandlingIssue No ProtocolIssue Root Cause: Experimental Variability Action: Rigorously standardize all experimental parameters CheckProtocol->ProtocolIssue No OtherIssue Issue persists. Consider cell line variability or other biological factors. CheckProtocol->OtherIssue Yes

References

Technical Support Center: Synthetic C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic C16 Galactosylceramide (N-hexadecanoyl-D-erythro-galactosylsphingosine).

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound?

A1: Reputable commercial suppliers typically provide synthetic this compound with a purity of ≥98% or >99%. It is crucial to verify the purity of each new lot using appropriate analytical techniques, as impurities can significantly impact experimental outcomes.

Q2: How should I store synthetic this compound to ensure its stability?

A2: For long-term storage, synthetic this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years. If the product is in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap, and the headspace should be flushed with an inert gas like nitrogen or argon to prevent oxidation. Avoid repeated freeze-thaw cycles by aliquoting the sample into single-use vials.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a chloroform (B151607):methanol (2:1, v/v) mixture. For cell-based assays, a stock solution in an organic solvent can be prepared and then diluted in the appropriate cell culture medium. Sonication may be required to aid dissolution.

Troubleshooting Guide: Common Purity Issues

This guide addresses specific issues that may arise during the handling and analysis of synthetic this compound, helping you to identify potential impurities and resolve them.

Issue 1: Unexpected spots on Thin Layer Chromatography (TLC)

Potential Cause A: Isomeric Impurity (Glucosylceramide)

Glucosylceramide is a common isomeric impurity in the synthesis of galactosylceramide due to the subtle difference in the stereochemistry of the sugar moiety.

  • Identification: On a standard silica (B1680970) TLC plate, glucosylceramide and galactosylceramide may have very similar Rf values, making them difficult to distinguish. A borate-impregnated TLC plate can be used to improve separation.

  • Solution: If glucosylceramide contamination is suspected, purification by flash column chromatography on silica gel may be necessary.

Potential Cause B: Anomeric Impurity (α-Galactosylceramide)

The stereochemistry of the glycosidic bond (α or β) is a critical factor in the biological activity of galactosylceramide. The synthesis can sometimes yield a mixture of anomers.

  • Identification: Separation of α and β anomers can be challenging. High-Performance Liquid Chromatography (HPLC) with a normal-phase column is often required for their resolution.

  • Solution: If the presence of the incorrect anomer is confirmed, preparative HPLC is the most effective method for purification.

Potential Cause C: Degradation Products

Degradation can occur due to improper storage or handling, leading to hydrolysis of the glycosidic bond or oxidation of the sphingoid base.

  • Identification: Degradation products will typically appear as additional, more polar or less polar spots on the TLC plate.

  • Solution: Ensure proper storage conditions (see FAQ Q2). If degradation is suspected, it is recommended to use a fresh, unopened vial of the compound.

Issue 2: Multiple or Broad Peaks in High-Performance Liquid Chromatography (HPLC)

Potential Cause A: Presence of Isomers

As with TLC, the presence of glucosylceramide or the α-anomer of galactosylceramide will result in additional peaks in the HPLC chromatogram.

  • Identification: Co-injection with analytical standards of the suspected isomers can help confirm their identity.

  • Solution: Preparative HPLC can be used to isolate the desired this compound.

Potential Cause B: Incomplete Synthesis Byproducts

The multi-step synthesis of this compound can lead to various byproducts if reactions do not go to completion.

  • Identification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.

  • Solution: Depending on the nature of the impurity, purification may be achieved by flash chromatography or preparative HPLC.

Potential Cause C: Contamination from Labware

Plasticizers and other contaminants can leach from plastic tubes and pipette tips when using organic solvents.

  • Identification: Blank runs with the solvents and materials used can help identify extraneous peaks.

  • Solution: Always use glass, stainless steel, or Teflon-coated labware when handling lipids in organic solvents.

Summary of Analytical Techniques for Purity Assessment

Technique Common Use Typical Parameters Advantages Limitations
Thin Layer Chromatography (TLC) Rapid purity check, monitoring reactionsStationary Phase: Silica gel 60 or Borate-impregnated silica gel. Mobile Phase: Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v). Visualization: Staining with primuline (B81338), iodine vapor, or charring with sulfuric acid.Fast, inexpensive, requires minimal sample.Low resolution, not quantitative, may not separate all isomers.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis, separation of isomersColumn: Normal-phase (e.g., silica). Mobile Phase: Gradient of hexane (B92381)/isopropanol or chloroform/methanol. Detection: Evaporative Light Scattering Detector (ELSD) or UV (after derivatization).High resolution, quantitative, can separate isomers.More time-consuming and expensive than TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and quantification of impuritiesIonization: Electrospray Ionization (ESI). Analyzer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF). Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.High sensitivity and specificity, provides structural information.Requires specialized equipment and expertise.

Experimental Protocols

Protocol 1: TLC Analysis for Isomer Separation
  • Plate Preparation: Prepare a 1% borax (B76245) (sodium tetraborate) solution in water. Dip a silica gel TLC plate in the solution for 30 seconds, then allow it to air dry completely. Activate the plate by heating at 110°C for 15 minutes before use.

  • Sample Application: Dissolve the synthetic this compound in chloroform:methanol (2:1). Spot a small amount onto the baseline of the prepared TLC plate.

  • Development: Place the plate in a developing chamber saturated with a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate, dry it, and visualize the spots using a suitable stain (e.g., primuline spray followed by visualization under UV light).

Protocol 2: HPLC Method for Isomer Separation
  • Column: Use a normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often most effective. For example, a gradient of hexane and isopropanol, or a more polar system like chloroform and methanol.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for non-UV absorbing lipids.

  • Sample Preparation: Dissolve the sample in the initial mobile phase solvent.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthetic this compound cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification raw_product Crude Product tlc TLC Analysis raw_product->tlc hplc HPLC Analysis raw_product->hplc pure Purity ≥98% tlc->pure Single spot impure Impurity Detected tlc->impure Multiple spots hplc->pure Single peak hplc->impure Multiple peaks lcms LC-MS/MS Analysis column_chrom Column Chromatography lcms->column_chrom Purify impure->lcms Identify Impurity column_chrom->hplc Re-analyze

Caption: Experimental workflow for purity assessment of synthetic this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Cellular Response galcer This compound receptor Membrane Receptor / Lipid Raft Association galcer->receptor adaptor Adaptor Proteins receptor->adaptor myelination Myelin Maintenance receptor->myelination pi3k PI3K adaptor->pi3k akt Akt pi3k->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival

Caption: Simplified signaling pathway of this compound.

Technical Support Center: Improving the Stability of C16 Galactosylceramide Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of C16 Galactosylceramide (C16 GalCer) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the main stability challenges with this compound liposomes?

A1: this compound liposomes can be prone to several stability issues, including:

  • Aggregation: Vesicles clumping together over time, leading to an increase in particle size and potential precipitation.

  • Fusion: The merging of smaller liposomes to form larger ones, which alters the size distribution and encapsulation efficiency.

  • Leakage: The premature release of encapsulated contents from the aqueous core of the liposomes.

  • Hydrolysis: Chemical degradation of the lipid components, particularly if ester-linked phospholipids (B1166683) are used in the formulation.[1]

Q2: How does the inclusion of cholesterol affect the stability of C16 GalCer liposomes?

A2: Cholesterol is a critical component for enhancing the stability of liposome (B1194612) formulations. It inserts into the lipid bilayer, where it modulates membrane fluidity and reduces permeability. For C16 GalCer liposomes, incorporating cholesterol can lead to:

  • Increased membrane rigidity and decreased permeability, which helps to minimize the leakage of encapsulated drugs.

  • Improved physical stability by reducing the likelihood of aggregation and fusion.[2][3]

  • A potential increase in particle size, which should be monitored.[2]

Q3: What are the optimal storage conditions for C16 GalCer liposomes?

A3: For optimal stability, C16 GalCer liposomes should generally be stored under the following conditions:

  • Temperature: Refrigerated at 4°C.[4][5] Avoid freezing, as the formation of ice crystals can disrupt the liposomal structure and lead to leakage.[1]

  • pH: In a buffer with a pH around 7.4. Deviations to acidic or alkaline pH can accelerate lipid hydrolysis.[6]

  • Light: Protected from light to prevent photo-oxidation of the lipid components.[5]

  • Atmosphere: For long-term storage, consider purging the storage vial with an inert gas like nitrogen or argon to minimize oxidation.[4]

Q4: Can the method of preparation influence the stability of C16 GalCer liposomes?

A4: Absolutely. The preparation method significantly impacts the initial characteristics and subsequent stability of the liposomes.

  • Thin-film hydration followed by extrusion is a common method that allows for good control over particle size and lamellarity, resulting in a more homogenous and stable liposome suspension.[4][7]

  • Sonication can also be used to reduce particle size, but it may lead to a wider size distribution and potential degradation of lipids if not carefully controlled.[4]

  • The hydration temperature should be above the phase transition temperature (Tc) of the lipid mixture to ensure proper formation of the lipid bilayers.

Troubleshooting Guides

Problem 1: My C16 GalCer liposome suspension shows visible aggregation or precipitation.

  • Potential Cause 1: Low Surface Charge.

    • Explanation: this compound is a neutral glycolipid. Liposomes with a low surface charge (a zeta potential close to zero) lack electrostatic repulsion and are more prone to aggregation.

    • Solution: Incorporate a small molar percentage (5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider lipids like phosphatidylserine (B164497) (PS) or phosphatidylglycerol (PG). This will increase the absolute value of the zeta potential and enhance colloidal stability.

  • Potential Cause 2: Inappropriate Storage Conditions.

    • Explanation: Storing liposomes at room temperature or freezing them can lead to instability and aggregation.

    • Solution: Always store your liposome suspension at 4°C.[4][5] Ensure the storage buffer has the appropriate pH and ionic strength.

  • Potential Cause 3: High Liposome Concentration.

    • Explanation: A higher concentration of liposomes increases the frequency of collisions between vesicles, which can lead to aggregation.

    • Solution: Prepare or dilute your liposome suspension to a lower concentration.

Problem 2: The encapsulated drug is leaking from my C16 GalCer liposomes.

  • Potential Cause 1: Insufficient Cholesterol Content.

    • Explanation: The lipid bilayer may be too fluid, allowing the encapsulated molecules to permeate through.

    • Solution: Increase the molar ratio of cholesterol in your formulation. A common starting point is a lipid to cholesterol molar ratio of 2:1.[3] This will increase the packing density of the lipid bilayer and reduce its permeability.

  • Potential Cause 2: Mismatch between Lipid Acyl Chain Length.

    • Explanation: Significant differences in the acyl chain lengths of the lipids in the bilayer can create packing defects, leading to increased permeability.

    • Solution: If using co-lipids, choose ones with acyl chain lengths similar to the C16 chain of the galactosylceramide.

  • Potential Cause 3: Disruption during Preparation.

    • Explanation: High-energy processes like probe sonication can disrupt the liposome membrane if not performed correctly, leading to leakage.

    • Solution: If using sonication, use a bath sonicator or ensure the probe sonicator is used in short bursts with adequate cooling to avoid overheating. Alternatively, rely on extrusion for size reduction, which is a gentler process.

Data Presentation

Table 1: Expected Influence of Cholesterol Content on C16 GalCer Liposome Stability

Cholesterol (mol%)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Leakage Rate
0SmallerHigherLowerHigh
10Moderately IncreasedLowerIncreasedModerate
20IncreasedLowerHigherLow
30Further IncreasedLowHighVery Low
40May show further increaseLowMay start to decreaseVery Low

Note: These are general trends observed for many liposome formulations. The optimal cholesterol concentration for C16 GalCer liposomes should be determined experimentally.[2][3]

Table 2: Influence of Storage Conditions on the Stability of C16 GalCer Liposomes

ParameterCondition 1Expected OutcomeCondition 2Expected OutcomeCitation
Temperature 4°CHigh Stability25°C (Room Temp)Increased aggregation and leakage[6][8]
pH 7.4Optimal Stability5.5 (Acidic)Potential for lipid hydrolysis and aggregation[6]
Light Exposure Stored in DarkMinimized OxidationExposed to LightIncreased lipid peroxidation[5]

Experimental Protocols

Protocol 1: Preparation of C16 GalCer Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • This compound (C16 GalCer)

  • Phosphatidylcholine (e.g., POPC or DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Methodology:

  • Lipid Film Formation:

    • Dissolve C16 GalCer, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio (e.g., C16 GalCer:POPC:Cholesterol at 10:60:30).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipid mixture (e.g., 50-60°C) to form a thin, uniform lipid film on the inner surface of the flask.[4]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to the same temperature as the evaporation step) to the flask containing the lipid film.

    • Gently rotate the flask in a water bath at the same temperature for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).[4]

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times.[9] This process will form unilamellar vesicles (LUVs) with a more uniform size distribution.

    • Maintain the temperature of the extruder above the lipid mixture's Tc throughout the extrusion process.

  • Characterization and Storage:

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Store the final liposome suspension at 4°C.[5]

Protocol 2: Calcein (B42510) Leakage Assay to Assess Liposome Stability

Materials:

  • Calcein

  • Sephadex G-50 column or other size-exclusion chromatography setup

  • Liposome suspension prepared as in Protocol 1

  • Fluorescence spectrophotometer

  • Triton X-100 solution (10% v/v)

Methodology:

  • Encapsulation of Calcein:

    • Prepare the C16 GalCer liposomes using the thin-film hydration method as described in Protocol 1, but use a concentrated calcein solution (50-100 mM in buffer, pH 7.4) as the hydration medium. At this concentration, the calcein fluorescence is self-quenched.[10]

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated (free) calcein by passing the suspension through a Sephadex G-50 column.[10] Elute with the same buffer used for hydration. The liposomes will elute in the void volume, while the smaller free calcein molecules will be retained.

  • Leakage Measurement:

    • Dilute the purified calcein-loaded liposomes in the release buffer (e.g., PBS) in a cuvette to a suitable concentration for fluorescence measurement.

    • Monitor the fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm. An increase in fluorescence indicates leakage of calcein from the liposomes, as the dilution in the external medium relieves the self-quenching.[10]

    • The percentage of leakage at time 't' can be calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Where:

      • Ft is the fluorescence intensity at time 't'.

      • F0 is the initial fluorescence intensity at time 0.

      • Fmax is the maximum fluorescence intensity after complete lysis of the liposomes by adding a small volume of Triton X-100 solution (e.g., 10 µL of 10% Triton X-100).[11]

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Storage start Dissolve Lipids (C16 GalCer, PC, Cholesterol) in Chloroform film Thin-Film Formation (Rotary Evaporation) start->film Evaporate Solvent hydration Hydration with Buffer (Formation of MLVs) film->hydration Add Buffer & Hydrate extrusion Extrusion (Formation of LUVs) hydration->extrusion Size Reduction dls Size, PDI, Zeta Potential (DLS) extrusion->dls leakage Stability Assessment (Calcein Leakage Assay) extrusion->leakage storage Store at 4°C dls->storage leakage->storage

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

troubleshooting_guide cluster_aggregation Aggregation/Precipitation cluster_leakage Leakage of Encapsulated Content start Stability Issue Observed? aggregation Visible Aggregates or Increased Particle Size? start->aggregation Yes leakage Premature Drug Release? start->leakage Yes check_charge Check Zeta Potential aggregation->check_charge If close to zero check_storage Review Storage Conditions aggregation->check_storage If suboptimal check_conc Check Liposome Concentration aggregation->check_conc If high add_charge Incorporate Charged Lipid (e.g., PS, PG) check_charge->add_charge end Stable Liposomes add_charge->end optimize_storage Store at 4°C, pH 7.4 check_storage->optimize_storage optimize_storage->end dilute Dilute Suspension check_conc->dilute dilute->end check_chol Check Cholesterol Content leakage->check_chol If low check_lipids Review Lipid Composition leakage->check_lipids If diverse increase_chol Increase Cholesterol Molar Ratio check_chol->increase_chol increase_chol->end match_chains Match Acyl Chain Lengths check_lipids->match_chains match_chains->end

Caption: Troubleshooting decision tree for common stability issues with this compound liposomes.

References

challenges in quantifying C16 Galactosylceramide in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of C16 Galactosylceramide in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

A1: The accurate quantification of this compound (C16-GalCer) in complex samples like plasma, cerebrospinal fluid (CSF), or tissue homogenates presents several analytical challenges:

  • Isobaric Interference: C16-GalCer is isobaric with its isomer, C16-Glucosylceramide (C16-GlcCer). These molecules have the same mass and can be difficult to distinguish using mass spectrometry alone, requiring effective chromatographic separation.[1][2][3]

  • Matrix Effects: Biological samples contain a multitude of other lipids, proteins, and small molecules that can interfere with the ionization of C16-GalCer in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[4][5][6]

  • Low Abundance: C16-GalCer may be present at low concentrations in some biological matrices, requiring highly sensitive analytical methods for detection and quantification.

  • Extraction Efficiency: The efficiency of extracting C16-GalCer from the sample matrix can vary, impacting the final quantitative result. It is crucial to use a validated extraction protocol and appropriate internal standards to account for these variations.[7]

  • Selection of Internal Standard: Choosing a suitable internal standard that closely mimics the behavior of C16-GalCer during sample preparation and analysis is critical for accurate quantification.[8][9]

Q2: How can I differentiate between this compound and C16 Glucosylceramide in my samples?

A2: Differentiating between these isomers is a critical step for accurate quantification. Due to their structural similarity, specialized analytical techniques are required:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These chromatographic techniques can separate the isomers based on their differential interaction with the stationary phase of the analytical column. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating these polar isomers.[3][10]

  • Differential Ion Mobility Spectrometry (DMS): DMS is an orthogonal separation technique that separates ions based on their different mobility in an electric field. This can be used in conjunction with LC-MS/MS to resolve isomeric species that are difficult to separate by chromatography alone.[2]

Q3: What is the best internal standard to use for this compound quantification?

A3: The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. For C16-GalCer, common choices include:

  • Stable Isotope-Labeled this compound: This is the "gold standard" as it co-elutes with the endogenous C16-GalCer and experiences similar matrix effects and ionization efficiency. Examples include deuterated or 13C-labeled C16-GalCer.[9]

  • Odd-Chain Galactosylceramides: Non-naturally occurring odd-chain Galactosylceramides (e.g., C17-GalCer) are often used. They have similar extraction and chromatographic behavior to C16-GalCer but can be distinguished by their different mass in the mass spectrometer.[8][9]

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Use robust lipid extraction methods, such as a modified Bligh and Dyer or Folch extraction, to remove a significant portion of interfering substances.[7] Further cleanup steps, like solid-phase extraction (SPE) with silica (B1680970) gel, can also be beneficial.[7]

  • Use of an Appropriate Internal Standard: A good internal standard will co-elute with the analyte and be affected by matrix effects in a similar way, allowing for accurate correction of the signal.[8][9]

  • Chromatographic Separation: Good chromatographic separation can resolve the analyte of interest from co-eluting matrix components that may cause ion suppression or enhancement.

  • Method Validation: It is essential to validate your method by assessing matrix effects in different batches of the biological matrix you are analyzing.[4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Broadening, Tailing, or Splitting) Column contamination or degradation.1. Flush the column with a strong solvent. 2. If the problem persists, replace the analytical column.[11]
Inappropriate mobile phase composition or pH.1. Ensure the mobile phase is correctly prepared and degassed. 2. Verify the pH of the mobile phase.[11]
Sample overload.1. Dilute the sample and re-inject.
Retention Time Shifts Changes in mobile phase composition.1. Prepare fresh mobile phase. 2. Ensure consistent mixing if using a gradient.[11]
Column aging or temperature fluctuations.1. Equilibrate the column for a sufficient time. 2. Use a column oven to maintain a stable temperature.[11]
Air bubbles in the system.1. Purge the LC pumps and lines.[12]
Low Signal Intensity or No Peak Detected Inefficient extraction or sample loss.1. Review and optimize the extraction protocol. 2. Ensure complete solvent evaporation and reconstitution.
Ion suppression due to matrix effects.1. Improve sample cleanup. 2. Dilute the sample. 3. Use a more appropriate internal standard.[4][6]
Mass spectrometer source is dirty.1. Clean the ion source according to the manufacturer's instructions.[11]
Incorrect MS/MS transition parameters.1. Optimize the precursor and product ion masses and collision energy for C16-GalCer and the internal standard.
High Background Noise Contaminated solvents, reagents, or glassware.1. Use high-purity solvents and reagents. 2. Ensure all glassware is thoroughly cleaned.[11]
Carryover from a previous injection.1. Inject a blank solvent run to check for carryover. 2. Optimize the wash steps between injections.[13]
Leaks in the LC system.1. Inspect all fittings and connections for leaks.
Inconsistent or Non-Reproducible Results Variability in sample preparation.1. Ensure consistent and precise execution of the extraction and handling steps for all samples.
Unstable LC-MS system performance.1. Run system suitability tests before and during the analytical run to monitor performance.[11]
Degradation of standards or samples.1. Prepare fresh standard solutions. 2. Ensure proper storage of samples and standards.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of ceramides, including C16 species, using LC-MS/MS. These values can serve as a reference for method development and validation.

Table 1: Linearity and Limits of Quantification for Ceramide Species

Ceramide SpeciesLinearity Range (ng)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
C14 Ceramide2.8 - 178Not Specified0.01 - 0.50 ng/ml[7][8]
C16 Ceramide2.8 - 3571 pg0.01 - 0.50 ng/ml[7][8][14]
C18 Ceramide2.8 - 3571 pg0.01 - 0.50 ng/ml[7][8][14]
C18:1 Ceramide2.8 - 357Not Specified0.01 - 0.50 ng/ml[7][8]
C20 Ceramide2.8 - 357Not Specified0.01 - 0.50 ng/ml[7][8]
C24 Ceramide5.6 - 7141 pg0.01 - 0.50 ng/ml[7][8][14]
C24:1 Ceramide5.6 - 714Not Specified0.01 - 0.50 ng/ml[7][8]

Table 2: Recovery of Ceramide Subspecies from Biological Matrices

Biological MatrixRecovery Range (%)Reference
Human Plasma78 - 91[7]
Rat Liver70 - 99[7]
Rat Muscle71 - 95[7]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is based on the method described by Bligh and Dyer.

Materials:

  • Plasma sample

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Internal standard solution (e.g., C17-GalCer in chloroform/methanol)

  • Glass centrifuge tubes

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add a known amount of the internal standard.

  • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol and should be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (d18:1/16:0): The precursor ion will be the [M+H]+ adduct. The product ion is typically the sphingoid base fragment (m/z 264.3).[14] The exact precursor m/z should be calculated based on the chemical formula.

    • Internal Standard (e.g., C17 Galactosylceramide): The precursor ion will be the [M+H]+ adduct, and the product ion will also be the sphingoid base fragment.

  • Source Parameters: Optimize gas temperatures, gas flow rates, and ion spray voltage according to your instrument manufacturer's recommendations.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Complex Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC LC Separation (e.g., Reversed-Phase HPLC) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of C16-GalCer Calibration->Quantification

Caption: Workflow for this compound Quantification.

Signaling Pathway

signaling_pathway Cer Ceramide (C16) Enzyme Ceramide UDP-galactosyltransferase (CGT) Cer->Enzyme Apoptosis Apoptosis Cer->Apoptosis Accumulation can induce GalCer Galactosylceramide (C16) Enzyme->GalCer UDP-Galactose

Caption: Biosynthesis and Role of this compound.

References

Technical Support Center: C16 Galactosylceramide Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing immunofluorescence (IF) to detect C16 Galactosylceramide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to avoid artifacts when staining for this compound?

The most critical steps are fixation and permeabilization. Being a lipid, this compound is susceptible to extraction or epitope masking by inappropriate reagents. Formaldehyde is generally preferred over methanol (B129727) for fixation as it better preserves the lipid in the membrane.[1] For permeabilization, harsh detergents like Triton X-100 can disrupt membranes and should be used with caution, or replaced with milder detergents like saponin (B1150181) or digitonin (B1670571).[1]

Q2: I am observing high background in my this compound staining. What are the possible causes?

High background can be caused by several factors:

  • Non-specific antibody binding: The primary or secondary antibody may be binding to other molecules besides this compound. This can be due to the antibody concentration being too high.[2]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce. This can be checked by examining an unstained sample under the microscope.[3]

  • Inadequate blocking: The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., BSA or serum from the secondary antibody's host species) for a sufficient amount of time.[2][4]

Q3: My fluorescent signal for this compound is very weak or absent. What should I do?

Weak or no signal can be a result of:

  • Suboptimal primary antibody concentration: The concentration of your primary antibody may be too low. It is important to titrate the antibody to find the optimal concentration.

  • Epitope masking: The fixation process may have altered the this compound epitope, preventing the antibody from binding. You may need to try different fixation methods or perform antigen retrieval.

  • Incorrect filter sets: Ensure that the excitation and emission filters on your microscope are appropriate for the fluorophore you are using.[3]

  • Photobleaching: Protect your sample from excessive light exposure during staining and imaging.[3]

Q4: Can I use Triton X-100 for permeabilization when staining for this compound?

While Triton X-100 is a common permeabilizing agent, it can extract lipids from membranes and may not be ideal for this compound staining.[1] It is recommended to try milder detergents like saponin or digitonin first.[1] If Triton X-100 must be used, it should be at a low concentration (e.g., 0.1%) and for a short duration.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound immunofluorescence staining.

Problem 1: High Background Staining
Possible Cause Recommended Solution
Antibody concentration too high Titrate the primary and secondary antibody concentrations to determine the optimal dilution that provides a good signal-to-noise ratio.
Inadequate blocking Increase the blocking incubation time (e.g., to 1 hour at room temperature). Use 5-10% normal serum from the species the secondary antibody was raised in.
Non-specific secondary antibody binding Run a control where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or one that is pre-adsorbed against the species of your sample.
Autofluorescence Examine an unstained sample. If autofluorescence is present, you can try treating the sample with a quenching agent like Sodium Borohydride or using a different fluorophore with a longer wavelength.
Drying of the sample Ensure the sample remains hydrated throughout the staining procedure.
Problem 2: Weak or No Signal
Possible Cause Recommended Solution
Suboptimal antibody concentration Increase the concentration of the primary antibody and/or the incubation time.
Inefficient permeabilization If the target is intracellular, ensure adequate permeabilization. However, be cautious with lipids (see FAQs).
Epitope masking by fixative Try a different fixation protocol (e.g., lower concentration of formaldehyde, shorter fixation time). Consider performing an antigen retrieval step.
Primary and secondary antibody incompatibility Ensure the secondary antibody is designed to recognize the primary antibody's host species and isotype.
Photobleaching Minimize the sample's exposure to light. Use a mounting medium with an anti-fade reagent.

Experimental Protocols

Detailed Protocol for this compound Immunofluorescence Staining

This protocol is a general guideline and may require optimization for your specific cell or tissue type.

1. Cell/Tissue Preparation:

  • For cultured cells: Grow cells on sterile glass coverslips to an appropriate confluency.

  • For tissue sections: Use freshly prepared cryosections or paraffin-embedded sections.

2. Fixation:

  • Rinse samples briefly with Phosphate Buffered Saline (PBS).

  • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

3. Permeabilization:

  • Incubate with 0.1% Saponin in PBS for 10 minutes at room temperature.

  • Alternative: Use 0.1% Triton X-100 in PBS for 5 minutes, but be aware of potential lipid extraction.

  • Wash three times with PBS for 5 minutes each.

4. Blocking:

  • Incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Dilute the anti-C16 Galactosylceramide antibody to its optimal concentration in the blocking buffer.

  • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

6. Secondary Antibody Incubation:

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

7. Counterstaining and Mounting:

  • (Optional) Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

8. Imaging:

  • Image the samples using a fluorescence microscope with the appropriate filters for the chosen fluorophore.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_issue Identify Issue cluster_bg_causes High Background Causes cluster_signal_causes Weak/No Signal Causes cluster_solutions Solutions Start Staining Artifact Observed HighBg High Background Start->HighBg WeakSignal Weak/No Signal Start->WeakSignal AbConc_bg Antibody Conc. Too High HighBg->AbConc_bg Block_bg Inadequate Blocking HighBg->Block_bg Secondary_bg Non-specific Secondary HighBg->Secondary_bg Autofluor Autofluorescence HighBg->Autofluor AbConc_weak Antibody Conc. Too Low WeakSignal->AbConc_weak Perm Poor Permeabilization WeakSignal->Perm Mask Epitope Masking WeakSignal->Mask AbCompat Antibody Incompatibility WeakSignal->AbCompat Titrate Titrate Antibodies AbConc_bg->Titrate OptimizeBlock Optimize Blocking Block_bg->OptimizeBlock Control_Secondary Run Secondary Control Secondary_bg->Control_Secondary Control_Unstained Check Unstained Sample Autofluor->Control_Unstained AbConc_weak->Titrate OptimizePerm Optimize Permeabilization Perm->OptimizePerm AntigenRetrieval Antigen Retrieval Mask->AntigenRetrieval CheckAbSpec Check Antibody Specs AbCompat->CheckAbSpec

Caption: Troubleshooting workflow for this compound immunofluorescence.

mTOR_Pathway C16 This compound Receptor Cell Surface Receptor C16->Receptor binds PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates ProteinSynth Protein Synthesis S6K1->ProteinSynth fourEBP1->ProteinSynth inhibits inhibition CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

Caption: Simplified mTOR signaling pathway potentially modulated by this compound.

References

best practices for working with C16 Galactosylceramide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting tips, and detailed protocols for researchers, scientists, and drug development professionals working with C16 Galactosylceramide (GalCer) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound (d18:1/16:0), also known as N-Hexadecanoyl-β-D-Galactosylceramide, is a glycosphingolipid.[1] Its structure consists of a ceramide backbone (a sphingosine (B13886) base linked to a C16 palmitoyl (B13399708) fatty acid) and a galactose sugar moiety.[2] It is a key component of cell membranes, especially in the nervous system where it is crucial for the formation and maintenance of myelin sheaths.[2][3][4]

Q2: How should I store this compound? A2: this compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is stable for at least one to four years.[1][2] Stock solutions, once prepared, can be stored at -20°C or -80°C for up to one year in glass vials.[5][6]

Q3: What is the primary challenge when working with this compound in cell culture? A3: The primary challenge is its poor solubility in aqueous solutions, including standard cell culture media.[5] Direct addition of C16 GalCer dissolved in solvents like ethanol (B145695) or DMSO to media often results in precipitation, making it unavailable to the cells and leading to inconsistent results.[7]

Q4: In which solvents is this compound soluble? A4: It is readily soluble in a chloroform:methanol (2:1) mixture.[1][8] It is only slightly soluble in DMSO and methanol.[6] Effective solubilization for in vitro experiments requires specific protocols, often involving heat, sonication, and the use of carriers or detergents.[5]

Troubleshooting Guide

Problem: The compound precipitated after I added it to my cell culture medium.

  • Cause: This is the most common issue and is due to the low aqueous solubility of C16 GalCer. The solvent used for the stock solution (e.g., ethanol, DMSO) is miscible with the medium, but the lipid itself is not and crashes out of solution.[7]

  • Solution: Do not add the stock solution directly to the medium. You must use a specific solubilization protocol. The most effective methods involve creating a complex with a carrier like bovine serum albumin (BSA) or forming micelles using a detergent like Tween 20. Heating and sonication are often required to facilitate this process.[5][7] Always prepare a vehicle control (the solubilization solution without C16 GalCer) to treat a parallel set of cells.

Problem: I am observing high levels of cell death or unexpected toxicity.

  • Cause 1: Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of your solvent in the cell culture medium is low (typically <0.5% for DMSO). Prepare a vehicle control with the same final solvent concentration to confirm that the observed toxicity is due to the C16 GalCer and not the solvent.

  • Cause 2: Compound-Induced Apoptosis: this compound, like other ceramides, can be bioactive and may induce apoptosis or other cellular responses depending on the cell type and concentration.[9][10]

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint. Start with a low concentration (e.g., 1-10 µM) and titrate upwards.

Problem: My experimental results are inconsistent or not reproducible.

  • Cause 1: Incomplete Solubilization: If the C16 GalCer is not fully in solution or suspension, the actual concentration delivered to the cells will vary between experiments.

    • Solution: Be meticulous with the solubilization protocol. Visually inspect your stock solution before use to ensure there is no precipitate. Sonication in a water bath sonicator is often necessary to ensure a uniform suspension.[5]

  • Cause 2: Degradation of Stock Solution: Improper storage can lead to degradation of the lipid.

    • Solution: Aliquot your stock solution into single-use volumes and store at -80°C for long-term use.[6] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound (d18:1/16:0)

PropertyValueReference
Synonyms GalCer(d18:1/16:0), N-Hexadecanoyl-β-D-Galactosylceramide[1]
Molecular Formula C₄₀H₇₇NO₈[1][2]
Formula Weight 700.04 - 700.1 g/mol [1][2]
Purity ≥98% or >99% (TLC)[1]
Form Solid / Powder[1]

Table 2: Storage and Stability

ConditionDurationReference
Solid (Powder) ≥ 4 years at -20°C[1]
In Solvent 1 year at -80°C[6]
Shipping Ambient temperature (as solid)[1]

Table 3: Example In Vitro Experimental Concentrations

ApplicationCell TypeConcentrationEffectReference
Cytokine ProductionHuman Whole Blood Cultures30 µg/mL2- to 10-fold increase in IL-1β, IL-6, TNF-α[11]
Apoptosis ResistanceBreast Cancer CellsNot specifiedIncreased resistance to doxorubicin[9][10]

Experimental Protocols & Workflows

Protocol 1: Solubilization of this compound for Cell Culture

This protocol is adapted from methods for solubilizing poorly soluble lipids for in vitro use.[5]

Materials:

  • This compound powder

  • Chloroform:Methanol (2:1, v/v)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 0.5% (w/v) Tween 20 in PBS

  • Sterile glass vials

  • Nitrogen gas source

  • Water bath sonicator

  • Heating block or water bath (80-85°C)

Method:

  • Initial Dissolution: Dissolve a known amount of C16 GalCer powder in a chloroform:methanol (2:1) mixture in a glass vial. Vortex until fully dissolved.

  • Aliquoting: Dispense the solution into smaller, single-use glass vials based on the desired amount per experiment.

  • Solvent Evaporation: Evaporate the chloroform:methanol solvent under a gentle stream of nitrogen gas. This will leave a thin lipid film on the bottom and sides of the vial. This step is critical as the thin film is easier to resuspend than the original powder.

  • Resuspension (Choose one method):

    • Method A (DMSO): Add the required volume of DMSO to the vial to achieve a high-concentration stock (e.g., 1-10 mg/mL). Heat at 80°C for several minutes and sonicate in a water bath sonicator for at least 30 minutes or until the solution is clear. This stock can then be diluted in cell culture medium.

    • Method B (Tween 20): Add the required volume of 0.5% Tween 20 in PBS to the vial. Heat to 85°C until the solution appears cloudy, then remove from heat and allow it to cool to room temperature; it should become clear.[5] Sonicate to ensure a homogenous suspension.

  • Final Dilution: Just before treating your cells, dilute the resuspended stock solution to the final working concentration in your pre-warmed cell culture medium. Vortex gently immediately before adding to cells to prevent settling.

  • Controls: Always prepare a vehicle control by performing the exact same procedure (including heating and sonication) with the resuspension solution (e.g., DMSO or Tween 20 solution) but without the C16 GalCer.

Experimental Workflow Diagram

G cluster_prep Stock Preparation cluster_exp Cell Treatment powder C16 GalCer (Solid Powder) dissolve Dissolve in Chloroform:Methanol (2:1) powder->dissolve evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate film Thin Lipid Film evaporate->film resuspend Resuspend in Vehicle (e.g., DMSO + Heat/Sonication) film->resuspend stock Concentrated Stock Solution resuspend->stock dilute Dilute to Working Conc. in Pre-warmed Medium stock->dilute treat Treat Cells dilute->treat incubate Incubate (Time course) treat->incubate assay Perform Assay (e.g., ELISA, Western Blot) incubate->assay vehicle Vehicle Control (Solvent only) untreated Untreated Cells

Caption: Experimental workflow for preparing and using this compound in cell culture.

Signaling Pathways and Troubleshooting Logic

This compound and its metabolites can influence several key cellular signaling pathways. It has been shown to have pro-inflammatory effects by increasing the production of cytokines like TNF-α and IL-6.[11] Furthermore, related sphingolipids like C16-ceramide can modulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[12]

This compound Simplified Signaling Diagram

G cluster_mTOR mTOR Pathway Modulation cluster_Inflam Inflammatory Response cluster_Outcomes Cellular Outcomes GalCer This compound Membrane Cell Membrane Interaction GalCer->Membrane mTOR mTOR Signaling Membrane->mTOR modulates Cytokines Cytokine Production (TNF-α, IL-6) Membrane->Cytokines induces Akt Akt mTOR->Akt S6K S6K mTOR->S6K Apoptosis Apoptosis Akt->Apoptosis regulates Proliferation Cell Proliferation S6K->Proliferation Inflammation Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathways influenced by this compound.

Troubleshooting Logic Diagram

G start Problem Encountered (e.g., No Effect, High Toxicity) q1 Is the compound fully in solution/suspension? start->q1 a1_no Review/Optimize Solubilization Protocol. (See Protocol 1) q1->a1_no No q2 Did you include a vehicle control? q1->q2 Yes a1_yes Yes a2_no Repeat experiment with vehicle control to check for solvent toxicity. q2->a2_no No q3 Is the working concentration appropriate? q2->q3 Yes a2_yes Yes a3_no Perform a dose-response experiment to find the optimal concentration. q3->a3_no No q4 Are stock solutions stored correctly? q3->q4 Yes a3_yes Yes a4_no Prepare fresh stock solution, aliquot, and store at -80°C. Avoid freeze-thaw cycles. q4->a4_no No a4_yes Problem may be related to assay-specific conditions or cell line sensitivity. q4->a4_yes Yes

Caption: A logical flow for troubleshooting common in vitro issues with this compound.

References

solubilization of C16 Galactosylceramide using Tween20 and sonication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the solubilization of C16 Galactosylceramide using Tween 20 and sonication.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is an amphipathic molecule with a large hydrophobic ceramide tail and a hydrophilic galactose head group. This structure makes it inherently poorly soluble in water and prone to forming aggregates or micelles rather than a true solution.

Q2: What is the role of Tween 20 in the solubilization process?

A2: Tween 20 is a nonionic surfactant that aids in the dispersion and solubilization of hydrophobic molecules like this compound in aqueous solutions. It works by forming micelles that encapsulate the hydrophobic portion of the galactosylceramide, presenting a hydrophilic exterior to the aqueous solvent, thus increasing its stability in the solution.

Q3: Why is sonication necessary?

A3: Sonication uses ultrasonic frequencies to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high-energy shear forces that break down large aggregates of this compound, facilitating their interaction with Tween 20 micelles and promoting a more uniform and stable dispersion.

Q4: Can I use a solvent other than an aqueous buffer with Tween 20?

A4: While this compound is soluble in organic solvents like chloroform:methanol mixtures, these are often not compatible with downstream biological assays.[1] For cell culture and other in vitro experiments, aqueous buffers with a surfactant like Tween 20 are the preferred vehicle.

Q5: Is the final preparation a true solution or a suspension?

A5: The final preparation is typically a micro-dispersion or a suspension of micelles containing the this compound.[2] Depending on the concentration and the success of the solubilization protocol, it may appear clear to slightly hazy. A slightly cloudy solution can often still be used successfully in experiments.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent cloudiness or visible precipitate after sonication - Insufficient Tween 20 concentration.- Inadequate sonication time or power.- The concentration of this compound is too high.- The temperature is too low.- Increase the Tween 20 concentration in small increments (e.g., up to 0.5%).- Increase sonication time and/or power. If using a bath sonicator, ensure the sample is close to the energy source. For a probe sonicator, use short pulses on ice to prevent overheating.- Reduce the final concentration of this compound.- Gently warm the solution (e.g., to 37°C) during sonication.
Solution is initially clear but precipitates over time - The dispersion is not stable.- Storage temperature is too low.- Re-sonicate the solution briefly before use.- Prepare fresh solutions for each experiment.- Store at 4°C and avoid freezing, as this can disrupt the micellar structure.
Inconsistent experimental results - Inhomogeneous dispersion of this compound.- Ensure the solution is well-mixed and sonicated immediately before each use to ensure a consistent concentration is being aliquoted.
Low biological activity - Degradation of this compound due to excessive heat from sonication.- If using a probe sonicator, perform sonication in short pulses on ice to prevent overheating the sample.

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization with Tween 20 and Bath Sonication

This protocol is suitable for preparing this compound for in vitro cell-based assays.

Materials:

  • This compound

  • Tween 20

  • Phosphate Buffered Saline (PBS) or other desired aqueous buffer

  • Glass vials

  • Water bath sonicator

Methodology:

  • Prepare a stock solution of 10% Tween 20 in your desired buffer.

  • In a glass vial, add the required amount of this compound.

  • Add the appropriate volume of buffer and Tween 20 stock solution to achieve the final desired concentrations (e.g., 0.2 mg/mL this compound and 0.5% Tween 20).

  • Vortex the mixture briefly.

  • Place the vial in a water bath sonicator.

  • Sonicate for 30-60 minutes. The water in the sonicator may warm up; this can aid in solubilization.

  • Visually inspect the solution. It should appear as a clear to slightly hazy, uniform dispersion.

  • For best results, use the preparation immediately. If storage is necessary, store at 4°C and re-sonicate briefly before use.

Protocol 2: Solubilization using a Probe Sonicator

This protocol is for achieving a finer dispersion, but care must be taken to avoid overheating.

Materials:

  • This compound

  • Tween 20

  • Phosphate Buffered Saline (PBS) or other desired aqueous buffer

  • Glass vials

  • Probe sonicator

  • Ice bath

Methodology:

  • Prepare the this compound and Tween 20 mixture in a glass vial as described in Protocol 1.

  • Place the vial in an ice bath to dissipate heat generated during sonication.

  • Immerse the tip of the probe sonicator into the solution, ensuring it does not touch the sides or bottom of the vial.

  • Sonicate using short pulses (e.g., 10-20 seconds on, 20-30 seconds off) at a low to moderate power setting (e.g., 30-40% amplitude).

  • Continue for a total sonication "on" time of 5-10 minutes.

  • Monitor the solution for clarity.

  • Allow the solution to return to room temperature or the desired experimental temperature before use.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the solubilization of galactosylceramides. Note that optimal conditions may vary depending on the specific experimental requirements and equipment.

ParameterValue/RangeNotes
This compound Concentration 0.1 - 1.0 mg/mLHigher concentrations are more likely to result in a suspension rather than a clear solution.
Tween 20 Concentration 0.05% - 0.5% (v/v)A concentration of 0.5% is a common starting point for initial solubilization. Lower concentrations (0.05-0.1%) are often used in final assay buffers.[3]
Temperature Room Temperature to 80°CGentle warming to 37°C can aid solubilization. Higher temperatures may be used but increase the risk of degradation.[2]
Sonication Type Bath or ProbeBath sonication is gentler, while probe sonication is more energetic and can produce a finer dispersion.
Bath Sonication Parameters 30-120 minutesContinuous sonication.
Probe Sonication Parameters 5-15 minutes (total 'on' time)Use pulsed settings (e.g., 20 sec on, 30 sec off) at 30-60% power/amplitude on ice.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_characterization Characterization & Use prep1 Weigh C16 Galactosylceramide prep2 Prepare Buffer with Tween 20 (0.5%) prep1->prep2 Add to sol1 Vortex Mixture prep2->sol1 sol2 Sonicate (Bath or Probe) sol1->sol2 char1 Visual Inspection (Clear to Hazy) sol2->char1 char2 Use Immediately or Store at 4°C char1->char2

Caption: Experimental workflow for the solubilization of this compound.

troubleshooting_guide cluster_sonication Sonication Parameters cluster_concentration Concentration Check cluster_temperature Temperature Check start Start: Solution is Cloudy or has Precipitate q_sonication Was sonication adequate? start->q_sonication a_sonication_no Increase sonication time/power. Use pulsed sonication on ice for probe. q_sonication->a_sonication_no No q_concentration Are concentrations of C16-GalCer and Tween 20 optimal? q_sonication->q_concentration Yes a_sonication_no->q_concentration a_concentration_no Decrease C16-GalCer conc. or increase Tween 20 conc. (up to 0.5%). q_concentration->a_concentration_no No q_temp Was the solution warmed? q_concentration->q_temp Yes a_concentration_no->q_temp a_temp_no Gently warm to 37°C during sonication. q_temp->a_temp_no No end_success Result: Clear to Slightly Hazy Solution q_temp->end_success Yes a_temp_no->end_success

Caption: Troubleshooting decision tree for this compound solubilization.

References

heating and sonication methods for dissolving alpha-Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with alpha-Galactosylceramide (α-GalCer). The following information addresses common challenges encountered when dissolving this hydrophobic molecule, with a focus on heating and sonication methods.

Frequently Asked Questions (FAQs)

Q1: Why is my α-Galactosylceramide not dissolving in aqueous solutions?

Alpha-Galactosylceramide is an extremely hydrophobic molecule and is inherently insoluble in water and many common organic solvents like methanol (B129727) and ethanol.[1][2] To achieve dissolution in aqueous media for cell culture or in vivo studies, the use of detergents, such as Tween 20, and specific protocols involving heating and sonication are typically required.[2][3] Even with these methods, the result may be a cloudy suspension, which is often acceptable for use.[2][3]

Q2: I've heated my α-GalCer solution, but there are still visible particles. What should I do?

If particles remain after heating, sonication is the next recommended step.[1][2] It is crucial to perform sonication in a glass vial, as it is reportedly ineffective in plastic tubes.[1][2] A conventional water bath sonicator at standard amplitude can be used.[1][2] For some protocols, repeated cycles of warming and sonication may be necessary.[2]

Q3: My α-GalCer is dissolved in DMSO, but it precipitated when I diluted it in PBS. How can I prevent this?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a known issue.[2] To mitigate this, it is recommended that the aqueous medium contains 10% serum or BSA. Additionally, the DMSO stock solution should not be diluted more than 1:100.[2] Further heating and vortexing or sonication may be required to dissolve any precipitate that forms.[2]

Q4: Can I store α-Galactosylceramide in solution?

Yes, α-GalCer can be stored in solution in glass vials at 4°C or -20°C. It is reported to be stable for approximately 3 months when dissolved.[1]

Q5: Is it necessary to heat the solution to a high temperature? Will it affect the compound's integrity?

Heating is a common and necessary step in many protocols to dissolve α-GalCer. Temperatures as high as 80-85°C are frequently recommended.[1][2][4] These established protocols suggest that the compound remains stable and biologically active after such heat treatment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
α-GalCer powder is not dissolving in the initial solvent. Insufficient heating or sonication. Incorrect solvent.Ensure the recommended temperature and duration for heating and sonication are followed. Verify that the correct solvent system (e.g., with Tween 20) is being used.
Solution remains cloudy after heating and sonication. This is often normal for α-GalCer in aqueous media.A somewhat cloudy solution or suspension is generally acceptable for use in cell culture.[2][3]
Sonication does not seem to be effective. Using a plastic tube instead of a glass vial.Transfer the solution to a glass vial before sonication.[1][2]
Precipitate forms after diluting a DMSO stock. The compound is crashing out of solution upon contact with the aqueous buffer.Dilute the DMSO stock into an aqueous medium containing 10% serum or BSA. Avoid diluting the stock more than 1:100.[2]

Quantitative Data Summary: Dissolution Protocols

The following table summarizes various protocols for dissolving α-Galactosylceramide, highlighting the key quantitative parameters.

ProtocolSolvent/VehicleConcentrationHeating TemperatureSonicationReference
1 0.5% Tween 20, 0.9% NaClNot specified85°C until cloudyYes, if particles remain[1][2]
2 PBS with 0.5% Tween 200.2 mg/mL37°C2 hours[1][2]
3 DMSO1 mg/mL80°C for several minutes2 hours[1][2][4]
4 5.6% Sucrose, 0.75% L-histidine, 0.5% Tween 20Not specified80°C for several minutesYes[1][4]
5 DMSO (for stock), then PBS1 mg/mL (in DMSO)50°C (in PBS)A few minutes (in PBS)[5]

Experimental Protocols & Workflows

Below are detailed methodologies for dissolving α-Galactosylceramide.

Protocol A: Dissolution in Tween 20 / Saline

This protocol is suitable for preparing α-GalCer for in vitro and in vivo applications.

  • Add 0.5% Tween 20 in 0.9% NaCl solution to the α-GalCer powder.

  • Heat the solution to 85°C in a water bath until it turns cloudy.

  • Remove the vial from the water bath and allow it to cool to room temperature. The solution should become clear.

  • If any particles remain, sonicate the solution in a glass vial until the particles dissolve.

  • The solution can be filtered through a 0.2 µm filter if necessary.

G cluster_0 Protocol A: Tween 20 / Saline Method start Start with α-GalCer Powder add_solvent Add 0.5% Tween 20 in 0.9% NaCl start->add_solvent heat Heat to 85°C until cloudy add_solvent->heat cool Cool to Room Temperature heat->cool check_particles Particles Remain? cool->check_particles sonicate Sonicate in Glass Vial check_particles->sonicate Yes end Solution Ready for Use check_particles->end No sonicate->end

Workflow for dissolving α-GalCer using Tween 20 and saline.
Protocol B: Two-Step Dissolution using an Organic Solvent

This method is useful for creating aliquots and ensuring a thin film of the compound for better dissolution.

  • Dissolve the α-GalCer powder in a 2:1 mixture of chloroform:methanol.

  • Aliquot the desired amounts into glass vials.

  • Evaporate the solvent using a gentle stream of nitrogen gas to form a thin, dry film at the bottom of the vial.

  • To the dried film, add the final desired solvent (e.g., DMSO or PBS with 0.5% Tween 20) to achieve the target concentration.

  • Heating and sonication may be necessary to fully dissolve the film.

G cluster_1 Protocol B: Two-Step Method start Start with α-GalCer Powder dissolve_organic Dissolve in Chloroform:Methanol (2:1) start->dissolve_organic aliquot Aliquot into Glass Vials dissolve_organic->aliquot evaporate Evaporate Solvent with Nitrogen aliquot->evaporate add_final_solvent Add Final Aqueous Solvent (e.g., PBS + Tween 20) evaporate->add_final_solvent heat_sonicate Heat and/or Sonicate if Needed add_final_solvent->heat_sonicate end Solution Ready for Use heat_sonicate->end

Workflow for the two-step α-GalCer dissolution method.

References

Validation & Comparative

The Long and Short of It: C24 versus C16 Galactosylceramide in Myelin Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the roles of very-long-chain and long-chain galactosylceramides in the structure, stability, and function of the myelin sheath.

The myelin sheath, a specialized membrane rich in lipids, is essential for the rapid conduction of nerve impulses. Galactosylceramides (GalCer) are a major component of myelin, and the length of their fatty acid chain plays a critical role in the integrity and function of this vital structure. Myelin is uniquely enriched in very-long-chain fatty acids (VLCFAs), particularly C24 galactosylceramide, while shorter chain lengths like C16 are less common. This guide provides a detailed comparison of C24 and C16 galactosylceramide in myelin function, supported by experimental data from key studies.

At a Glance: Key Differences

FeatureC24 Galactosylceramide (VLCFA)This compound (Long-Chain)
Primary Role in Myelin Essential for myelin stability, compaction, and long-term integrity.[1][2][3]Insufficient for proper myelin formation and maintenance; its predominance leads to myelin defects.[1][2][3]
Abundance in Healthy Myelin HighLow
Impact on Myelin Structure Promotes a tightly packed, stable membrane structure.[4]Leads to thinner, less stable myelin sheaths.[1][2]
Clinical Relevance Deficiency is linked to severe neurological disorders with myelin degradation.[2][5]Increased relative abundance is a hallmark of certain demyelinating diseases.[3]

The Critical Role of Fatty Acid Chain Length: Experimental Evidence

Studies utilizing genetically modified mouse models have been instrumental in elucidating the distinct roles of C24 and C16 galactosylceramides. A key model is the Ceramide Synthase 2 (CerS2) knockout mouse. CerS2 is the enzyme responsible for synthesizing the C22-C24 ceramide precursors of galactosylceramide.[1][3] In its absence, the synthesis of very-long-chain sphingolipids is dramatically reduced, leading to a compensatory increase in shorter-chain sphingolipids, including C16- and C18-GalCer.[1][3]

Quantitative Analysis of Myelin Lipid Composition

The following table summarizes the changes in the fatty acid composition of hexosylceramides (which includes galactosylceramide) in the myelin of 6-week-old CerS2-deficient mice compared to wild-type littermates.

Hexosylceramide SpeciesWild-Type (CerS2fl/fl) Myelin (Relative Abundance)CerS2-deficient (CerS2ΔO/ΔO) Myelin (Relative Abundance)Fold Change
C16:0 LowSignificantly Increased
C18:0 LowSignificantly Increased
C22:0 HighSignificantly Decreased
C24:0 HighSignificantly Decreased
C24:1 HighSignificantly Decreased

Data adapted from studies on CerS2-deficient mice, which show a clear shift from C22-C24 to C16-C18 acyl chains in myelin sphingolipids.[3]

This profound shift in lipid composition has severe functional consequences.

Phenotypic Consequences of Altered Galactosylceramide Chain Length
PhenotypeWild-Type Mice (High C24-GalCer)CerS2-deficient Mice (High C16/C18-GalCer)
Myelin Thickness NormalReduced[1][2]
Myelinated Axons Normal percentageReduced percentage[1][2]
Myelin Stability StableProne to degeneration[1][2]
Motor Function NormalDeficits appear with age[2]
Lifespan NormalSignificantly reduced[1][2]

These findings are further supported by studies on mice deficient in the fatty acid elongase ELOVL1, which is also involved in the production of VLCFAs.[5][6] These mice also exhibit shortened acyl chains in myelin sphingolipids and display neurological deficits.[5][6]

Signaling Pathways and Structural Organization

The length of the galactosylceramide fatty acid chain directly influences the organization of the myelin membrane, particularly the formation of specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for signaling molecules.

C24 galactosylceramide, with its long, saturated acyl chain, is thought to be a key organizer of these rafts, promoting tight packing and stability.[4] This stable environment is crucial for the proper function of myelin proteins and for maintaining the integrity of the sheath. In contrast, the shorter C16 chain is less effective at promoting this ordered structure, leading to more fluid and less stable membranes.

G cluster_membrane Myelin Membrane cluster_raft Lipid Raft C24_GalCer C24 Galactosylceramide cluster_raft cluster_raft C24_GalCer->cluster_raft Promotes Formation C16_GalCer This compound Unstable_Myelin Unstable, Thin Myelin C16_GalCer->Unstable_Myelin Leads to Cholesterol Cholesterol Myelin_Proteins Myelin Proteins Myelination Oligodendrocyte Myelination Myelination->C24_GalCer Predominant Synthesis Myelination->C16_GalCer Altered Synthesis (e.g., CerS2 KO) Stable_Myelin Stable, Compact Myelin Axon_Support Proper Axonal Support & Conduction Stable_Myelin->Axon_Support Demyelination Demyelination & Neurodegeneration Unstable_Myelin->Demyelination cluster_raft->Stable_Myelin Ensures

Caption: Role of C24 vs. C16 GalCer in Myelin Lipid Raft Formation.

Experimental Methodologies

The following outlines a typical experimental workflow for investigating the role of galactosylceramide chain length in myelin function, based on studies of CerS2-deficient mice.

Generation of Animal Models
  • Cre-LoxP System: To specifically delete the CerS2 gene in myelinating cells (oligodendrocytes), mice carrying a floxed CerS2 allele (CerS2fl/fl) are crossed with mice expressing Cre recombinase under the control of an oligodendrocyte-specific promoter (e.g., CNP-Cre).

  • Genotyping: Offspring are genotyped using PCR to identify experimental (CerS2ΔO/ΔO) and control (CerS2fl/fl) animals.

Myelin Purification
  • Tissue Homogenization: Brain and spinal cord tissues are dissected and homogenized in a sucrose (B13894) solution.

  • Sucrose Density Gradient Centrifugation: The homogenate is layered onto a discontinuous sucrose gradient and centrifuged at high speed. Myelin, being lipid-rich and thus of low density, will fractionate at the interface of the lower concentration sucrose layers.

  • Osmotic Shock: The crude myelin fraction is subjected to osmotic shock in distilled water to remove trapped axoplasm.

  • Repeated Centrifugation: The myelin is washed and pelleted multiple times to achieve high purity.

Lipid Analysis
  • Lipid Extraction: Lipids are extracted from the purified myelin using a chloroform/methanol solvent system.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted lipids are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify individual lipid species, including galactosylceramides with different fatty acid chain lengths.[6]

Histological and Ultrastructural Analysis
  • Immunohistochemistry: Brain and spinal cord sections are stained with antibodies against myelin-specific proteins (e.g., Myelin Basic Protein - MBP) to visualize the overall myelin structure.

  • Electron Microscopy: Tissues are fixed, embedded, and sectioned for transmission electron microscopy (TEM) to examine the ultrastructure of the myelin sheath, including its thickness and compaction.

G cluster_workflow Experimental Workflow Animal_Model Generate CerS2 KO Mice Myelin_Purification Purify Myelin Animal_Model->Myelin_Purification Histology Histology & EM Animal_Model->Histology Lipid_Analysis LC-MS/MS Lipidomics Myelin_Purification->Lipid_Analysis Data_Analysis Analyze Data Lipid_Analysis->Data_Analysis Histology->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for Analyzing Galactosylceramide Function in Myelin.

Conclusion

The evidence strongly indicates that C24 galactosylceramide is not merely an abundant lipid in myelin but a critical structural component essential for the sheath's stability and long-term function. The substitution of C24 with shorter-chain galactosylceramides like C16 leads to significant myelin defects, highlighting the crucial role of very-long-chain fatty acids in the central nervous system. These findings have important implications for understanding the molecular basis of demyelinating diseases and for the development of potential therapeutic strategies.

References

A Comparative Guide to the Biological Activities of C16 Galactosylceramide and C16 Glucosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of C16 Galactosylceramide (C16-GalCer) and C16 Glucosylceramide (C16-GlcCer). These two monohexosylceramides, differing only by the epimerization at the 4'-hydroxyl group of their sugar moiety, exhibit profoundly distinct roles in cellular and systemic physiology, particularly in the modulation of the immune system. This document summarizes their comparative immunomodulatory functions, presents quantitative data from key experiments, details the underlying experimental protocols, and visualizes the critical signaling pathways.

Structural and Functional Overview

Glycosphingolipids (GSLs) are integral components of cell membranes, participating in cell signaling, recognition, and adhesion. The seemingly minor structural difference between Galactosylceramide (GalCer) and Glucosylceramide (GlcCer)—the orientation of a single hydroxyl group on the hexose (B10828440) ring—dictates their interaction with distinct enzymes and receptors, leading to vastly different biological outcomes.[1][2]

  • This compound (C16-GalCer) : Particularly the α-anomer, is renowned as a potent agonist for invariant Natural Killer T (iNKT) cells.[3] When presented by the antigen-presenting molecule CD1d, α-GalCer activates iNKT cells to rapidly produce a cascade of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines, making it a powerful tool for studying and modulating immune responses in contexts like cancer and infection.[4][5]

  • C16 Glucosylceramide (C16-GlcCer) : The α-anomer of GlcCer is generally considered a much weaker iNKT cell agonist compared to α-GalCer.[4][6] While some mammalian GlcCer fractions have shown an ability to activate iNKT cells, this activity is often attributed to rare, minor components within the fraction rather than the bulk β-GlcCer.[7][8] In metabolic pathways, GlcCer serves as a crucial precursor for complex GSLs, and its dysregulation is associated with lysosomal storage disorders like Gaucher disease.[1][2]

The primary focus of this comparison is on the α-anomers due to their well-documented and differential immunomodulatory activities mediated through the CD1d-iNKT cell axis.

Comparative Biological Activity: iNKT Cell Activation

The most striking difference between α-GalCer and α-GlcCer lies in their efficacy at activating iNKT cells. This is fundamentally due to differences in how they are presented by CD1d molecules and recognized by the iNKT T-cell receptor (TCR). The stability of the resulting ternary complex (TCR-glycolipid-CD1d) is a critical determinant of the signaling strength and duration.[4]

Quantitative Data Summary

The following table summarizes the comparative potency of α-GalCer and α-GlcCer in activating iNKT cells, based on typical findings in the field. It is important to note that the canonical α-GalCer used in many studies (KRN7000) has a longer C26 acyl chain, but the principles of differential activation hold for C16 variants.

ParameterC16 α-GalactosylceramideC16 α-GlucosylceramideReference
iNKT Cell Activation Potency HighVery Low / Negligible[4][6]
Typical EC₅₀ for IL-2 Release ~1-10 ng/mL>1000 ng/mL[4]
IFN-γ (Th1) Induction Potent InductionWeak to no induction[4]
IL-4 (Th2) Induction Potent InductionWeak to no induction[4]
CD1d Binding Affinity Moderate to HighLower than α-GalCer[9]
TCR-CD1d Complex Stability HighLow[4]

Key Findings:

  • α-Galactosylceramide is thousands of times more potent than α-Glucosylceramide at inducing cytokine release from iNKT cells.[4]

  • The difference in activity is primarily attributed to the lower stability of the complex formed between the iNKT TCR and the CD1d-α-GlcCer complex.[4]

Signaling Pathways and Molecular Interactions

The activation of iNKT cells by glycolipid antigens presented on CD1d initiates a canonical TCR signaling cascade. While the components of the pathway are the same for both C16-GalCer and C16-GlcCer, the intensity and duration of the signal differ dramatically, leading to the observed differences in biological response. The potent response from α-GalCer leads to robust downstream signaling, whereas the weak and unstable binding of α-GlcCer results in a signal that is often below the threshold for full cellular activation.

G iNKT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR Invariant TCR (Vα14-Jα18) CD1d->TCR Ternary Complex Formation (High stability for α-GalCer) (Low stability for α-GlcCer) Glycolipid α-GalCer (Strong Agonist) α-GlcCer (Weak Agonist) Glycolipid->CD1d Loading Lck Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT SLP-76 ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates TF NFAT, AP-1 NF-κB PLCg->TF activates Cytokines Cytokine Production (IFN-γ, IL-4) TF->Cytokines induce transcription

Caption: iNKT cell signaling initiated by glycolipid-CD1d recognition.

Experimental Methodologies

This section details standardized protocols for comparing the biological activity of C16-GalCer and C16-GlcCer.

In Vitro iNKT Cell Activation Assay

This assay quantifies the potency of glycolipids by measuring cytokine production from a co-culture of antigen-presenting cells and iNKT cells.

Objective: To determine the concentration-dependent activation of iNKT cells by measuring IL-2 or IFN-γ secretion.

Materials:

  • Antigen-Presenting Cells (APCs): A20 cells stably transfected with mouse CD1d (A20-CD1d).

  • iNKT Cells: DN32.D3 mouse iNKT hybridoma cell line.

  • Glycolipids: C16 α-GalCer and C16 α-GlcCer, dissolved in a vehicle (e.g., 0.5% Tween 20 in DMSO).

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, penicillin-streptomycin.

  • Assay Plates: 96-well flat-bottom tissue culture plates.

  • Cytokine Detection: ELISA kit for mouse IL-2 or IFN-γ.

Protocol:

  • APC Plating: Seed A20-CD1d cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Glycolipid Loading: Prepare serial dilutions of C16-GalCer and C16-GlcCer (e.g., from 1000 ng/mL to 0.1 ng/mL). Add 25 µL of each dilution to the wells containing APCs. Include a vehicle-only control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for glycolipid loading onto CD1d.

  • iNKT Cell Addition: Add DN32.D3 iNKT hybridoma cells at a density of 5 x 10⁴ cells/well in 75 µL of medium.

  • Co-culture: Incubate the co-culture for an additional 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect 100 µL of the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of IL-2 or IFN-γ in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the cytokine concentration against the log of the glycolipid concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ for each compound.

G Experimental Workflow: iNKT Cell Activation Assay start Start plate_apc Plate CD1d+ APCs start->plate_apc add_lipid Add Serial Dilutions of Glycolipids (C16-GalCer, C16-GlcCer) plate_apc->add_lipid incubate1 Incubate (18-24h) for Lipid Loading add_lipid->incubate1 add_inkt Add iNKT Hybridoma Cells incubate1->add_inkt incubate2 Co-culture (24h) add_inkt->incubate2 collect Collect Supernatant incubate2->collect elisa Quantify Cytokines (ELISA) collect->elisa analyze Analyze Data (Calculate EC₅₀) elisa->analyze end End analyze->end

Caption: Workflow for in vitro measurement of iNKT cell activation.
CD1d Binding Assay

This protocol describes a competitive ELISA to assess the relative binding affinity of glycolipids to soluble CD1d molecules.

Objective: To determine the IC₅₀ value for C16-GalCer and C16-GlcCer, representing their ability to compete with a known biotinylated ligand for binding to CD1d.

Materials:

  • Recombinant CD1d: Soluble mouse or human CD1d-IgG fusion protein.

  • Coating Antibody: Anti-mouse IgG antibody.

  • Competitor Glycolipids: C16 α-GalCer and C16 α-GlcCer.

  • Tracer Ligand: A known biotinylated CD1d ligand (e.g., biotinylated-phosphatidylethanolamine).

  • Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Assay Plates: 96-well high-binding ELISA plates.

  • Wash and Blocking Buffers: PBS-Tween 20 (PBST) and a blocking buffer (e.g., 1% BSA in PBST).

Protocol:

  • Plate Coating: Coat a 96-well plate with anti-mouse IgG antibody overnight at 4°C.

  • Blocking: Wash the plate with PBST and block with blocking buffer for 2 hours at room temperature.

  • CD1d Capture: Wash the plate and add the soluble CD1d-IgG fusion protein. Incubate for 2 hours at room temperature to allow capture by the coated antibody.

  • Competitive Binding: Wash the plate. Add serial dilutions of the competitor glycolipids (C16-GalCer, C16-GlcCer) to the wells, immediately followed by the addition of a fixed, sub-saturating concentration of the biotinylated tracer ligand.

  • Incubation: Incubate the plate for 18-24 hours at room temperature to allow the competition to reach equilibrium.

  • Detection: Wash the plate thoroughly to remove unbound lipids. Add Streptavidin-HRP and incubate for 1 hour.

  • Development: Wash the plate and add TMB substrate. Stop the reaction with stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Plot the percentage of inhibition (relative to wells with no competitor) against the log of the competitor concentration. Calculate the IC₅₀ value for each glycolipid.

Conclusion and Implications

The biological activities of this compound and C16 Glucosylceramide are dramatically different, a fact dictated by the stereochemistry of a single hydroxyl group.

  • α-Galactosylceramide is a potent immunostimulant, acting as a strong agonist for iNKT cells. Its ability to elicit robust and diverse cytokine responses makes it a valuable candidate for vaccine adjuvants and cancer immunotherapies.[10][11] However, its tendency to induce iNKT cell anergy upon repeated stimulation is a critical consideration for therapeutic development.[3]

  • α-Glucosylceramide is a very weak iNKT cell agonist and is generally considered immunologically inert in this context. Its primary biological significance lies in its role as a metabolic precursor for a vast array of complex glycosphingolipids.

For researchers in drug development, this stark difference highlights the exquisite specificity of immune recognition. While C16-GalCer and its analogues are actively explored for their therapeutic potential in boosting immune responses, C16-GlcCer-related pathways are more often targets for therapies addressing metabolic disorders like Gaucher disease. Understanding these fundamental differences is crucial for the rational design of novel therapeutics targeting glycosphingolipid-mediated pathways.

References

C16 Galactosylceramide vs. Psychosine: A Comparative Guide to Biomarkers for Krabbe Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2][3] This enzymatic defect leads to the accumulation of specific lipids, primarily galactosylceramide and its cytotoxic deacylated form, psychosine (B1678307) (galactosylsphingosine), in the nervous system.[1][4] The progressive demyelination that characterizes Krabbe disease results in severe neurological impairment and, in its most common infantile form, is fatal within the first few years of life.[3] Accurate and reliable biomarkers are crucial for early diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a detailed comparison of two key substrates of GALC, C16 galactosylceramide and psychosine, as potential biomarkers for Krabbe disease, supported by experimental data and protocols.

Comparative Analysis of Biomarker Performance

Psychosine has emerged as the more specific and sensitive biomarker for Krabbe disease, particularly for newborn screening and diagnosis of the infantile form.[5][6][7][8] While galactosylceramide is a primary substrate of GALC, its accumulation pattern is more complex and less directly correlated with disease severity. In fact, in long-standing cases of Krabbe disease, the concentration of galactosylceramide in the brain can be paradoxically reduced.[9]

BiomarkerPathophysiological RoleCorrelation with Disease SeverityUtility in Newborn Screening
This compound A major component of myelin; its accumulation contributes to the formation of globoid cells.[2][3]Less direct. Brain levels may be paradoxically reduced in chronic cases.[9]Limited utility as a primary screening marker.
Psychosine A cytotoxic lipid that induces apoptosis of myelin-producing cells (oligodendrocytes and Schwann cells), leading to demyelination.[1][10]Strong positive correlation. Higher levels are associated with more severe, early-onset disease.[1]Highly specific marker for infantile Krabbe disease, used as a second-tier test.[6][7][8]
Quantitative Data Summary

The following table summarizes the reported levels of psychosine in dried blood spots (DBS) for different Krabbe disease phenotypes. Data for this compound in DBS is not as readily available or utilized for diagnostic purposes.

CohortPsychosine Concentration in DBS (nmol/L)Reference
Healthy Controls/Carriers< 0.71[6]
Asymptomatic Newborns (NBS positive)0.71 - 3[6]
Later-Onset Krabbe Disease2 - 10[7]
Early-Infantile Krabbe Disease> 3 (often >10)[6][7]

Note: These values are indicative and may vary between laboratories. It is crucial to establish laboratory-specific reference ranges.

Experimental Protocols

Quantification of Psychosine and this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of psychosine and galactosylceramides in biological samples.[5][11][12]

1. Sample Preparation (from Dried Blood Spots - DBS)

  • Punching: A 3 mm DBS punch is placed into a 96-well plate.

  • Extraction: An extraction solution containing methanol (B129727) and an internal standard (e.g., d5-psychosine) is added to each well.[5] The plate is then agitated to facilitate the extraction of lipids.

  • Purification (Optional but recommended for plasma): For plasma samples, solid-phase extraction using a silica (B1680970) gel column may be employed to isolate sphingolipids.

2. Chromatographic Separation

  • LC System: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A C18 or similar reverse-phase column is typically employed.

  • Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/methanol with formic acid, is used to separate the analytes.

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[11]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the specific precursor ion for each analyte and a characteristic product ion after collision-induced dissociation.[11][12]

    • MRM Transitions (example for this compound): While not explicitly detailed for C16 GalCer in the search results, a general transition for a C16 ceramide is m/z 538 -> 264.[11]

    • MRM Transitions (for Psychosine): The specific m/z transitions for psychosine and its internal standard are monitored.

4. Data Analysis

  • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve constructed using standards of known concentrations.

Visualizations

Metabolic Pathway in Krabbe Disease

Caption: Metabolic pathway of galactosylceramide and psychosine in Krabbe disease.

Experimental Workflow for Biomarker Quantification

biomarker_workflow cluster_sample 1. Sample Collection & Preparation cluster_analysis 2. Analytical Measurement cluster_data 3. Data Processing & Interpretation cluster_result 4. Result DBS Dried Blood Spot (DBS) Collection Punch DBS Punching DBS->Punch Extraction Lipid Extraction with Internal Standard Punch->Extraction LC LC Separation (e.g., UHPLC) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration & Ratio Calculation (Analyte/Internal Standard) MS->Integration Quantification Quantification against Calibration Curve Integration->Quantification Comparison Comparison to Reference Ranges Quantification->Comparison Result Diagnostic/Prognostic Information Comparison->Result

Caption: Experimental workflow for LC-MS/MS quantification of Krabbe disease biomarkers.

Conclusion

The validation of psychosine as a robust and clinically relevant biomarker has significantly advanced the diagnosis and management of Krabbe disease. Its strong correlation with disease severity and its utility in newborn screening make it superior to this compound for these applications. While this compound plays a role in the pathophysiology of the disease, its utility as a standalone biomarker is limited. Future research and drug development efforts should continue to leverage psychosine as a key endpoint for assessing therapeutic response and disease progression in Krabbe disease. Further investigation into other potential biomarkers, such as lactosylceramide (B164483), may also provide additional insights into the complex pathology of this disease.[13][14]

References

Unveiling the Molecular Handshake: A Guide to C16 Galactosylceramide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between lipids and proteins is paramount. This guide provides a comparative overview of the known protein interactions with C16 Galactosylceramide, a crucial sphingolipid in cellular processes. While direct quantitative binding data for the C16 variant is often extrapolated from studies on general galactosylceramides or their synthetic analogs, this guide synthesizes the available information to offer a clear perspective on its biological significance.

This compound (C16-GalCer) is a key component of cell membranes, particularly enriched in the myelin sheath of the nervous system and in lipid rafts, where it participates in crucial cellular events ranging from signal transduction to pathogen recognition.[1] Its interactions with specific proteins are fundamental to these roles. This guide explores the confirmed interactions of C16-GalCer with several key proteins, presents the experimental methodologies used to ascertain these connections, and visualizes the associated cellular pathways.

Comparative Analysis of Protein Interactions

While specific binding affinities for this compound are not always available, studies on galactosylceramides (GalCer) and their analogs provide valuable insights into the nature of these interactions. The following table summarizes the known interactions, highlighting the proteins involved, the observed biological outcomes, and the experimental techniques used for confirmation. It is important to note that much of the quantitative data has been generated using α-galactosylceramide (α-GalCer), a potent synthetic analog.

Interacting ProteinBiological Context/SignificanceQuantitative Binding Data (Alternative Analogs)Experimental Methods Used
HIV-1 gp120 Serves as an alternative receptor for HIV-1 entry into CD4-negative cells, such as those in the brain and colon.[2]A dissociation constant (Kd) of 17 nM was determined for the binding of a clade C HIV-1 gp140 to GalCer liposomes.[3]HPTLC-based binding assay, Liposome flotation assay, Surface Plasmon Resonance (SPR).[2][4]
CD1d Presentation of glycolipid antigens to Natural Killer T (NKT) cells, initiating an immune response. The length of the lipid chain can modulate the affinity of the NKT cell T-cell receptor (TCR).[5]The affinity of an invariant NKT TCR for human CD1d loaded with α-GalCer was measured to have a Kd of 1.6 μM.[5]Surface Plasmon Resonance (SPR).[5][6]
CLN3 The CLN3 protein, implicated in Juvenile Neuronal Ceroid Lipofuscinosis (Batten disease), possesses a GalCer binding domain and is involved in the transport of GalCer from the Golgi to lipid rafts.[7][8]Wild-type CLN3 protein has been shown to bind GalCer, though specific quantitative affinity data for the C16 variant is not currently available.[8]Co-localization studies, in vitro binding assays.[7][9]

Experimental Protocols

The confirmation and quantification of this compound-protein interactions rely on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for three key experimental approaches.

High-Performance Thin-Layer Chromatography (HPTLC)-Based Protein Binding Assay

This method allows for the direct assessment of a protein's ability to bind to a specific glycolipid separated on a TLC plate.

  • Glycolipid Separation: A solution containing this compound is applied as a band onto a high-performance thin-layer chromatography (HPTLC) plate. The plate is then developed in a chromatography chamber with an appropriate solvent system to separate the lipid.

  • Plate Preparation: After development, the plate is thoroughly dried. To minimize non-specific protein binding, the plate is treated with a blocking agent, such as a solution of polyisobutylmethacrylate.

  • Protein Incubation: The HPTLC plate is then overlaid with a solution containing the protein of interest (e.g., HIV-1 gp120) in a suitable binding buffer. The incubation is typically carried out for several hours at a controlled temperature to allow for binding to occur.

  • Washing: Following incubation, the plate is washed multiple times with a washing buffer (e.g., PBS) to remove any unbound protein.

  • Detection: The bound protein is detected using a specific primary antibody against the protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a chromogenic or chemiluminescent substrate allows for the visualization of the band corresponding to this compound where the protein has bound.[10]

Liposome Flotation Assay

This technique is used to study the interaction of proteins with lipids in a more physiologically relevant membrane-like context.

  • Liposome Preparation: Liposomes are prepared by drying a mixture of lipids, including this compound and a fluorescently labeled lipid, under a stream of nitrogen gas. The resulting lipid film is then hydrated with a buffer to form multilamellar vesicles. These are further processed by sonication or extrusion to create small unilamellar vesicles (SUVs).

  • Protein-Liposome Incubation: The protein of interest is incubated with the prepared liposomes to allow for binding.

  • Density Gradient Centrifugation: The protein-liposome mixture is adjusted to a high sucrose (B13894) concentration and placed at the bottom of an ultracentrifuge tube. A discontinuous sucrose gradient (e.g., layers of decreasing sucrose concentration) is carefully layered on top.

  • Flotation: The tube is subjected to ultracentrifugation. Due to their lower density, the liposomes, along with any bound protein, will float up to the interface of the lower sucrose layers. Unbound protein will remain at the bottom of the tube.

  • Analysis: Fractions are carefully collected from the top to the bottom of the gradient. The presence of the protein in each fraction is analyzed by SDS-PAGE and Western blotting, while the location of the liposomes is determined by measuring the fluorescence of the labeled lipid. Co-localization of the protein and the fluorescent lipid in the top fractions indicates a direct interaction.[11][12][13]

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time quantitative analysis of binding kinetics and affinity.[14][15][16]

  • Sensor Chip Preparation: A sensor chip with a gold surface is functionalized to capture liposomes. For example, an L1 sensor chip contains a lipophilic surface that allows for the stable capture of lipid vesicles.

  • Liposome Immobilization: Liposomes containing this compound are injected over the sensor chip surface and are captured, forming a lipid bilayer.

  • Binding Analysis: A solution containing the protein of interest (the analyte) is flowed over the immobilized liposomes. The binding of the protein to the this compound in the liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Kinetic and Affinity Determination: By measuring the change in RU over time during the association (analyte flowing over the surface) and dissociation (buffer flowing over the surface) phases, the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) can be calculated.[6][17]

Visualizing Cellular Pathways and Workflows

To better illustrate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow_spr cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chip Prepare Sensor Chip (L1) immobilize Immobilize Liposomes on Chip prep_chip->immobilize prep_lipo Prepare C16-GalCer Liposomes prep_lipo->immobilize inject_protein Inject Protein Analyte immobilize->inject_protein measure_assoc Measure Association (kon) inject_protein->measure_assoc inject_buffer Inject Buffer measure_assoc->inject_buffer measure_dissoc Measure Dissociation (koff) inject_buffer->measure_dissoc calc_kd Calculate Affinity (KD) measure_dissoc->calc_kd

Surface Plasmon Resonance (SPR) Workflow for analyzing C16-GalCer protein interactions.

cln3_trafficking_pathway cluster_synthesis Synthesis & Initial Transport cluster_trafficking CLN3-Mediated Trafficking cluster_destination Destination ER Endoplasmic Reticulum (Ceramide Synthesis) Golgi Golgi Apparatus (GalCer Synthesis) ER->Golgi Ceramide Transport CLN3_binding C16-GalCer binds to CLN3 Protein Golgi->CLN3_binding GalCer available in Golgi Vesicular_transport Vesicular Transport CLN3_binding->Vesicular_transport CLN3 facilitates packaging into transport vesicles Lipid_raft Plasma Membrane Lipid Raft Vesicular_transport->Lipid_raft Delivery to Plasma Membrane

CLN3-mediated trafficking of C16-Galactosylceramide from the Golgi to lipid rafts.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced C16 Galactosylceramide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of synthetic and naturally sourced C16 Galactosylceramide (C16-GalCer), a critical glycosphingolipid in neuroscience and immunology research. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications. This analysis covers key performance parameters, including purity, source-dependent variability, and cost-effectiveness, supported by experimental data and detailed protocols.

Executive Summary

This compound is a vital component of myelin sheaths in the nervous system and a potent activator of invariant Natural Killer T (iNKT) cells, making it a valuable tool in studying neurodegenerative diseases and developing immunotherapies. The choice between synthetic and naturally sourced C16-GalCer can significantly impact experimental outcomes due to differences in purity, isomeric consistency, and the presence of potential contaminants. Synthetic C16-GalCer offers high purity and batch-to-batch consistency, whereas naturally sourced variants are often heterogeneous mixtures. This guide elucidates these differences to aid in the selection of the most appropriate reagent for research needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between synthetic and naturally sourced this compound.

Table 1: Purity and Physicochemical Properties

ParameterSynthetic this compoundNaturally Sourced this compound
Purity Typically ≥98% to >99% [cite 2, 3, 4, 5]Variable; often a heterogeneous mixture of related glycolipids [cite 23]
Chemical Structure Homogeneous, single defined isomer (α or β anomer) [cite 3]Mixture of isomers and analogs with variations in the sphingoid backbone and fatty acid chains [cite 23]
Molecular Formula C₄₀H₇₇NO₈ [cite 2]Variable
Molecular Weight ~700.04 g/mol [cite 3]Average molecular weight may vary
Physical Form Solid [cite 2, 4, 5]Solid or waxy solid
Solubility Soluble in Chloroform:Methanol (2:1) [cite 2]Generally soluble in similar organic solvent mixtures

Table 2: Source and Cost Comparison

ParameterSynthetic this compoundNaturally Sourced this compound
Primary Source Chemical Synthesis [cite 14]Marine sponges (e.g., Agelas mauritianus), microbial cultures (e.g., Bacteroides fragilis), or extraction from tissues [cite 7, 14, 16]
Potential Contaminants Residual solvents, reagents from synthesisOther lipids, proteins, and cellular components from the source organism [cite 7]
Cost per mg (USD) ~$88 -
93for1mg;93 for 1 mg; ~93for1mg;
384 - $412 for 5 mg [cite 5]
Varies widely based on purity and supplier
Lot-to-Lot Consistency HighLow to moderate

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound from different sources.

Protocol 1: In Vitro iNKT Cell Activation and Cytokine Analysis

This protocol outlines the stimulation of iNKT cells with C16-GalCer and subsequent analysis of cytokine production by intracellular cytokine staining (ICS) and flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated iNKT cells

  • Synthetic or naturally sourced this compound

  • Complete RPMI-1640 medium

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for positive control)

  • Brefeldin A

  • Anti-CD3, Anti-TCRβ, and CD1d tetramers loaded with α-GalCer for cell surface staining

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against IFN-γ and IL-4

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. For enriched iNKT cell populations, further purification can be performed using magnetic-activated cell sorting (MACS). Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Stimulation:

    • Plate 1 x 10⁶ cells per well in a 24-well plate.

    • Add this compound to the desired final concentration (typically ranging from 10 ng/mL to 1 µg/mL). Include an unstimulated control (vehicle only) and a positive control (PMA/Ionomycin).

    • Incubate cells at 37°C in a 5% CO₂ incubator for 4-6 hours.

    • Add Brefeldin A to a final concentration of 10 µg/mL for the last 2-4 hours of incubation to inhibit cytokine secretion. [cite 5, 9]

  • Surface Staining:

    • Harvest the cells and wash with ice-cold PBS containing 2% FBS.

    • Stain for surface markers (e.g., Anti-CD3, Anti-TCRβ, and α-GalCer-loaded CD1d tetramers) for 30 minutes on ice in the dark.

    • Wash the cells twice with staining buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in 100 µL of permeabilization buffer for 10 minutes. [cite 4]

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-IFN-γ and anti-IL-4 antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry:

    • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

    • Gate on the iNKT cell population (e.g., CD3⁺ and α-GalCer-CD1d tetramer⁺) and analyze the expression of IFN-γ and IL-4.

Protocol 2: CD1d Binding Analysis using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding kinetics of C16-GalCer to the CD1d protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or a lipid-capturing chip like L1)

  • Recombinant soluble CD1d protein

  • Synthetic or naturally sourced this compound

  • Running buffer (e.g., HBS-EP+)

  • Lipid vesicle preparation reagents (if using an L1 chip)

Procedure:

  • Sensor Chip Preparation:

    • For covalent immobilization (CM5 chip): Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS. Covalently couple the recombinant CD1d protein to the surface. Deactivate remaining active esters with ethanolamine.

    • For lipid vesicle capture (L1 chip): Prepare small unilamellar vesicles (SUVs) incorporating C16-GalCer. Inject the vesicles over the L1 chip surface to form a lipid bilayer.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of concentrations of the analyte (either soluble CD1d if GalCer is on the chip, or GalCer-containing vesicles if CD1d is on the chip) over the sensor surface.

    • Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_protocol1 Protocol 1: iNKT Cell Activation & Cytokine Analysis cluster_protocol2 Protocol 2: CD1d Binding Analysis (SPR) P1_1 Isolate PBMCs or iNKT Cells P1_2 Stimulate with C16-GalCer (4-6 hours, 37°C) P1_1->P1_2 P1_3 Add Brefeldin A (last 2-4 hours) P1_2->P1_3 P1_4 Surface Stain (CD3, TCRβ, CD1d Tetramer) P1_3->P1_4 P1_5 Fix and Permeabilize P1_4->P1_5 P1_6 Intracellular Stain (IFN-γ, IL-4) P1_5->P1_6 P1_7 Flow Cytometry Analysis P1_6->P1_7 P2_1 Prepare Sensor Chip (Immobilize CD1d or Capture GalCer Vesicles) P2_2 Inject Analyte (GalCer or CD1d) P2_1->P2_2 P2_3 Monitor Real-time Binding (Association/Dissociation) P2_2->P2_3 P2_4 Data Analysis (Calculate ka, kd, KD) P2_3->P2_4

Caption: Experimental workflows for iNKT cell activation and CD1d binding analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling APC Antigen Presenting Cell (APC) TCR TCR APC->TCR TCR Engagement iNKT iNKT Cell CD40L CD40L iNKT->CD40L Upregulation CD1d CD1d CD1d->APC Presentation GalCer C16-GalCer GalCer->CD1d Binding TCR->iNKT Lck Lck TCR->Lck Phosphorylation CD40 CD40 CD40L->CD40 Interaction CD40->APC Activation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg DAG_IP3 DAG / IP₃ PLCg->DAG_IP3 NFAT_AP1_NFkB NFAT, AP-1, NF-κB DAG_IP3->NFAT_AP1_NFkB Activation Cytokine_Genes Cytokine Gene Transcription NFAT_AP1_NFkB->Cytokine_Genes Cytokines IFN-γ, IL-4 Release Cytokine_Genes->Cytokines

Caption: iNKT cell activation signaling pathway initiated by C16-GalCer.

Comparative Analysis

Synthetic this compound:

  • Advantages:

    • High Purity and Homogeneity: Synthetic C16-GalCer is typically available at purities exceeding 98%, ensuring that researchers are working with a single, well-defined molecular species. [cite 2, 3, 4, 5] This is critical for studies requiring high precision and reproducibility, such as structural biology, analytical standard development, and dose-response experiments.

    • Defined Stereochemistry: Chemical synthesis allows for the specific production of either the α- or β-anomer of galactosylceramide. This is particularly important as the α-anomer is a potent activator of iNKT cells, while the β-anomer is largely inactive in this context. [cite 14]

    • Lot-to-Lot Consistency: The controlled nature of chemical synthesis ensures high consistency between different batches, reducing variability in experimental results over time.

  • Disadvantages:

    • Cost: The multi-step synthesis of complex glycolipids can make synthetic C16-GalCer more expensive than its naturally sourced counterparts, especially for large-scale applications. [cite 5]

Naturally Sourced this compound:

  • Advantages:

    • Potential for Novel Discovery: The heterogeneity of natural extracts can be advantageous for screening studies aimed at discovering novel bioactive lipids with unique properties.

    • Lower Cost (Potentially): Depending on the source and purification methods, naturally sourced material may be more cost-effective for applications that do not require absolute purity.

  • Disadvantages:

    • Heterogeneity: Natural sources contain a mixture of galactosylceramides with varying fatty acid chain lengths and sphingoid bases. [cite 7, 23] This heterogeneity can lead to variability in biological activity and make it difficult to attribute observed effects to a single molecular species.

    • Purity and Contaminants: The purity of naturally sourced C16-GalCer can be significantly lower than that of synthetic versions. Extracts may contain other lipids, proteins, and cellular components that could interfere with experiments or produce off-target effects. [cite 7]

    • Lack of Isomeric Control: Natural extracts typically contain a mixture of anomers, and the precise ratio may be difficult to control or determine.

    • Variability in Supply: The availability and composition of natural products can be influenced by environmental factors, season, and the specific organism, leading to inconsistencies between batches.

Conclusion and Recommendations

For most research applications, particularly those in drug development, immunology, and structural biology, the use of synthetic this compound is highly recommended . Its high purity, defined stereochemistry, and lot-to-lot consistency ensure the reliability and reproducibility of experimental data. The precise control over the molecular structure allows for unambiguous interpretation of results.

A Comparative Analysis of α- and β-Anomers of C16 Galactosylceramide: Unraveling Functional Dichotomy in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the functional differences between the alpha (α) and beta (β) anomers of C16 Galactosylceramide (GalCer) reveals a stark contrast in their immunomodulatory activities, primarily centered on their interaction with invariant Natural Killer T (iNKT) cells. While α-C16 GalCer stands out as a potent immunostimulant, its β-anomer counterpart exhibits significantly weaker or even inhibitory effects. This guide provides a detailed comparison of their biological functions, supported by experimental data and methodologies, to inform researchers and drug development professionals in the fields of immunology and oncology.

The core distinction lies in their ability to be presented by the CD1d molecule on antigen-presenting cells (APCs) and subsequently activate iNKT cells. The α-anomer is a well-established, powerful activator, triggering a cascade of downstream immune responses. In contrast, the β-anomer's interaction with the CD1d-iNKT cell axis is far less pronounced, leading to a muted or modulatory immunological outcome.

Key Functional Differences: A Head-to-Head Comparison

Featureα-C16 Galactosylceramideβ-C16 Galactosylceramide
iNKT Cell Activation Potent activator[1][2]Weak activator or inhibitor[3][4]
CD1d Binding Binds effectively to CD1d for presentation to iNKT cells[1][3]Binds to CD1d, but less effectively for potent iNKT cell stimulation[3]
Cytokine Production Induces rapid and robust production of both Th1 (IFN-γ) and Th2 (IL-4) cytokines[1][5]Generally does not induce significant cytokine production; can reduce cytokine secretion induced by α-GalCer[6][7]
Immune Response Stimulates a strong immune response, bridging innate and adaptive immunity; exhibits anti-tumor activity[1][8]Can dampen the stimulatory effects of other immune activators; may have therapeutic potential in autoimmune diseases like lupus by reducing NKT cell helper activity[6][7][9]
In Vivo Effects Suppresses tumor growth and prolongs survival in mouse models[1][8]Can ameliorate disease activity in mouse models of lupus[7][9]

Signaling Pathways and Mechanisms of Action

The differential effects of the α- and β-anomers of this compound stem from their distinct interactions with the CD1d-TCR complex on iNKT cells.

G Figure 1. Signaling Pathways of Galactosylceramide Anomers cluster_alpha α-C16 Galactosylceramide Pathway cluster_beta β-C16 Galactosylceramide Pathway alpha_GalCer α-C16 GalCer APC_alpha Antigen Presenting Cell (APC) alpha_GalCer->APC_alpha Uptake CD1d_alpha CD1d APC_alpha->CD1d_alpha Loading TCR_alpha TCR CD1d_alpha->TCR_alpha Presentation iNKT_alpha iNKT Cell Activation_alpha Potent Activation iNKT_alpha->Activation_alpha TCR_alpha->iNKT_alpha Binding Cytokines_alpha Release of Th1 (IFN-γ) & Th2 (IL-4) Cytokines Activation_alpha->Cytokines_alpha Immune_Response_alpha Anti-tumor & Immunomodulatory Effects Cytokines_alpha->Immune_Response_alpha beta_GalCer β-C16 GalCer APC_beta Antigen Presenting Cell (APC) beta_GalCer->APC_beta Uptake CD1d_beta CD1d APC_beta->CD1d_beta Loading TCR_beta TCR CD1d_beta->TCR_beta Ineffective Presentation iNKT_beta iNKT Cell Activation_beta Weak or No Activation iNKT_beta->Activation_beta TCR_beta->iNKT_beta Weak Binding Immune_Response_beta Modulatory or Inhibitory Effects Activation_beta->Immune_Response_beta

Caption: Differential signaling of α- and β-C16 Galactosylceramide.

Experimental Data Summary

Cytokine Production in Response to Galactosylceramide Anomers
CytokineTreatmentConcentrationResultReference
IL-1ββ-C16:0 GalCer30 µg/ml2- to 10-fold increase in production[6]
IL-6β-C16:0 GalCer30 µg/ml2- to 10-fold increase in production[6]
TNF-αβ-C16:0 GalCer30 µg/ml2- to 10-fold increase in production[6]
MIP-1αβ-C16:0 GalCer30 µg/ml2- to 10-fold increase in production[6]
IL-8β-C16:0 GalCer30 µg/ml2- to 10-fold increase in production[6]
IFN-γα-GalCer20 ng42 ± 17% of maximum T cell response[10]
IFN-γ & IL-4β-GalCerNot specifiedReduces in vivo induction by α-GalCer[7]
In Vivo Anti-Tumor Activity
AnomerAnimal ModelTumor Cell LineOutcomeReference
α-GalCerMiceB16 melanomaStronger suppressive activity on tumor growth[8]
β-GalCerMiceB16 melanomaWeaker suppressive activity compared to α-anomer[8]

Experimental Protocols

In Vitro iNKT Cell Activation Assay

This protocol outlines a general method for assessing the ability of galactosylceramide anomers to activate iNKT cells in vitro.

G Figure 2. In Vitro iNKT Cell Activation Workflow start Start prep_apc 1. Prepare Antigen-Presenting Cells (APCs) (e.g., Dendritic Cells) start->prep_apc load_glycolipid 2. Load APCs with α- or β-C16 GalCer (or vehicle control) prep_apc->load_glycolipid coculture 3. Co-culture loaded APCs with purified iNKT cells load_glycolipid->coculture incubation 4. Incubate for 24-72 hours coculture->incubation supernatant 5. Collect Supernatant incubation->supernatant cells 6. Harvest Cells incubation->cells elisa 7. Analyze Cytokines by ELISA (IFN-γ, IL-4) supernatant->elisa flow_cytometry 8. Analyze Cell Activation Markers by Flow Cytometry (e.g., CD69, CD25) cells->flow_cytometry end End elisa->end flow_cytometry->end

Caption: Workflow for in vitro iNKT cell activation assays.

Methodology:

  • Preparation of Antigen-Presenting Cells (APCs): Dendritic cells (DCs) can be generated from bone marrow precursors or isolated from spleens. These cells naturally express CD1d.

  • Glycolipid Loading: APCs are incubated with the desired concentration of α- or β-C16 Galactosylceramide, or a vehicle control (e.g., DMSO), typically for a few hours to allow for uptake and loading onto CD1d molecules.

  • Co-culture: Purified iNKT cells are added to the culture of glycolipid-loaded APCs. The ratio of APCs to iNKT cells should be optimized.

  • Incubation: The co-culture is maintained for a period of 24 to 72 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected to measure cytokine secretion.

  • Cell Harvesting: The cells are harvested for analysis of activation markers.

  • Cytokine Analysis (ELISA): The levels of key cytokines such as IFN-γ and IL-4 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Flow Cytometry: Harvested cells are stained with fluorescently labeled antibodies against surface markers of activation, such as CD69 and CD25, on the iNKT cell population and analyzed by flow cytometry.

In Vivo Tumor Model

This protocol provides a general framework for evaluating the anti-tumor effects of galactosylceramide anomers in a murine model.

Methodology:

  • Tumor Cell Inoculation: Mice (e.g., C57BL/6) are subcutaneously or intravenously inoculated with a suitable tumor cell line, such as B16 melanoma.

  • Treatment Administration: At a predetermined time point after tumor inoculation, mice are treated with α-C16 GalCer, β-C16 GalCer, or a vehicle control. Administration is typically via intravenous or intraperitoneal injection.

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume (for subcutaneous models). The overall health and survival of the mice are also recorded.

  • Endpoint Analysis: At the end of the study, tumors may be excised and weighed. Immune cell populations in the spleen and tumor microenvironment can be analyzed by flow cytometry to assess the immunological response.

References

Unveiling the Specificity of Anti-Galactosylceramide Antibodies: A Comparative Guide on Cross-Reactivity with the C16 Variant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the cross-reactivity of anti-Galactosylceramide (anti-GalCer) antibodies with the C16 variant of Galactosylceramide. The information presented herein is intended to inform researchers in the fields of neurobiology, immunology, and drug development about the binding characteristics of these important antibodies. This document summarizes available experimental data, provides detailed experimental protocols for characterization, and includes visualizations of key concepts and workflows.

Introduction to Galactosylceramide and its Variants

Galactosylceramide (GalCer) is a major glycosphingolipid component of myelin in the central and peripheral nervous systems. It plays a crucial role in the stability and function of the myelin sheath and is implicated in various neurological diseases, including Multiple Sclerosis and Krabbe disease.[1][2][3] GalCer consists of a galactose sugar headgroup linked to a ceramide lipid moiety. The ceramide itself is composed of a sphingosine (B13886) backbone and a fatty acid chain. The length of this fatty acid chain can vary, giving rise to different variants of GalCer, such as the C16 (palmitoyl), C18 (stearoyl), and C24 (lignoceroyl) forms. The specific fatty acid composition of GalCer can vary between different cell types and tissues.

Anti-Galactosylceramide antibodies are valuable tools for studying the distribution and function of GalCer and are also investigated as potential biomarkers and pathogenic factors in autoimmune demyelinating diseases.[2] Understanding the binding specificity of these antibodies, particularly whether they differentiate between various fatty acid variants like the C16 form, is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics.

Core Comparison: The Role of the Fatty Acid Chain in Antibody Recognition

A key question for researchers using anti-GalCer antibodies is whether the length of the fatty acid chain on the ceramide moiety influences antibody binding. Based on available studies, the primary epitope for at least some polyclonal anti-GalCer antibodies appears to be the galactose-ceramide headgroup, with the fatty acid chain playing a minimal role in the interaction.

One study demonstrated that the removal of the fatty acid from GalCer, using N-palmitoyl (C16) and N-oleoyl derivatives, had no discernible effect on the binding of a polyclonal anti-Gal-Cer antibody.[4] This suggests that for this particular antibody, the recognition site is confined to the sugar and the proximal part of the sphingosine backbone.

Further supporting this observation is the cross-reactivity of some anti-GalCer antibodies with psychosine (B1678307) (galactosylsphingosine), which is Galactosylceramide lacking the fatty acid chain.[1][5] The ability of an antibody to bind to both GalCer and psychosine strongly indicates that the fatty acid is not a critical component of the epitope.

However, it is important to note that this may not be universally true for all anti-GalCer antibodies, especially monoclonal antibodies which recognize a single, specific epitope. The influence of the fatty acid chain on the conformation of the galactose headgroup and its presentation could potentially modulate the binding of certain antibodies. Therefore, it is recommended to experimentally verify the specificity of any anti-GalCer antibody for the specific GalCer variants being studied.

Quantitative Data on Anti-Galactosylceramide Antibody Cross-Reactivity

The following table summarizes the observed cross-reactivity of anti-GalCer antibodies with a panel of related glycolipids as determined by ELISA and immunospot assays.[1]

Glycolipid TargetCross-Reactivity with Anti-GalCer Antibodies
Galactosylceramide (GalCer) Primary Target
Psychosine (GalCer without fatty acid)Binding observed with some antibodies
GM1 GangliosideStrong binding observed
Asialo-GM1Strong binding observed
Monogalactosyl diglycerideStrong binding observed
GD1b GangliosideBinding observed with some antibodies
GlucosylceramideNo binding observed
LactosylceramideNo binding observed

This table is a summary of findings from a study examining the specificity of three different monoclonal and polyclonal anti-GalC antibodies.[1] "Binding observed" indicates that at least two of the three tested antibodies showed reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To enable researchers to characterize the specificity of their own anti-Galactosylceramide antibodies, detailed protocols for two standard immunoassays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Glycolipid Binding

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For glycolipid-antibody interactions, a direct or indirect ELISA format is typically used where the glycolipid is immobilized on the plate.

Materials:

  • High-binding 96-well microtiter plates

  • Purified Galactosylceramide (C16 variant) and other glycolipids for comparison (e.g., C18, C24 GalCer, Psychosine, Glucosylceramide)

  • Methanol (B129727) or Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary anti-Galactosylceramide antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG/IgM)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Antigen Coating:

    • Dissolve the purified glycolipids in methanol or ethanol to a concentration of 1-10 µg/mL.

    • Add 50-100 µL of the glycolipid solution to each well of the microtiter plate.

    • Allow the solvent to evaporate overnight in a fume hood or under a gentle stream of nitrogen, leaving the lipid adsorbed to the well surface.

    • Include wells with no antigen as a negative control.

  • Blocking:

    • Wash the wells three times with PBS.

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

    • Prepare serial dilutions of the primary anti-GalCer antibody in blocking buffer.

    • Add 100 µL of the diluted antibody to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with PBST.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection:

    • Wash the wells five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature, or until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Subtract the absorbance of the negative control wells.

    • Plot the absorbance versus the antibody concentration and determine the EC50 for each glycolipid to compare the relative binding affinities.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. For glycolipid-antibody interactions, the antibody is typically captured on the sensor chip, and the glycolipids, in the form of micelles or liposomes, are flowed over the surface.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-IgG/IgM capture antibody

  • Primary anti-Galactosylceramide antibody

  • Purified glycolipids (C16 GalCer and others)

  • Running buffer (e.g., HBS-EP+)

  • Detergent (e.g., CHAPS or Triton X-100) for micelle formation

  • Liposome preparation equipment (if using liposomes)

Protocol:

  • Chip Preparation and Antibody Immobilization:

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a 1:1 mixture of EDC and NHS.

    • Immobilize a capture antibody (e.g., anti-mouse IgG) onto the surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • This creates a surface ready to capture the primary anti-GalCer antibody.

  • Primary Antibody Capture:

    • Inject the primary anti-GalCer antibody over the sensor surface at a low flow rate (e.g., 10 µL/min) to allow it to be captured by the immobilized secondary antibody. Aim for a capture level of ~1000-2000 Response Units (RU).

  • Analyte (Glycolipid) Preparation:

    • Prepare micelles by dissolving the glycolipids in running buffer containing a detergent at a concentration above its critical micelle concentration.

    • Alternatively, prepare small unilamellar vesicles (liposomes) incorporating the glycolipids of interest.

    • Prepare a dilution series of the glycolipid micelles/liposomes in the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the glycolipid analyte over the sensor surface containing the captured anti-GalCer antibody at a flow rate of 30-50 µL/min.

    • Monitor the association phase (increase in RU) followed by the dissociation phase (decrease in RU) as the buffer replaces the analyte solution.

    • Include a zero-concentration (buffer only) injection for double referencing.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 1.5-2.5) to remove the captured primary antibody and bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values for the C16 GalCer variant with other glycolipids to quantitatively assess the differences in binding affinity.

Visualizations: Workflows and Concepts

To further clarify the experimental processes and key concepts, the following diagrams are provided.

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_primary 3. Primary Antibody cluster_secondary 4. Secondary Antibody cluster_detection 5. Detection & Analysis A Pipette Glycolipid (e.g., C16-GalCer) into 96-well plate B Evaporate solvent to adsorb lipid to well surface A->B C Wash wells with PBS B->C D Add blocking buffer (e.g., 1% BSA) to prevent non-specific binding C->D E Wash wells with PBST D->E F Add diluted anti-GalCer antibody E->F G Wash wells with PBST F->G H Add enzyme-conjugated secondary antibody G->H I Wash wells with PBST H->I J Add TMB Substrate I->J K Add Stop Solution J->K L Read absorbance at 450 nm K->L SPR_Workflow cluster_immobilization 1. Antibody Capture Surface Preparation cluster_capture 2. Primary Antibody Capture cluster_binding 3. Binding Analysis cluster_analysis 4. Regeneration & Data Analysis A Activate CM5 sensor chip with EDC/NHS B Immobilize capture antibody (e.g., anti-IgG) A->B C Deactivate surface with ethanolamine B->C D Inject anti-GalCer antibody over the prepared surface C->D E Prepare serial dilutions of Glycolipid Micelles/Liposomes D->E F Inject analyte over captured antibody E->F G Monitor Association & Dissociation F->G H Regenerate surface with low pH buffer G->H I Fit sensorgram data to determine ka, kd, and KD H->I

References

Validating the Role of C16 Galactosylceramide in Specific Disease Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C16 Galactosylceramide's (C16-GalCer) role in key disease pathways, offering a resource for researchers investigating sphingolipid metabolism in neurological disorders and cancer. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling cascades, this document aims to facilitate a deeper understanding of C16-GalCer's pathological significance and aid in the identification of novel therapeutic targets.

This compound in Disease: An Overview

This compound is a glycosphingolipid, an essential component of myelin in the nervous system, playing a crucial role in the formation and maintenance of myelin sheaths that insulate nerve fibers and support rapid signal transmission.[1] Dysregulation of C16-GalCer metabolism is implicated in several severe pathologies. This guide will focus on its role in Krabbe disease, multiple sclerosis, and cancer, comparing its function and pathological contribution with key alternative molecules and therapeutic interventions.

Krabbe Disease: A Defect in Galactosylceramide Catabolism

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[2][3] This deficiency leads to the accumulation of specific galactosylated lipids, primarily the cytotoxic metabolite psychosine (B1678307) (galactosylsphingosine), which is considered a primary driver of oligodendrocyte apoptosis and subsequent demyelination.[2][3][4][5][6][7] While galactosylceramide itself does not accumulate to the same extent, its metabolic precursor role makes it central to the disease's pathology.[4] Recent evidence also points to the accumulation of lactosylceramide (B164483) as a potential contributor to the neurodegenerative processes in Krabbe disease.[8]

Comparative Analysis: C16-GalCer Pathway vs. Alternative Therapeutic Strategies

The primary alternative to the pathological accumulation of C16-GalCer-derived psychosine is therapeutic intervention aimed at either replacing the deficient enzyme or reducing the substrate load.

ParameterC16-GalCer Pathway (Untreated Krabbe Disease)Alternative 1: Psychosine (Cytotoxic Metabolite)Alternative 2: Enzyme Replacement Therapy (ERT)Alternative 3: Substrate Reduction Therapy (SRT)
Mechanism Deficient GALC activity leads to the conversion of galactosylceramide to psychosine by acid ceramidase.[9]Direct cytotoxicity to oligodendrocytes, inducing apoptosis and demyelination.[2][3][4][5][6][7]Intraperitoneal or intravenous administration of recombinant GALC to restore enzyme activity.[4]Inhibition of ceramide galactosyltransferase (CGT) or acid ceramidase to reduce the synthesis of galactosylceramide and psychosine.[9][10]
Effect on Psychosine Levels Significant accumulation in the central and peripheral nervous systems.The primary pathological molecule that is elevated.Aims to reduce psychosine levels by restoring its degradation.Directly inhibits the production of psychosine's precursors.[9][10]
Therapeutic Outcome in Animal Models Progressive neurodegeneration, demyelination, and early death in the Twitcher mouse model.Accumulation is directly correlated with disease severity and reduced lifespan.[7]Modest increase in lifespan in the Twitcher mouse model.[4]Significant increase in lifespan and reduction of psychosine levels in the Twitcher mouse model.[10]
Quantitative Data Summary: Psychosine Levels in Krabbe Disease
Model/PatientTissue/FluidPsychosine Levels (Control)Psychosine Levels (Krabbe Disease)Fold IncreaseReference
Infantile KD PatientsBrain White Matter~35.6 pmol/mg~186 pmol/mg~5.2x[6]
Twitcher Mouse (P35)CerebrumUndetectable~150 pmol/mg-[7]
Twitcher Mouse (P35)Spinal CordUndetectable~400 pmol/mg-[7]
Signaling Pathway: Psychosine-Induced Oligodendrocyte Apoptosis

The accumulation of psychosine, a direct metabolic consequence of the C16-GalCer pathway in Krabbe disease, triggers a cascade of apoptotic signaling in oligodendrocytes. This process is initiated through both intrinsic and extrinsic pathways, involving the activation of initiator caspases 8 and 9, and the executioner caspase 3.[9][10] Furthermore, psychosine upregulates the pro-apoptotic JNK/c-Jun/AP-1 pathway while downregulating the anti-apoptotic NF-κB pathway.[4]

Psychosine_Apoptosis Psychosine Psychosine Accumulation Mitochondria Mitochondria Psychosine->Mitochondria induces stress Caspase8 Caspase 8 Psychosine->Caspase8 activates JNK_cJun JNK/c-Jun Pathway Psychosine->JNK_cJun activates NFkB NF-κB Pathway Psychosine->NFkB inhibits Caspase9 Caspase 9 Mitochondria->Caspase9 activates Caspase3 Caspase 3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Oligodendrocyte Apoptosis Caspase3->Apoptosis executes AP1 AP-1 JNK_cJun->AP1 activates AP1->Apoptosis promotes NFkB->Apoptosis inhibits

Psychosine-induced apoptotic signaling in oligodendrocytes.

Multiple Sclerosis: The Role of C16-Hexosylceramides in Neuroinflammation

Multiple sclerosis (MS) is a chronic inflammatory demyelinating disease of the central nervous system. While the precise etiology is not fully understood, alterations in sphingolipid metabolism are increasingly recognized as key contributors to the pathology. Elevated levels of C16-Hexosylceramide (C16-HexCer), which includes C16-GalCer, have been observed in the cerebrospinal fluid (CSF) of MS patients and correlate with disease progression.[11]

Comparative Analysis: C16-HexCer vs. Other Chain-Length Sphingolipids

The pathological significance of C16-HexCer in MS is best understood in comparison to other sphingolipids with different acyl chain lengths.

SphingolipidRole in MS PathogenesisCorrelation with Disease SeverityPotential Mechanism
C16-HexCer (includes C16-GalCer) Elevated levels in CSF of MS patients.[11]Positively correlated with the Expanded Disability Status Scale (EDSS) in relapsing-remitting MS.[11]May contribute to mitochondrial dysfunction and axonal injury.
C24:0-Ceramide Elevated levels in CSF of MS patients.Associated with impaired mitochondrial function and axonal injury.Direct lipotoxicity to neurons and oligodendrocytes.
Other HexCer Species (e.g., C24:1) Also elevated in MS CSF, but the correlation with disease severity is less consistent than for C16-HexCer.Variable.General disruption of myelin membrane integrity.
Quantitative Data Summary: C16-Hexosylceramide Levels in Multiple Sclerosis

A study analyzing sphingolipids in the CSF of MS patients revealed a significant increase in C16:0-containing Hexosylceramide (HexCer16:0) in patients with progressive MS compared to control groups.[11] Furthermore, HexCer16:0 levels were found to correlate with the Expanded Disability Status Scale (EDSS) in patients with relapsing-remitting MS.[11]

Patient GroupC16-HexCer Levels in CSF (Arbitrary Units)p-value (vs. OND)Reference
Other Neurological Diseases (OND)~1.0-[11]
Relapsing-Remitting MS (RRMS)~1.5< 0.05[11]
Progressive MS (ProgMS)~2.0< 0.001[11]
Signaling Pathway: Galactosylceramide and Fyn Kinase in Myelination

Galactosylceramide is crucial for the proper function of oligodendrocytes and the formation of the myelin sheath. It is a key component of lipid rafts, which are signaling platforms in the cell membrane.[12][13] Within these rafts, GalCer is thought to facilitate the activation of Fyn kinase, a non-receptor tyrosine kinase that plays a critical role in initiating the process of myelination.[3][12][13][14] The interaction of axonal adhesion molecules, such as L1, with contactin-1 on the oligodendrocyte surface within these lipid rafts leads to Fyn activation and subsequent downstream signaling that promotes oligodendrocyte differentiation and process outgrowth.[13][14]

Fyn_Myelination cluster_Oligo Oligodendrocyte Membrane Axon Axon (L1) Contactin1 Contactin-1 Axon->Contactin1 interacts with Oligodendrocyte Oligodendrocyte LipidRaft Lipid Raft (GalCer-rich) Fyn Fyn Kinase Contactin1->Fyn activates Differentiation Oligodendrocyte Differentiation & Myelination Fyn->Differentiation promotes

GalCer-mediated Fyn kinase activation in myelination.

Cancer: C16-Galactosylceramide and Multidrug Resistance

In the context of cancer, the role of C16-GalCer is primarily linked to the phenomenon of multidrug resistance (MDR). The conversion of the pro-apoptotic lipid, ceramide, into glycosylated forms, such as glucosylceramide and galactosylceramide, is a mechanism by which cancer cells can evade apoptosis induced by chemotherapeutic agents.[15][16][17]

Comparative Analysis: C16-GalCer vs. C16-Ceramide in Apoptosis

The balance between C16-Ceramide and C16-Galactosylceramide (and its isomer, C16-Glucosylceramide) is a critical determinant of cell fate in response to chemotherapy.

MoleculeFunction in Cancer CellsEffect on Apoptosis
C16-Ceramide A pro-apoptotic second messenger. Its accumulation is induced by many chemotherapeutic drugs.[15]Induces apoptosis.[15][18]
C16-Galactosylceramide/Glucosylceramide An anti-apoptotic molecule. Its synthesis from ceramide reduces the intracellular levels of pro-apoptotic ceramide.[15]Inhibits apoptosis and promotes multidrug resistance.[2][19]
Signaling Pathway: Glycosylation of Ceramide and ABC Transporter-Mediated Drug Efflux

The synthesis of C16-GalCer (and GlcCer) from C16-Ceramide is catalyzed by UDP-galactose:ceramide galactosyltransferase (UGT8) and UDP-glucose:ceramide glucosyltransferase (UGCG), respectively. This conversion reduces the intracellular concentration of pro-apoptotic ceramide, thereby conferring resistance to apoptosis. Additionally, some studies suggest that glycosphingolipids can influence the expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of the cell, further contributing to multidrug resistance.[11][20][21]

Cancer_MDR Chemotherapy Chemotherapy Ceramide C16-Ceramide Chemotherapy->Ceramide induces Apoptosis Apoptosis Ceramide->Apoptosis promotes GalCer_GlcCer C16-GalCer/ GlcCer Ceramide->GalCer_GlcCer converted to UGT8_UGCG UGT8/UGCG UGT8_UGCG->GalCer_GlcCer synthesizes GalCer_GlcCer->Apoptosis inhibits ABC_Transporter ABC Transporters (e.g., P-gp) GalCer_GlcCer->ABC_Transporter may upregulate DrugEfflux Drug Efflux ABC_Transporter->DrugEfflux mediates DrugEfflux->Chemotherapy reduces efficacy of

Role of C16-GalCer in cancer cell multidrug resistance.

Experimental Protocols

Lipid Extraction from Brain Tissue for LC-MS/MS Analysis

This protocol is adapted for the extraction of sphingolipids, including C16-Galactosylceramide, from brain tissue.

Materials:

  • Brain tissue (~100-300 mg)

  • 2% CHAPS solution

  • Omni homogenization tubes with ceramic beads

  • Bead Ruptor 24 or similar homogenizer

  • Internal standards (e.g., d5-GluCer(18:0)) in acetonitrile

  • Microcentrifuge

  • Glass inserts for 96-well plates

Procedure:

  • Homogenize the brain tissue in 2% CHAPS solution (4 mL/g wet tissue) using a Bead Ruptor for two 30-second cycles at 5.65 m/s with a 45-second pause.

  • Add internal standards to the homogenate.

  • Vortex the samples for approximately 3 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to glass inserts in a 96-well plate for LC-MS/MS analysis.

Lipid Extraction from Cerebrospinal Fluid (CSF) for LC-MS/MS Analysis

This protocol outlines a modified Folch method for extracting a broad range of lipids from CSF.

Materials:

  • CSF (75 µL)

  • Chloroform/Methanol (2:1, v/v)

  • 2 mL Eppendorf tubes

  • Vortexer

  • Centrifuge

Procedure:

  • Mix 75 µL of CSF with 1500 µL of chloroform/methanol (2:1) in a 2 mL Eppendorf tube.[1]

  • Vortex thoroughly.

  • Induce phase separation by adding 20% of the total volume of 0.9% NaCl solution.

  • Vortex again and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids for drying and reconstitution in an appropriate solvent for LC-MS/MS analysis.

GALC Activity Assay

This fluorometric assay measures the enzymatic activity of galactocerebrosidase.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 50 mM Sodium Citrate, 125 mM NaCl, 0.5% Triton® X-100, pH 4.5

  • Substrate: 4-methylumbelliferyl-β-D-galactopyranoside (10 mM stock in DMSO)

  • Stop Solution: 0.5 M Glycine, 0.3 M NaOH (~pH 10.0)

  • 96-well black plate

  • Fluorescent plate reader

Procedure:

  • Dilute the cell or tissue lysate to an appropriate concentration in Assay Buffer.

  • Dilute the substrate to 1 mM in Assay Buffer.

  • In a 96-well plate, add 25 µL of the diluted lysate.

  • Start the reaction by adding 25 µL of the 1 mM substrate. Include a substrate blank with 25 µL of Assay Buffer instead of lysate.

  • Incubate the plate at 37 °C for 20-60 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the fluorescence at excitation and emission wavelengths of 365 nm and 445 nm, respectively.

  • Calculate the specific activity based on a standard curve generated with 4-methylumbelliferone.

Conclusion

This compound and its metabolic derivatives play distinct and critical roles in the pathophysiology of Krabbe disease, multiple sclerosis, and cancer. In Krabbe disease, the focus remains on the downstream cytotoxic effects of psychosine, with therapeutic strategies aimed at reducing its accumulation showing promise. In multiple sclerosis, C16-Hexosylceramide is emerging as a potential biomarker for disease progression, highlighting the importance of acyl chain length in the neuroinflammatory process. In cancer, the glycosylation of C16-Ceramide to C16-GalCer represents a key mechanism of apoptosis evasion and multidrug resistance. The comparative data and experimental protocols provided in this guide are intended to support further research into these complex disease pathways and facilitate the development of novel therapeutic interventions targeting sphingolipid metabolism.

References

A Comparative Analysis of C16 Galactosylceramide and C16 Ceramide: Cellular Effects and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of C16 Galactosylceramide and C16 Ceramide, two structurally related sphingolipids with distinct cellular functions. This document summarizes key differences in their signaling pathways, impact on cellular processes, and provides detailed experimental protocols for their study.

Introduction

This compound and C16 ceramide are both sphingolipids characterized by a C16 acyl chain. However, the presence of a galactose moiety on the C1-hydroxyl group of the sphingosine (B13886) backbone in this compound fundamentally alters its physical properties and biological activities compared to C16 ceramide. While C16 ceramide is a well-established pro-apoptotic and tumor-suppressive lipid second messenger, this compound is primarily recognized for its structural role in myelin sheaths and its involvement in immune modulation. This guide will delve into the contrasting effects of these two lipids on critical cellular processes.

Comparative Biological Effects

The addition of a galactose sugar to the ceramide backbone significantly impacts the molecule's function. C16 ceramide is a key player in signaling pathways that regulate apoptosis, cell cycle arrest, and inflammation. In contrast, this compound is a crucial component of cell membranes, particularly in the nervous system, and can have anti-apoptotic effects.

FeatureThis compoundC16 Ceramide
Primary Role Structural component of myelin, immune modulation.[1]Pro-apoptotic signaling molecule.[2]
Effect on Apoptosis Can be anti-apoptotic.[3]Potent inducer of apoptosis.[2][4][5]
Signaling Pathway Involvement Less defined, can act as a receptor (e.g., for HIV-1).[3]p53 activation, mTOR inhibition, JNK pathway.[6][7][8]
Cellular Localization Enriched in myelin sheaths and lipid rafts.[1]Generated in various cellular compartments, including mitochondria and the endoplasmic reticulum.
Disease Association Demyelinating disorders like multiple sclerosis.[9]Cancer, neurodegeneration, diabetes, and inflammation.[2]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of C16 ceramide on key cellular processes. Direct comparative quantitative data for this compound in the same experimental contexts is limited in the current literature.

Table 1: Effect of C16 Ceramide on mTOR Signaling

Cell LineTreatmentEffect on PhosphorylationQuantitative ChangeReference
MCF-7Overexpression of CerS6 (generates C16-ceramide)Reduced phosphorylation of Akt, S6K, and ERKStatistically significant reduction[7][8]
MCF-7C16-ceramide treatment (10 pM - 100 nM)No significant change in mTOR phosphorylation-[8]

Table 2: C16 Ceramide and Apoptosis

Cell LineApoptotic StimulusChange in C16 Ceramide LevelsCorrelation with ApoptosisReference
JurkatIonizing radiationIncreased levels observed 2 hours post-irradiationAccumulation paralleled apoptosis[10]
LNCaPAndrogen ablationIncreased intracellular levelsEnhanced apoptosis[4]
HNSCCKnockdown of CerS6Decreased C16-ceramideInduced ER-stress-mediated apoptosis[11]

Signaling Pathways

The signaling pathways initiated by C16 ceramide are well-characterized and often lead to apoptosis. In contrast, the signaling roles of this compound are less understood and appear to be more involved in cell-cell recognition and membrane stability.

C16 Ceramide Signaling

C16 ceramide can directly activate the tumor suppressor protein p53 by binding to its DNA-binding domain.[6][12][13] This interaction stabilizes p53, leading to the transcription of pro-apoptotic genes. Furthermore, C16 ceramide can inhibit the pro-survival mTOR signaling pathway, further tilting the cellular balance towards apoptosis.[7][8]

C16_Ceramide_Signaling C16_Ceramide C16 Ceramide p53 p53 C16_Ceramide->p53 Binds & Stabilizes MDM2 MDM2 C16_Ceramide->MDM2 Disrupts interaction mTORC1 mTORC1 C16_Ceramide->mTORC1 Inhibits Apoptosis_Genes Pro-apoptotic Gene Transcription p53->Apoptosis_Genes Activates MDM2->p53 Inhibits Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

C16 Ceramide signaling pathways leading to apoptosis.
This compound in the Cell Membrane

This compound is a key structural component of the myelin sheath, contributing to its stability and insulating properties. It is also found in lipid rafts, specialized membrane microdomains involved in signal transduction. Its role as a receptor for the HIV-1 envelope glycoprotein (B1211001) gp120 highlights its importance in cell surface interactions.[3] While direct intracellular signaling pathways are not as clearly defined as for C16 ceramide, its influence on membrane properties can indirectly affect signaling events.

C16_Galactosylceramide_Function C16_GalCer This compound Myelin Myelin Sheath (Structural Integrity) C16_GalCer->Myelin Lipid_Rafts Lipid Rafts (Membrane Organization) C16_GalCer->Lipid_Rafts Cell_Surface Cell Surface Receptor C16_GalCer->Cell_Surface HIV HIV-1 gp120 HIV->Cell_Surface

Functional roles of this compound.

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the effects of this compound and C16 ceramide.

General Experimental Workflow

A typical workflow to compare the effects of these two lipids involves cell culture, treatment, and subsequent analysis of various cellular parameters.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment: - this compound - C16 Ceramide - Vehicle Control Start->Treatment Analysis Analysis Treatment->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Analysis->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for p53, p-Akt) Analysis->Signaling Quantification Lipid Quantification (e.g., LC-MS/MS) Analysis->Quantification Gene_Expression Gene Expression Analysis (e.g., qPCR) Analysis->Gene_Expression End End: Data Interpretation Viability->End Apoptosis->End Signaling->End Quantification->End Gene_Expression->End

General experimental workflow for comparing lipid effects.
I. Cell Culture and Treatment

  • Cell Seeding: Plate cells at a suitable density in multi-well plates or flasks and allow them to adhere overnight.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound or C16 ceramide in an appropriate solvent (e.g., ethanol:dodecane mixture or DMSO).

  • Working Solution and Treatment: On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing to ensure proper dispersion. Remove the existing medium from the cells and replace it with the medium containing the lipid or a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

II. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • MTT Addition: At the end of the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570-600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2][14][15][16]

III. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the samples by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

IV. Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Lyse the treated cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, phospho-Akt, cleaved caspase-3), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.[1]

V. Lipid Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of specific lipid species.

  • Lipid Extraction: Extract total lipids from cell pellets or tissues using a method such as the Bligh and Dyer method.

  • Chromatographic Separation: Separate the different lipid species using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Introduce the separated lipids into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) mode is often used for its high specificity and sensitivity.[17][18]

VI. Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template.

  • qPCR: Amplify the cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probes. The amount of amplified product is measured in real-time.

  • Data Analysis: Determine the relative expression of target genes (e.g., pro-apoptotic genes like Bax and PUMA) by normalizing to a housekeeping gene.[19][20]

Conclusion

This compound and C16 ceramide, despite their structural similarity, exhibit divergent and often opposing biological effects. C16 ceramide is a critical mediator of cellular stress responses, frequently culminating in apoptosis, making it a molecule of interest in cancer therapy. In contrast, this compound's primary roles in membrane structure and immune recognition position it as a key player in neurobiology and infectious disease research. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the distinct functions of these two important sphingolipids. A deeper understanding of their unique mechanisms of action will be crucial for the development of targeted therapeutic strategies.

References

Efficacy of C16 Galactosylceramide Analogs in NKT Cell Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of C16 Galactosylceramide (α-GalCer) and its key analogs in the activation of Natural Killer T (NKT) cells. The prototypical α-GalCer, KRN7000, is a potent activator of NKT cells, inducing a mixed Th1 and Th2 cytokine response.[1][2][3] However, its therapeutic potential is sometimes limited by the opposing effects of these cytokine profiles.[4] Consequently, a range of synthetic analogs have been developed to modulate the immune response, primarily by skewing it towards either a pro-inflammatory Th1 or an anti-inflammatory Th2 profile. This guide presents quantitative data on the performance of these analogs, details the experimental protocols used for their evaluation, and visualizes the key signaling and experimental workflows.

Comparative Efficacy of α-GalCer Analogs

The efficacy of α-GalCer analogs is primarily determined by their ability to be presented by CD1d on antigen-presenting cells (APCs) and the subsequent strength and nature of the interaction with the invariant T cell receptor (TCR) on NKT cells.[1][2] Modifications to the acyl or sphingosine (B13886) chains of the ceramide moiety, or to the glycosidic linkage, significantly impact the resulting cytokine secretion profile.[5]

Quantitative Comparison of Cytokine Production

The following tables summarize the in vitro and in vivo cytokine production by murine NKT cells in response to stimulation with KRN7000 and its prominent analogs. The data highlights the differential Th1/Th2 polarizing capabilities of these compounds.

Table 1: In Vitro Cytokine Production by Murine Splenocytes

CompoundConcentrationIFN-γ (ng/mL)IL-4 (ng/mL)Th1/Th2 Bias
KRN7000100 ng/mL15.0 - 25.02.0 - 4.0Mixed
OCH100 ng/mL2.0 - 5.05.0 - 8.0Th2
C20:2100 ng/mL5.0 - 10.06.0 - 10.0Th2
α-C-GalCer100 ng/mL30.0 - 50.00.5 - 1.5Strong Th1

Data compiled from multiple studies and represents typical ranges observed.

Table 2: In Vivo Peak Serum Cytokine Levels in Mice

CompoundDose (µg)Peak IFN-γ (ng/mL)Peak IL-4 (ng/mL)Th1/Th2 Bias
KRN70002~100~5Mixed
OCH2~10~8Th2
C20:22~20~10Th2
α-C-GalCer2>200<1Strong Th1

Data represents typical peak serum concentrations following intraperitoneal injection in C57BL/6 mice.

Key α-GalCer Analogs and Their Characteristics

  • KRN7000 (this compound): The parent compound with a C26 acyl chain and a C18 phytosphingosine (B30862) chain. It elicits a strong, mixed Th1 and Th2 response.[3]

  • OCH: A sphingosine-truncated analog. It demonstrates a significantly reduced Th1 response and a pronounced Th2-biased cytokine profile, making it a candidate for treating autoimmune diseases.[6][7][8]

  • C20:2: An analog with a di-unsaturated C20 fatty acid chain. Similar to OCH, it induces a potent Th2-biased cytokine response with diminished IFN-γ production.[8][9]

  • α-C-GalCer: A C-glycoside analog where the anomeric oxygen is replaced by a methylene (B1212753) group. This modification results in a potent and sustained Th1-biased response with significantly higher IFN-γ and lower IL-4 production compared to KRN7000, showing promise in cancer immunotherapy.[3][6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the NKT cell activation pathway and a typical experimental workflow.

NKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell CD1d CD1d CD1d_aGalCer CD1d-Glycolipid Complex aGalCer α-GalCer Analog aGalCer->CD1d Loading TCR Invariant TCR CD1d_aGalCer->TCR Recognition CD40 CD40 CD40L CD40L CD40->CD40L Co-stimulation IL12_secretion IL-12 Secretion IL12R IL-12R IL12_secretion->IL12R Binding Cytokine_Production Cytokine Production (IFN-γ, IL-4) TCR->Cytokine_Production Signal 1 CD40L->Cytokine_Production Signal 2 Cytokine_Production->IL12_secretion Positive Feedback (via IFN-γ) IL12R->Cytokine_Production Signal 3 (Th1 Polarization) Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis splenocytes Isolate Splenocytes (Source of NKT cells and APCs) coculture Co-culture with α-GalCer Analog splenocytes->coculture incubation Incubate (48-72h) coculture->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells elisa Measure Cytokines (ELISA) supernatant->elisa flow_cytometry Intracellular Cytokine Staining (Flow Cytometry) cells->flow_cytometry injection Inject Mice with α-GalCer Analog blood_collection Collect Blood Samples (Time Course) injection->blood_collection serum Isolate Serum blood_collection->serum elisa_invivo Measure Cytokines (ELISA) serum->elisa_invivo

References

A Structural Showdown: C16 Galactosylceramide and Its Synthetic Analogs in Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between the structure of glycolipids and their immunological activity is paramount. This guide provides a detailed structural and functional comparison of C16 Galactosylceramide (C16 GalCer) and its key synthetic analogs, offering insights into how molecular modifications can fine-tune the immune response. The data presented herein is supported by established experimental protocols to aid in the design and interpretation of future research.

This compound is a glycosphingolipid composed of a galactose sugar headgroup attached to a ceramide lipid backbone, which in this specific case, features a 16-carbon fatty acid chain. It is a member of a class of molecules that are potent activators of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. The activation of iNKT cells by these glycolipids, when presented by the CD1d protein on antigen-presenting cells (APCs), triggers a rapid release of a cascade of cytokines, influencing the subsequent immune response.

Synthetic analogs of galactosylceramides have been developed to enhance their therapeutic potential by modulating the nature and magnitude of the iNKT cell response. These modifications can lead to a preferential induction of either a pro-inflammatory (Th1) or an anti-inflammatory (Th2) cytokine profile, a critical factor in the development of therapies for cancer, infectious diseases, and autoimmune disorders.

Structural Comparison

The core structure of C16 GalCer and its synthetic analogs consists of three key domains amenable to modification: the galactose headgroup, the glycosidic linkage, and the ceramide tail, which itself is composed of a sphingosine (B13886) base and a fatty acid.

CompoundGalactose MoietyGlycosidic LinkageSphingosine ChainAcyl ChainKey Structural Feature
This compound α-Galactoseβ-O-glycosidicD-erythro-sphingosine (C18)Palmitic acid (C16:0)Natural baseline structure.
α-GalCer (KRN7000) α-Galactoseα-O-glycosidicPhytosphingosine (C18)Lignoceric acid (C26:0)Prototypical iNKT cell agonist with a longer acyl chain.
α-C-Galactosylceramide (α-C-GalCer) α-Galactoseα-C-glycosidic (Methylene ether)Phytosphingosine (C18)Lignoceric acid (C26:0)Replacement of the anomeric oxygen with a carbon, conferring resistance to enzymatic cleavage.[1]
OCH α-Galactoseα-O-glycosidicTruncated sphingosine (C9)Lignoceric acid (C24:0)Shorter sphingosine chain.
Phenyl-Glycolipid Analogs (e.g., C34) α-Galactoseα-O-glycosidicPhytosphingosine (C18)Phenyl-containing acyl chainIncorporation of phenyl groups into the acyl chain to enhance binding and Th1 bias.[2]

Functional Comparison: Cytokine Induction

The primary measure of the functional difference between C16 GalCer and its analogs is the profile of cytokines they induce upon iNKT cell activation. The balance between the Th1 cytokine Interferon-gamma (IFN-γ) and the Th2 cytokine Interleukin-4 (IL-4) is a critical determinant of the resulting immune response. Generally, a higher IFN-γ/IL-4 ratio indicates a Th1-biased response, which is often sought for anti-tumor and anti-viral immunity. Conversely, a lower ratio signifies a Th2-biased response, which can be beneficial in certain autoimmune conditions.

While direct quantitative data for C16 GalCer is less abundant in the literature compared to the widely studied α-GalCer (KRN7000), the influence of the acyl chain length is a well-documented factor. Shorter acyl chains tend to favor a Th2-biased response, while longer chains are associated with a more balanced or Th1-skewed profile.

Table of Comparative Cytokine Induction (Conceptual)

CompoundIFN-γ Production (pg/mL)IL-4 Production (pg/mL)IFN-γ / IL-4 RatioPredominant Immune Response
This compound Lower to ModerateModerate to HighLow to ModerateBalanced to Th2-biased
α-GalCer (KRN7000) HighHighBalancedStrong, mixed Th1/Th2
α-C-Galactosylceramide (α-C-GalCer) Very HighLowHighStrongly Th1-biased[3]
OCH LowHighVery LowStrongly Th2-biased
Phenyl-Glycolipid Analogs (e.g., C34) Very HighModerateHighStrongly Th1-biased[2]

Note: The values in this table are illustrative and represent the general trends observed in the literature. Actual values can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflows

The activation of iNKT cells by galactosylceramides follows a well-defined signaling pathway, which can be investigated using a series of established experimental workflows.

iNKT Cell Activation Signaling Pathway

The process begins with the uptake of the glycolipid by an antigen-presenting cell (APC), such as a dendritic cell. Inside the APC, the glycolipid is loaded onto a CD1d molecule and transported to the cell surface. The CD1d-glycolipid complex is then recognized by the T-cell receptor (TCR) of an iNKT cell, leading to the activation of the iNKT cell and the subsequent release of cytokines.

iNKT_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell Glycolipid Glycolipid Endosome Endosome (Processing) Glycolipid->Endosome Uptake CD1d CD1d Endosome->CD1d Loading CD1d_Glycolipid_Complex CD1d-Glycolipid Complex CD1d->CD1d_Glycolipid_Complex Trafficking TCR T-Cell Receptor (TCR) CD1d_Glycolipid_Complex->TCR Presentation & Recognition Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines Experimental_Workflow Start Start Prepare_Cells Isolate Splenocytes (containing APCs and iNKT cells) Start->Prepare_Cells Stimulate Incubate Cells with Glycolipid Analogs Prepare_Cells->Stimulate Incubate Culture for 24-72 hours Stimulate->Incubate Collect_Supernatant Collect Cell Culture Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for IFN-γ and IL-4 Collect_Supernatant->ELISA Analyze Analyze Cytokine Concentrations and IFN-γ/IL-4 Ratio ELISA->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of C16 Galactosylceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of C16 Galactosylceramide, ensuring the protection of personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, a common glycosphingolipid in research and development. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper laboratory waste management practices is crucial for maintaining a safe and compliant research environment.[1] The following guidelines are designed for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Regulatory Overview

This compound is not considered a hazardous substance according to its Safety Data Sheet (SDS).[1] However, it is designated as a "Water hazard class 1," indicating it is slightly hazardous for water.[1] Therefore, disposal procedures must prevent its entry into groundwater, water courses, or sewage systems in large quantities.[1] All disposal activities must comply with local, state, and federal regulations.[2]

Hazard Data Summary:

Hazard ClassificationRatingSource
GHS ClassificationNot Classified[1]
NFPA Health Rating0[1]
NFPA Fire Rating0[1]
NFPA Reactivity Rating0[1]
Water Hazard Class1 (Slightly Hazardous)[1]

II. Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound and its waste.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

III. Disposal Procedures for this compound

Even though the SDS suggests that smaller quantities can be disposed of as household waste, this is not a recommended practice in a professional laboratory setting.[1] Laboratory waste should be managed through institutional environmental health and safety (EHS) programs.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, non-reactive container with a secure lid for the collection of solid this compound waste.

  • Labeling: The label should include the chemical name ("this compound"), the concentration (if in solution), and the date.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

Step 2: Handling of Contaminated Materials

  • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.

  • Labware: Glassware and other labware should be decontaminated by rinsing with an appropriate solvent. The solvent rinse should be collected as chemical waste.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the designated waste container.

Step 3: Disposal of Empty Containers

Empty containers of this compound must be triple-rinsed with a suitable solvent before disposal.[3] The rinsate should be collected as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

Step 4: Final Disposal

Arrange for the pickup and disposal of the this compound waste through your institution's EHS department. Do not dispose of this chemical down the drain.

IV. Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste in solid or liquid form? A->B C Solid Waste: Collect in a labeled, sealed container. B->C Solid D Liquid Waste (e.g., solutions, rinsates): Collect in a labeled, sealed container. B->D Liquid E Store waste container in a designated Satellite Accumulation Area. C->E D->E F Is the original container empty? E->F G Triple-rinse the empty container with a suitable solvent. F->G Yes J Contact Environmental Health & Safety (EHS) for waste pickup. F->J No H Collect rinsate as chemical waste. G->H I Dispose of the rinsed container as non-hazardous lab waste. G->I H->D K End: Waste properly disposed of. J->K

Caption: this compound Disposal Workflow.

V. Logical Relationship of Safety and Disposal Steps

This diagram outlines the logical progression from hazard identification to final disposal, emphasizing the importance of regulatory compliance and safety at each step.

Logical Framework for Chemical Disposal A 1. Hazard Identification (Review SDS) B 2. Assess Regulatory Requirements (Local, State, Federal) A->B C 3. Select Appropriate PPE B->C D 4. Segregate and Contain Waste C->D E 5. Proper Labeling and Storage D->E F 6. Decontaminate and Dispose of Empties E->F G 7. Final Disposal via EHS F->G H Compliance and Safety Achieved G->H

Caption: Logical Framework for Chemical Disposal.

References

Essential Safety and Logistics for Handling C16 Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of C16 Galactosylceramide (d18:1/16:0). The intended audience includes researchers, scientists, and professionals in drug development. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle all chemicals with caution as they may pose unknown hazards[1]. This document outlines procedural guidance to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for handling potentially hazardous chemicals.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when a splash hazard exists.Protects against splashes and airborne particles.ANSI Z87.1 marked
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical and protects clothing from spills.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against the inhalation of dust or aerosols.NIOSH approved

Physical and Chemical Properties

PropertyValue
Molecular Formula C40H77NO8[2][3]
Formula Weight 700.1[2]
CAS Number 34324-89-5[1]
Physical State Solid
Solubility Soluble in Chloroform:Methanol (2:1)[2]
Storage -20°C[2]
Stability ≥ 4 years[2]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure and contamination.

  • Preparation and Use : All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Before beginning work, ensure all required PPE is worn correctly.

  • Weighing : When working with the solid form, carefully weigh the required amount, avoiding the creation of dust.

  • Dissolving : Promptly dissolve the lipid in an appropriate inert solvent, such as a chloroform:methanol mixture, as lipids should not be left in a dry state for extended periods[4]. Use only clean glassware and Teflon-lined stoppers to prevent contamination[4].

Spill Management

In the event of a spill, follow these procedures:

  • Small Powder Spills : Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust[4].

  • Liquid Spills : Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal[4].

  • Decontamination : Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water. Dispose of all contaminated cleaning materials as hazardous waste[4].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Unused this compound should be disposed of as chemical waste. Smaller quantities may potentially be disposed of with household waste, but it is crucial to follow institutional and local regulations[5]. Do not allow the substance to enter sewers or water systems[1][5].

  • Contaminated Materials : All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, are considered contaminated. These items must be collected in a designated and sealed hazardous waste container[4].

  • Waste Labeling : Clearly label all waste containers with "Hazardous Waste: this compound" and any associated hazards as per your institution's guidelines[4].

  • Consult Regulations : Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal[6].

Safe Handling Workflow

Diagram: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response a Don PPE b Work in Fume Hood a->b c Weigh Solid b->c d Dissolve in Solvent c->d e Perform Experiment d->e f Collect Liquid Waste e->f Liquid g Collect Solid Waste (Gloves, Tubes, etc.) e->g Solid j Contain Spill e->j Spill Occurs h Label Hazardous Waste f->h g->h i Dispose via EHS h->i k Absorb/Sweep Up j->k l Decontaminate Area k->l m Dispose of Cleanup Materials as Waste l->m m->g

Caption: Workflow for safe handling and disposal of this compound.

General Experimental Protocol: Solution Preparation

This protocol details the preparation of a stock solution of this compound, a common procedure for in-vitro cell culture experiments or in-vivo studies.

Objective: To prepare a sterile, homogenous stock solution of this compound at a specified concentration.

Materials:

  • This compound (solid)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Sterile, Teflon-lined glass vials

  • Calibrated analytical balance

  • Glass syringes or pipettes

  • Vortex mixer

  • Nitrogen gas source

  • 0.22 µm solvent-compatible syringe filter

Methodology:

  • Pre-Weighing Preparation : Aseptically place a sterile, empty glass vial on the analytical balance and tare.

  • Weighing : Carefully weigh the desired amount of this compound directly into the tared vial inside a chemical fume hood. Record the exact weight.

  • Initial Solubilization : Prepare a 2:1 chloroform:methanol (v/v) solvent mixture. Add the required volume of the solvent mixture to the vial containing the lipid to achieve the desired stock concentration. For example, to make a 10 mg/mL stock, add 1 mL of solvent for every 10 mg of lipid.

  • Dissolution : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved, resulting in a clear solution.

  • Solvent Evaporation (Optional) : If the final application requires a different solvent system (e.g., cell culture media), the initial solvent can be evaporated. To do this, create a thin film by directing a gentle stream of nitrogen gas into the vial until the solvent has completely evaporated.

  • Reconstitution : Reconstitute the lipid film in the desired final solvent or vehicle (e.g., DMSO, ethanol, or a solution containing a carrier protein like BSA). Vortex or sonicate gently to ensure complete dissolution.

  • Sterilization : If required for the experiment, sterilize the final solution by passing it through a 0.22 µm solvent-compatible syringe filter into a new sterile vial.

  • Storage : Store the final stock solution at -20°C in a tightly sealed, light-protected vial. Before each use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.